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  • Product: cis-Hexahydro-cyclopenta[c]pyrrol-4-one
  • CAS: 130658-11-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to cis-Hexahydro-cyclopenta[c]pyrrol-4-one: A Key Intermediate in Modern Drug Discovery

Abstract The bicyclic lactam cis-hexahydro-cyclopenta[c]pyrrol-4-one is a pivotal structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The bicyclic lactam cis-hexahydro-cyclopenta[c]pyrrol-4-one is a pivotal structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid, three-dimensional framework provides an excellent scaffold for the development of targeted therapeutics. This technical guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of cis-hexahydro-cyclopenta[c]pyrrol-4-one, with a particular focus on its role in the development of novel treatments for diseases such as age-related macular degeneration and cognitive disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, providing both foundational knowledge and practical insights into the utility of this versatile chemical entity.

Introduction: The Emergence of a Privileged Scaffold

The landscape of drug discovery is continually evolving, with an increasing emphasis on the development of small molecules that can modulate biological pathways with high specificity and efficacy. In this context, certain chemical scaffolds have emerged as "privileged structures" due to their ability to interact with multiple, distinct biological targets. The cis-hexahydro-cyclopenta[c]pyrrol-4-one core is one such scaffold. Its fused bicyclic system imparts a conformational rigidity that is advantageous for molecular recognition by protein targets. This inherent structural constraint allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-receptor interactions.

This guide will delve into the technical details of cis-hexahydro-cyclopenta[c]pyrrol-4-one, providing a holistic understanding of its chemical identity, physical and spectroscopic properties, and synthetic accessibility. Furthermore, it will explore its significant applications in the pharmaceutical industry, most notably as a key building block for antagonists of Retinol Binding Protein 4 (RBP4) and for compounds targeting central nervous system disorders.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure and resulting physicochemical properties. A thorough understanding of these aspects is paramount for its effective utilization in chemical synthesis and drug design.

Chemical Structure

cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a saturated bicyclic lactam. The core structure consists of a cyclopentane ring fused to a pyrrolidinone ring. The "cis" designation indicates that the hydrogen atoms at the bridgehead carbons (3a and 6a) are on the same side of the molecule.

IUPAC Name: (3aR,6aS)-Hexahydrocyclopenta[c]pyrrol-4(1H)-one CAS Number: 130658-11-6[1] Molecular Formula: C₇H₁₁NO[2] Molecular Weight: 125.17 g/mol [2]

The structure of cis-hexahydro-cyclopenta[c]pyrrol-4-one is depicted in the following diagram:

Caption: Chemical structure of cis-Hexahydro-cyclopenta[c]pyrrol-4-one.

Physicochemical Properties
PropertyValueSource
Molecular Weight 125.17 g/mol [2]
XLogP3 -0.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 29.1 Ų[2]

Note: The XLogP3 value suggests that the compound is relatively hydrophilic. The presence of a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) contributes to its polarity and potential for intermolecular interactions. The absence of rotatable bonds is a direct consequence of its rigid bicyclic structure.

Synthesis and Purification

The synthetic accessibility of a core scaffold is a crucial consideration for its application in large-scale pharmaceutical production. While a variety of synthetic routes to bicyclic lactams exist, this section will outline a plausible and efficient pathway for the preparation of cis-hexahydro-cyclopenta[c]pyrrol-4-one.

Retrosynthetic Analysis

A logical retrosynthetic approach to cis-hexahydro-cyclopenta[c]pyrrol-4-one involves a key intramolecular cyclization step. The lactam ring can be envisioned as being formed from a suitably functionalized cyclopentane precursor bearing an amino group and an ester or carboxylic acid group at appropriate positions.

G Target cis-Hexahydro-cyclopenta[c]pyrrol-4-one Intermediate1 cis-3-Aminomethyl-cyclopentane-1-carboxylic acid ester Target->Intermediate1 Intramolecular Lactamization Intermediate2 cis-3-Cyanocyclopentane-1-carboxylic acid ester Intermediate1->Intermediate2 Reduction of Nitrile StartingMaterial Cyclopent-3-ene-1-carboxylic acid Intermediate2->StartingMaterial Hydrocyanation

Caption: Retrosynthetic analysis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one.

Experimental Protocol: A Plausible Synthetic Route

The following protocol describes a potential multi-step synthesis based on established chemical transformations.

Step 1: Synthesis of cis-3-Cyanocyclopentane-1-carboxylic acid methyl ester

  • Reaction Setup: To a solution of methyl cyclopent-3-ene-1-carboxylate in a suitable solvent such as ethanol, add a catalytic amount of a nickel(0) complex and a phosphine ligand.

  • Addition of Reagents: Slowly add a solution of hydrogen cyanide (or a cyanide source like acetone cyanohydrin) to the reaction mixture at a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, quench the reaction carefully. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Reduction of the Nitrile to the Amine

  • Reaction Setup: Dissolve the cis-3-cyanocyclopentane-1-carboxylic acid methyl ester in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

  • Reduction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or perform catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon under a hydrogen atmosphere.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Purification: Carefully quench the reaction with water and a base (e.g., NaOH solution). Filter the resulting salts and extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain the crude amino ester.

Step 3: Intramolecular Lactamization

  • Reaction Conditions: Heat the crude cis-3-(aminomethyl)cyclopentane-1-carboxylic acid methyl ester in a high-boiling point solvent such as toluene or xylene, with or without a catalyst (e.g., a mild acid or base).

  • Azeotropic Removal of Methanol: Use a Dean-Stark apparatus to remove the methanol formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Monitor the formation of the lactam by TLC or GC-MS.

  • Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude cis-hexahydro-cyclopenta[c]pyrrol-4-one can be purified by vacuum distillation or column chromatography on silica gel.

Note on Stereochemistry: The stereochemistry of the final product is established during the hydrocyanation step. The use of appropriate catalysts and reaction conditions can favor the formation of the desired cis-isomer.

Spectroscopic and Analytical Characterization

The unequivocal identification and purity assessment of a synthesized compound rely on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of cis-hexahydro-cyclopenta[c]pyrrol-4-one is expected to show a complex pattern of signals in the aliphatic region. The protons on the cyclopentane and pyrrolidinone rings will appear as multiplets due to spin-spin coupling. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal, typically in the range of 170-180 ppm. The other sp³ hybridized carbons will appear in the upfield region of the spectrum.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the lactam.

  • A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration.

  • C-H stretching vibrations for the sp³ hybridized carbons will be observed below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 125. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The rigid, bicyclic core of cis-hexahydro-cyclopenta[c]pyrrol-4-one has proven to be a valuable scaffold for the design of potent and selective therapeutic agents.

Antagonists of Retinol Binding Protein 4 (RBP4)

A major application of this scaffold is in the development of antagonists for Retinol Binding Protein 4 (RBP4). RBP4 is the primary transport protein for retinol (Vitamin A) in the blood.[5] Elevated levels of RBP4 have been implicated in the pathogenesis of several diseases, including:

  • Age-Related Macular Degeneration (AMD) and Stargardt Disease: In the eye, an excess of retinol can lead to the formation of toxic bisretinoid compounds in the retinal pigment epithelium (RPE), contributing to cell death and vision loss.[6] RBP4 antagonists that incorporate the cis-hexahydro-cyclopenta[c]pyrrol-4-one core have been shown to reduce the ocular uptake of retinol, thereby decreasing the formation of these cytotoxic byproducts.[7][8]

Mechanism of Action:

The therapeutic strategy revolves around disrupting the interaction between RBP4 and another plasma protein, transthyretin (TTR). In circulation, retinol-bound RBP4 forms a complex with TTR, which prevents its filtration by the kidneys and prolongs its half-life.[5][9] Small molecule antagonists bind to RBP4 and prevent its association with TTR. This leads to the rapid renal clearance of the unbound RBP4, thereby lowering the systemic levels of retinol available for transport into the eye.[10]

G cluster_0 Normal Physiological State cluster_1 Therapeutic Intervention Liver Liver RBP4 RBP4 Liver->RBP4 Retinol Retinol Liver->Retinol RBP4_Retinol RBP4-Retinol Complex RBP4->RBP4_Retinol Blocked_RBP4 RBP4 (Blocked) RBP4->Blocked_RBP4 Retinol->RBP4_Retinol TTR TTR RBP4_TTR_Retinol RBP4-TTR-Retinol Complex TTR->RBP4_TTR_Retinol Bloodstream Bloodstream Eye Eye Bloodstream->Eye RBP4_Retinol->RBP4_TTR_Retinol RBP4_TTR_Retinol->Bloodstream Bisretinoids Toxic Bisretinoids Eye->Bisretinoids Excess Retinol Antagonist RBP4 Antagonist (e.g., derived from cis-hexahydro-cyclopenta[c]pyrrol-4-one) Antagonist->RBP4 Binds to Kidney Kidney Blocked_RBP4->Kidney No TTR binding Renal_Clearance Renal Clearance Kidney->Renal_Clearance

Caption: Signaling pathway illustrating the role of RBP4 in retinol transport and the mechanism of action of RBP4 antagonists.

Agents for Central Nervous System (CNS) Disorders

The cis-hexahydro-cyclopenta[c]pyrrol-4-one framework has also been utilized in the synthesis of compounds with potential applications in the treatment of CNS disorders. For instance, it is a key intermediate in the synthesis of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride, a compound that has been investigated for its potential to treat cognitive deficits associated with cerebral aging and neurodegenerative diseases. The rigid scaffold likely plays a role in the molecule's ability to interact with specific receptors or enzymes in the brain.

Conclusion and Future Perspectives

cis-Hexahydro-cyclopenta[c]pyrrol-4-one has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a solid foundation for the design of highly specific and potent drug candidates. The successful application of this scaffold in the development of RBP4 antagonists for ocular diseases highlights its potential for addressing challenging therapeutic targets.

Future research will likely continue to explore the utility of this privileged scaffold in other therapeutic areas. The amenability of the lactam nitrogen and the cyclopentane ring to further functionalization opens up vast possibilities for creating diverse chemical libraries for high-throughput screening. As our understanding of the molecular basis of diseases deepens, scaffolds like cis-hexahydro-cyclopenta[c]pyrrol-4-one will undoubtedly play an increasingly important role in the rational design of the next generation of targeted medicines.

References

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. J. Med. Chem.2015 , 58 (15), 5863–5877. [Link]

  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease. PubMed. [Link]

  • Retinol binding protein 4. Wikipedia. [Link]

  • Tinlarebant. Retinol-binding protein 4 (RBP4) inhibitor, Treatment of Stargardt disease, Treatment of dry age-related macular de. Drugs of the Future. 2022 , 47 (12), 859. [Link]

  • Retinoid Homeostasis and Beyond: How Retinol Binding Protein 4 Contributes to Health and Disease. Nutrients. 2022 , 14 (6), 1236. [Link]

  • Evaluation of different classes of RBP4 antagonists as potential treatments for AMD. Investigative Ophthalmology & Visual Science. 2013 , 54 (15), 1703. [Link]

  • CAS 130658-11-6 Cyclopenta[c]pyrrol-4(1H)-one,hexahydro-,cis-(9ci) - Alfa Chemistry. [Link]

  • Hexahydrocyclopenta[c]pyrrol-4(2H)-one | C7H11NO | CID 14988998 - PubChem. [Link]

  • sample 13C NMR spectra of compounds with common functional groups - YouTube. [Link]

  • 13C NMR Chemical Shift - Oregon State University. [Link]

Sources

Exploratory

cis-Hexahydro-cyclopenta[c]pyrrol-4-one: A Privileged Bicyclic Scaffold for Rigidified Pharmacophore Design

[1] Executive Summary The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold (CAS 127430-46-0) represents a high-value "privileged structure" in modern medicinal chemistry.[] Distinguished by its rigid bicyclic core and sp...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold (CAS 127430-46-0) represents a high-value "privileged structure" in modern medicinal chemistry.[] Distinguished by its rigid bicyclic core and specific stereochemical configuration, this scaffold serves as a conformationally restricted surrogate for flexible pyrrolidine or cyclopentane derivatives. By locking pharmacophores into a defined spatial arrangement, it significantly enhances ligand-target binding affinity through entropic optimization.[] This guide analyzes the scaffold's chemical architecture, scalable synthesis, and validated therapeutic applications in Central Nervous System (CNS) disorders (Histamine H3, GlyT1) and metabolic regulation (DPP-4, RBP4).

Chemical Architecture & Stereochemical Rationale

Structural Identity

The core structure is a 5,5-fused bicyclic system comprising a pyrrolidine ring fused to a cyclopentanone.[]

  • IUPAC Name: 2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-one.[][2]

  • Key Feature: The cis-fusion at the bridgehead carbons (3a, 6a).

The "Cis" Advantage

Unlike trans-fused [3.3.0] systems, which are often highly strained or chemically unstable, the cis-fused hexahydro-cyclopenta[c]pyrrole is thermodynamically stable.[]

  • Conformation: The molecule adopts a characteristic V-shape or "open book" conformation.[]

  • Pharmacophore Presentation: This geometry orients substituents at the nitrogen (N2) and the ketone (C4) into specific vectors that mimic bioactive peptide turns or rigidify otherwise floppy alkyl chains.

  • Entropic Benefit: By pre-organizing the molecule into a bioactive conformation, the scaffold reduces the entropic penalty of binding to protein targets (e.g., GPCRs or enzymes), often leading to 10-100x potency improvements over flexible analogues.

Synthetic Methodologies

The synthesis of this scaffold has evolved from low-yielding radical cyclizations to scalable industrial processes.[] The most robust route involves the intramolecular cyclization of pyrrolidine-3,4-diacetic acid derivatives.[]

Primary Route: Intramolecular Cyclization (Scalable)

This method, favored in process chemistry (e.g., for Histamine H3 antagonists), utilizes a double activation strategy.

  • Precursor: 2,2'-(1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid.[][3][4]

  • Cyclization: Treatment with acetic anhydride and a weak base (e.g., pyridine or triethylamine) induces a Dieckmann-like condensation/decarboxylation sequence to close the cyclopentanone ring.

  • Yield: High (typically >80% on kilogram scale).[]

  • Stereocontrol: The cis-configuration of the starting pyrrolidine diacetic acid is preserved in the final bicyclic ketone.[]

Alternative Route: Pauson-Khand Reaction

For early-stage discovery where diverse substitution is required, the Pauson-Khand reaction offers modularity.[]

  • Mechanism: Cobalt-catalyzed [2+2+1] cycloaddition of an enyne (specifically an N-allyl-N-propargyl amine derivative) with carbon monoxide.[]

  • Utility: Allows for the simultaneous introduction of the ketone and the bicyclic framework, though often requires high pressures of CO and can suffer from lower yields compared to the diacetic acid route.

Visualization: Synthesis Workflow

Synthesis_Pathway Figure 1: Scalable Synthesis via Diacetic Acid Cyclization Start 1-Boc-pyrrolidine-3,4-diacetic acid (Precursor) Intermediate Bicyclic Enol/Anhydride Intermediate Start->Intermediate Activation Reagent Acetic Anhydride + Base (Cyclization Agent) Reagent->Intermediate Product cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Target Scaffold) Intermediate->Product Decarboxylation/Closure

Figure 1: The industrial standard route involves the cyclization of a diacetic acid precursor, ensuring stereochemical retention and high scalability.[2][3][4][5][6][7][8][9]

Therapeutic Potential & SAR[1][7][8]

The versatility of the cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold is evident in its application across distinct therapeutic areas.

CNS Disorders: Histamine H3 Antagonism

The most prominent application is in the development of Histamine H3 receptor antagonists/inverse agonists for cognitive deficits (Alzheimer’s, Schizophrenia).

  • Lead Compound: 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide.[][7][8]

  • Mechanism: The scaffold replaces the piperidine or pyrrolidine moiety found in earlier H3 ligands (e.g., ciproxifan). The rigid bicyclic core improves selectivity against other aminergic receptors (e.g., hERG channel liability reduction).

  • Outcome: Enhanced wakefulness and cognitive performance in preclinical models.[]

Metabolic Disease: DPP-4 Inhibition

In Type 2 Diabetes research, the scaffold serves as a bioisostere for the cyanopyrrolidine ring found in drugs like Vildagliptin.[]

  • SAR Insight: The "4-one" ketone functionality can be reductively aminated or modified to interact with the S1/S2 pockets of the DPP-4 enzyme.[] The rigid backbone prevents the "collapse" of the binding pocket, maintaining high inhibitory constant (

    
    ).
    
Ophthalmology: RBP4 Antagonists

Recent data identifies this scaffold in antagonists of Retinol Binding Protein 4 (RBP4).[4]

  • Indication: Atrophic Age-Related Macular Degeneration (AMD) and Stargardt disease.[][4]

  • Mechanism: The molecule disrupts the RBP4-Transthyretin interaction, lowering serum retinol levels and reducing the accumulation of cytotoxic lipofuscin (A2E) in the retinal pigment epithelium.

Visualization: H3 Receptor Mechanism

H3_Mechanism Figure 2: Mechanism of Action in CNS Disorders (H3 Antagonism) Ligand Scaffold-based Antagonist (cis-Hexahydro-cyclopenta[c]pyrrol-4-one derivative) Receptor Histamine H3 Receptor (Constitutively Active GPCR) Ligand->Receptor Binds (Inverse Agonism) G_Protein Gi/o Protein (Inhibition) Receptor->G_Protein Blocks Activation Effect Increased Neurotransmitter Release (Histamine, ACh, Dopamine) G_Protein->Effect Disinhibition Cognition Cognitive Enhancement (Wakefulness/Memory) Effect->Cognition Clinical Outcome

Figure 2: By blocking the constitutive activity of presynaptic H3 autoreceptors, the scaffold-derived antagonist promotes the release of critical neurotransmitters.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride.

Reagents:

  • 2,2'-(1-(tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid (1.0 eq)[]

  • Acetic Anhydride (3.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Toluene (Solvent)

  • HCl in Dioxane (4M)

Step-by-Step Methodology:

  • Activation & Cyclization:

    • Charge a reaction vessel with 1-Boc-pyrrolidine-3,4-diacetic acid (10 g) and Toluene (100 mL).

    • Add Triethylamine (1.5 eq) followed by dropwise addition of Acetic Anhydride (3.0 eq) at 0°C.

    • Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the starting acid and formation of the intermediate enol acetate.

  • Decarboxylation & Workup:

    • Cool the reaction to room temperature.

    • Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to remove excess acid/anhydride.

    • Wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the Boc-protected ketone intermediate.[]

  • Deprotection (Salt Formation):

    • Dissolve the crude Boc-intermediate in Dichloromethane (50 mL).

    • Add 4M HCl in Dioxane (5.0 eq) dropwise at 0°C.

    • Stir at room temperature for 2 hours. A precipitate should form.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Validation:

    • Yield: Expect ~75-85% overall.

    • Appearance: Off-white to light brown solid.[]

    • 1H NMR (D₂O): Confirm signals for the bicyclic methines (bridgehead) and the methylene protons of the cyclopentanone ring.

Future Outlook & Developability

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold is poised for expanded utility.[]

  • Genotoxicity: Industrial synthesis reports indicate low levels of genotoxic impurities compared to other fused systems, making it a "safe" building block for late-stage development.[]

  • Fragment-Based Drug Design (FBDD): Its low molecular weight (<130 Da) and high solubility make it an ideal fragment for screening against novel targets.[]

  • Chirality: The ability to resolve the enantiomers of the cis-fused system adds another layer of specificity, allowing for the fine-tuning of target interactions.[]

References

  • Quick Company. (2014). Process For The Preparation Of Hexahydrocyclopenta[C]Pyrrol 5(1 H). Patent Application WO2014151936.[] Retrieved from [Link]

  • Google Patents. (2012).[] Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy} benzamide hydrochloride. KR20120136296A.[] Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis and biological evaluation of azobicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors. Bioorg Med Chem Lett. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide: cis-Hexahydro-cyclopenta[c]pyrrol-4-one as a Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is critical for improving clinical success rates. The cis-hexahydro-cyclopent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional architectures is critical for improving clinical success rates. The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold represents a highly versatile, conformationally restricted bicyclic system. By fusing a pyrrolidine ring with a cyclopentanone, this scaffold locks the molecule into a rigid cis-geometry, minimizing entropic penalties upon target binding.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a rigorous, self-validating framework for the identification, synthesis, and analytical verification of this privileged building block.

Structural Significance and Chemical Identifiers

The precise stereochemistry of the ring fusion dictates the pharmacological utility of the scaffold. The cis-isomer ensures a distinct "V-shaped" topography that is highly effective at mimicking peptide turns and occupying deep, narrow binding pockets in G-protein coupled receptors (GPCRs) and ion channels.

To ensure procurement and synthetic tracking accuracy, the following table summarizes the primary CAS numbers and identifiers for the free base, its salts, and key synthetic intermediates[1][2][3].

Table 1: Core Identifiers and Derivatives
Compound / DerivativeCAS NumberMolecular FormulaMolecular WeightKey Application / Property
cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Free Base)130658-11-6C₇H₁₁NO125.17 g/mol Core scaffold, volatile oil
cis-Hexahydro-cyclopenta[c]pyrrol-4-one HCl 130657-48-6C₇H₁₂ClNO161.63 g/mol Bench-stable salt for aqueous assays
cis-Hexahydro-cyclopenta[c]pyrrol-4-one Tosylate 2416991-38-1C₁₄H₁₉NO₄S297.37 g/mol Enhanced crystallinity for purification
2-Benzylhexahydrocyclopenta[c]pyrrol-4-one 185692-51-7C₁₄H₁₇NO215.29 g/mol Lipophilic protected intermediate

The general (non-stereospecific) identifiers for the base and HCl salt are CAS 732956-04-6 and CAS 127430-46-0, respectively[2][4].

Table 2: Quantitative Physicochemical Properties (General Scaffold)

Data derived from PubChem computed descriptors[2].

Physicochemical PropertyValueImplication for Drug Design
Topological Polar Surface Area (TPSA) 29.1 ŲExcellent blood-brain barrier (BBB) penetration profile
XLogP3 -0.3High aqueous solubility, low lipophilic entrapment
Hydrogen Bond Donors/Acceptors 1 / 1Favorable for specific kinase/receptor hinge binding
Rotatable Bonds (Core) 0High conformational rigidity, low entropic loss upon binding

Synthetic Methodologies and Mechanistic Causality

The synthesis of the cis-fused bicyclic core must be stereocontrolled. The most robust method utilizes a [3+2] cycloaddition.

Synthesis Start Cyclopent-2-en-1-one (Starting Material) Cycloadd [3+2] Cycloaddition Azomethine Ylide Start->Cycloadd Benzylamine, Formaldehyde Intermediate N-Benzyl-cis-hexahydro- cyclopenta[c]pyrrol-4-one Cycloadd->Intermediate Stereoselective cis-fusion Deprotect Catalytic Hydrogenation (Pd/C, H2) Intermediate->Deprotect Benzyl Cleavage FreeBase cis-Hexahydro-cyclopenta [c]pyrrol-4-one Deprotect->FreeBase Filtration Salt HCl/Ether Treatment (Crystallization) FreeBase->Salt Acidification Final Target HCl Salt CAS: 130657-48-6 Salt->Final Precipitation

Caption: Synthetic workflow for cis-Hexahydro-cyclopenta[c]pyrrol-4-one and its HCl salt.

Protocol 1: Stereoselective Synthesis of the cis-Fused Bicyclic Core

Causality of Experimental Choices: The use of an azomethine ylide (generated in situ from benzylamine and formaldehyde) ensures a concerted [3+2] cycloaddition with cyclopent-2-en-1-one. This concerted mechanism is imperative because it stereospecifically dictates the cis-fusion of the resulting bicyclic system, bypassing the thermodynamically unfavorable trans-isomer.

Step-by-Step Methodology:

  • Ylide Generation & Cycloaddition: Dissolve cyclopent-2-en-1-one in dichloromethane (DCM). Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (or benzylamine/formaldehyde equivalents) and a catalytic amount of trifluoroacetic acid (TFA) at 0°C. Stir for 12 hours at room temperature.

  • Catalytic Debenzylation: Transfer the purified N-benzyl intermediate (CAS 185692-51-7) to a Parr shaker. Dissolve in methanol, add 10% Pd/C, and pressurize with H₂ (1 atm). Causality: Maintaining exactly 1 atm prevents the over-reduction of the cyclopentanone carbonyl group while effectively cleaving the N-benzyl bond.

  • Salt Formation: Filter the catalyst through Celite. Concentrate the filtrate to yield the free base oil. Immediately dissolve in dry diethyl ether and introduce 2.0 M HCl in ether dropwise at 0°C to precipitate the hydrochloride salt.

Self-Validating System:

  • Step 1 Validation: Monitor via LC-MS. The reaction is complete when the starting enone mass is entirely replaced by the [M+H]⁺ peak of the N-benzyl intermediate (m/z 216.1).

  • Step 2 Validation: The reaction is self-validating through hydrogen uptake monitoring; the cessation of H₂ consumption indicates complete debenzylation. Subsequent TLC (ninhydrin stain) will reveal a highly polar, ninhydrin-positive spot (secondary amine), confirming the unmasking of the pyrrolidine nitrogen.

Applications in Target-Directed Drug Discovery

Derivatives of this scaffold are heavily utilized in neuroscience research, specifically as calcium channel modulators and neuroprotective agents[3][5]. For instance, substituting the pyrrolidine nitrogen with a 6-(trifluoromethyl)pyridin-2-yl group (CAS 1351143-12-8) yields potent calcium channel inhibitors[5].

Mechanism Scaffold cis-Hexahydro-cyclopenta [c]pyrrol-4-one Derivative Target Voltage-Gated Calcium Channel Scaffold->Target High Target Affinity Binding Conformational Lock Binding Target->Binding Receptor Interaction Modulation Allosteric Modulation Binding->Modulation Structural Blockade Outcome Neuroprotective Efficacy Modulation->Outcome Reduced Excitotoxicity

Caption: Mechanism of action for bicyclic scaffold derivatives in calcium channel modulation.

Analytical Validation and Quality Control

To guarantee the integrity of biological assays, the cis-stereochemistry and structural purity must be rigorously validated.

Protocol 2: NMR and LC-MS Validation Workflow

Causality of Experimental Choices: Standard 1D ¹H NMR is insufficient for absolute stereochemical assignment in flexible rings, but highly diagnostic in rigid bicycles. The dihedral angle in a cis-fused cyclopenta[c]pyrrole system results in a specific coupling constant (J = 6–8 Hz) between the bridgehead protons (H-3a and H-6a).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the HCl salt in 0.6 mL of D₂O (or CDCl₃ for the free base).

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum at 400 MHz or higher. Extract the J-coupling values for the multiplets corresponding to the bridgehead protons.

  • 2D NOESY Acquisition: Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment with a mixing time of 300-500 ms.

  • LC-MS Purity Check: Run a gradient method (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 10 minutes using a C18 column.

Self-Validating System: The protocol creates a closed-loop verification: The LC-MS confirms the exact mass and >98% purity via UV (214/254 nm) and Total Ion Chromatogram (TIC). Simultaneously, the 2D NOESY experiment serves as the definitive stereochemical validator. A strong NOE cross-peak between the H-3a and H-6a protons independently proves their spatial proximity, validating the cis-configuration regardless of minor solvent-induced shifts in the 1D spectrum.

References

  • PubChem. "Hexahydrocyclopenta[c]pyrrol-4(2H)-one | C7H11NO | CID 14988998". National Institutes of Health (NIH). URL: [Link]

  • ChemBuyersGuide. "Alfa Chemistry (Page 321) - CIS-HEXAHYDRO-CYCLOPENTA[C]PYRROL-4-ONE". URL: [Link]

  • Molaid. "(3aR,6aS)-2-[6-(trifluoromethyl)pyridin-2-yl]hexahydrocyclopenta[c]pyrrol-4(1H)-one - CAS 1351143-12-8". URL: [Link]

Sources

Exploratory

Technical Guide: Applications of cis-Hexahydro-cyclopenta[c]pyrrol-4-one in Medicinal Chemistry

This guide details the medicinal chemistry applications, synthetic pathways, and structural utility of cis-hexahydro-cyclopenta[c]pyrrol-4-one (also known as 3-azabicyclo[3.3.0]octan-7-one).[1][2] [1][2] Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the medicinal chemistry applications, synthetic pathways, and structural utility of cis-hexahydro-cyclopenta[c]pyrrol-4-one (also known as 3-azabicyclo[3.3.0]octan-7-one).[1][2]

[1][2]

Executive Summary

cis-Hexahydro-cyclopenta[c]pyrrol-4-one represents a privileged bicyclic scaffold in drug discovery.[1][2] Distinguished by its cis-fused 5,5-ring system, this ketone serves as a critical "handle" for introducing chemical diversity into the 3-azabicyclo[3.3.0]octane core—a motif validated by the antidiabetic drug Gliclazide .[1][2] Unlike the fully reduced amine found in Gliclazide, the 4-one variant allows medicinal chemists to access novel chemical space via reductive amination, alpha-functionalization, and stereocontrolled spiro-cyclizations.[1][2]

Structural Analysis & Pharmacophore Utility

Conformational Bias

The cis-fusion of the pyrrolidine and cyclopentanone rings forces the molecule into a characteristic "cup" or "V-shape" conformation.[1] This is thermodynamically favored over the trans-isomer (approx. 6 kcal/mol difference) due to ring strain.[1][2]

  • Fsp³ Character: The scaffold is entirely sp³-hybridized (excluding the carbonyl), offering high three-dimensionality (3D) compared to flat heteroaromatics.[1][2] This improves solubility and metabolic stability.[1][2]

  • Vector Positioning: The carbonyl at position 4 (or 7 in IUPAC bicyclo-numbering) provides a vector orthogonal to the nitrogen lone pair, allowing for precise positioning of hydrogen bond acceptors or donors.[1][2]

Bioisosterism

This scaffold acts as a constrained bioisostere for:

  • Proline-Proline dipeptides: The bicyclic system mimics the turn conformation of peptide chains.[1][2]

  • Substituted Cyclopentanes: Replacing a flat cyclopentane with this basic amine core introduces a solubilizing handle (the nitrogen) without disrupting the lipophilic bulk.[1][2]

Medicinal Chemistry Applications

Precursor to Next-Generation Sulfonylureas

While Gliclazide utilizes the cis-hexahydro-cyclopenta[c]pyrrole (amine) moiety, the 4-one ketone is a high-value intermediate for synthesizing derivatives with improved potency or pharmacokinetic profiles.[1][2]

  • Mechanism: The ketone undergoes reductive amination with diverse amines to create 4-substituted analogs.[2]

  • Application: These derivatives target the Sulfonylurea Receptor 1 (SUR1) and ATP-sensitive potassium channels (

    
    ), potentially offering better selectivity for pancreatic 
    
    
    
    -cells over cardiac isoforms.[1][2]
Antibacterial Quinolone Side Chains

The 3-azabicyclo[3.3.0]octane core is used as the C-7 side chain in fluoroquinolone antibiotics.[1][2]

  • Role of the Ketone: It serves as the entry point to introduce amino or aminomethyl groups at specific stereocenters on the cyclopentane ring.[1][2]

  • Impact: The resulting bicyclic amines enhance activity against Gram-positive bacteria (e.g., S. aureus) by increasing lipophilicity and cell penetration while evading some efflux pumps.[1][2]

Peptidomimetics and Protease Inhibitors

The rigid geometry of the cis-fused system makes it an ideal scaffold for HCV NS3/4A protease inhibitors and DPP-4 inhibitors .[1][2]

  • Strategy: The ketone is converted to an alpha-amino nitrile or hydroxyethylamine transition-state mimic.[1][2]

  • Benefit: The bicyclic constraint locks the inhibitor into the bioactive conformation, reducing the entropic penalty of binding.[1][2]

Novel Scaffolds via Pauson-Khand Reaction

The ketone is often synthesized via the Pauson-Khand reaction, which allows for the rapid construction of the bicyclic core from linear enyne-amine precursors.[1][2] This route is particularly useful for generating libraries of "fragment-like" leads for fragment-based drug discovery (FBDD).[1][2]

Experimental Protocols

Protocol A: Synthesis via Intramolecular Pauson-Khand Reaction

This protocol constructs the bicyclic ketone core from an acyclic precursor.[1][2]

Reagents:

  • N-Allyl-N-propargyl-p-toluenesulfonamide (Substrate)[1][2]

  • Dicobalt octacarbonyl [Co2(CO)8][1][2]

  • Trimethylamine N-oxide (TMANO) (Promoter)[1][2]

  • Dichloromethane (DCM)[1][2]

Step-by-Step Methodology:

  • Complexation: Dissolve N-Allyl-N-propargyl-p-toluenesulfonamide (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen. Add Co2(CO)8 (1.1 equiv) and stir at room temperature (RT) for 2 hours until the evolution of CO gas ceases and the solution turns dark red.

  • Cyclization: Cool the mixture to 0°C. Add TMANO (6.0 equiv) portion-wise to promote the reaction oxidatively.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (disappearance of the red cobalt complex spot).[1][2]

  • Workup: Filter the mixture through a pad of Celite to remove cobalt residues. Wash the pad with DCM.[1][2]

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield cis-2-tosyl-hexahydro-cyclopenta[c]pyrrol-4-one .

Protocol B: Reductive Amination (Functionalization)

This protocol converts the ketone into a bioactive amine derivative.[1][2]

Reagents:

  • cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Ketone)[1][2][3]

  • Primary Amine (R-NH2)[1][2]

  • Sodium Triacetoxyborohydride [NaBH(OAc)3][1][2]

  • Acetic Acid (AcOH)[1][2]

  • 1,2-Dichloroethane (DCE)[1][2]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, dissolve the ketone (1.0 equiv) and the primary amine (1.1 equiv) in DCE.[1][2] Add AcOH (1.0 equiv) to catalyze imine formation.[1][2] Stir for 1 hour at RT.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.

  • Reaction: Stir the suspension vigorously at RT for 16 hours under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO3 solution.

  • Extraction: Extract the aqueous layer with DCM (3x).[1][2] Combine organic layers, dry over MgSO4, and concentrate.

  • Isolation: The crude amine is often purified as its hydrochloride salt or via chromatography.[1][2]

Visualizations

Synthesis & Functionalization Logic

This diagram illustrates the construction of the scaffold and its divergence into key therapeutic classes.

SynthesisPathways Precursor Linear Enyne-Amine (N-allyl-N-propargyl) CoComplex Co2(CO)8 Complex Precursor->CoComplex Co2(CO)8 DCM Ketone cis-Hexahydro-cyclopenta[c]pyrrol-4-one (The Core Scaffold) CoComplex->Ketone Pauson-Khand (TMANO, RT) AmineDerivative 4-Amino Derivative (via Reductive Amination) Ketone->AmineDerivative R-NH2 NaBH(OAc)3 Spiro Spiro-Tricycle (via alpha-alkylation) Ketone->Spiro Base, Alkyl Halide GliclazideAnalog Sulfonylurea Analog (Antidiabetic) AmineDerivative->GliclazideAnalog Sulfonyl Isocyanate Quinolone Quinolone Antibiotic (Side Chain) AmineDerivative->Quinolone SnAr Coupling

Caption: Synthetic workflow from linear precursors to bioactive medicinal targets via the central ketone scaffold.[1][2][4]

Structure-Activity Relationship (SAR) Flow

This diagram details how specific structural modifications to the core translate to biological effects.[1][2]

SAR_Logic Core 3-Azabicyclo[3.3.0]octan-7-one (Scaffold) Mod_N N-Substitution (Bridgehead Nitrogen) Core->Mod_N Mod_C4 C4-Ketone Modification Core->Mod_C4 Mod_Stereo Cis-Fusion Geometry Core->Mod_Stereo Effect_PK Improved Solubility & Metabolic Stability (Fsp3) Mod_N->Effect_PK Lipophilicity Tuning Effect_Potency H-Bond Vectoring (Receptor Affinity) Mod_C4->Effect_Potency Reductive Amination Effect_Selectivity Conformational Lock (Target Selectivity) Mod_Stereo->Effect_Selectivity Shape Complementarity

Caption: SAR logic demonstrating how scaffold features drive pharmacological outcomes.

References

  • Becker, D. P., & Flynn, D. L. (1993).[1][2][5] Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization and subsequent conversion to a novel diazatricyclic ring system.[1][2][6][7][8] Tetrahedron, 49(23), 5047-5054.[1][2][5] [1][2]

  • Science China Chemistry. (2026). Single-step assembly of azabicyclo[3.3.0]octane systems via palladium-photoredox domino cycloaddition/transannular cascades.[1][2][4] Science China Chemistry.[1][2][4]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14988998, Hexahydrocyclopenta[c]pyrrol-4(2H)-one.[1][2] PubChem. [1][2]

  • Joshi, S. D., et al. (2011).[1][2] Structure-activity studies of diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines as potent α4β2 nicotinic acetylcholine receptor ligands. Journal of Medicinal Chemistry, 54(21), 7678-7692.[1][2][9]

  • ChemicalBook. (2026).[1][2] Gliclazide Synthesis and Intermediates. ChemicalBook.[1][2]

Sources

Foundational

Bicyclic Pyrrolidinone Building Blocks: Engineering 3D-Rich Scaffolds for Drug Discovery

Topic: Bicyclic Pyrrolidinone Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary: The 3D Imperativ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bicyclic Pyrrolidinone Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The 3D Imperative

In modern drug discovery, the "escape from flatland" is not merely a trend but a necessity. While traditional aromatic heterocycles dominate legacy libraries, they often suffer from poor solubility and non-specific binding. Bicyclic pyrrolidinones —rigid, nitrogen-containing fused scaffolds—represent a privileged class of building blocks that address these deficits. By enforcing specific dihedral angles and increasing the fraction of sp³-hybridized carbons (


), these scaffolds improve target selectivity, metabolic stability, and oral bioavailability.

This guide analyzes the structural logic, synthetic utility, and medicinal application of bicyclic pyrrolidinones, providing a blueprint for their integration into high-value lead optimization campaigns.

Structural Classification & Pharmacophore Logic

The bicyclic pyrrolidinone core is defined by a


-lactam fused to a second ring.[1] The fusion pattern dictates the vector orientation of substituents, allowing precise probing of binding pockets.
The Core Architectures

We categorize these building blocks by their ring fusion size and topology:

Scaffold ClassRing SystemTopologyKey FeatureDrug/Lead Examples
Pyrrolizidinones [3.3.0]Fused (5,5)Rigid "V" shape; mimics Pro-Pro turnsVelpatasvir (HCV), Alkaloid mimetics
Indolizidinones [4.3.0]Fused (6,5)Expanded bite angle; mimics

-turns
Tadalafil (analogous core), ER

ligands
Pyrroloisoindolones [Benz-5,5]Benzo-fused

-stacking + rigid vector
Letermovir (CMV inhibitor)
Spiro-pyrrolidinones Spiro [n.4]OrthogonalVector projection

to ring plane
Ledipasvir (HCV NS5A)
Mechanistic Advantage: Entropy & Stability
  • Entropic Pre-organization: Linear peptides lose significant entropy (

    
    ) upon binding. Bicyclic lactams constrain the 
    
    
    
    and
    
    
    torsion angles, locking the bioactive conformation and minimizing the entropic penalty of binding.
  • Hydrolytic Stability: The bicyclic fusion often distorts the amide bond planarity (Winkler-Dunitz distortion), but in [3.3.0] and [4.3.0] systems, the lactam remains robust against peptidases, unlike linear peptide bonds.

Visualization: Scaffold Diversity & Logic

The following diagram illustrates the structural relationships and strategic applications of these cores.

BicyclicScaffolds Core Bicyclic Pyrrolidinone Building Blocks Type1 Pyrrolizidinones [5,5]-Fused Core->Type1 Ring Contraction/Fusion Type2 Indolizidinones [6,5]-Fused Core->Type2 Ring Expansion Type3 Spiro-Pyrrolidinones Orthogonal Vectors Core->Type3 Quaternary Center App1 Peptidomimetics (Beta-Turn Mimicry) Type1->App1 Constrains Phi/Psi App2 GPCR Ligands (Dopamine/Serotonin) Type2->App2 Lipophilic Bulk App3 Kinase/Protease Inhibitors (HCV, DPP-4) Type3->App3 Novel IP Space

Figure 1: Strategic classification of bicyclic pyrrolidinone scaffolds and their primary medicinal chemistry applications.

Synthetic Methodology: The N-Acyliminium Ion Cyclization[2][3][4]

To ensure Trustworthiness and Self-Validation , we focus on the N-acyliminium ion cyclization . This is the most reliable method for generating fused bicyclic lactams with high stereocontrol. It relies on the in situ generation of a highly electrophilic species that is trapped by an internal nucleophile.

Mechanistic Causality
  • Precursor Formation: Reduction of a cyclic imide (succinimide or glutarimide) yields a hemi-aminal (

    
    -hydroxylactam).
    
  • Activation: Treatment with a Lewis or Brønsted acid converts the hemi-aminal into an N-acyliminium ion . This species is more electrophilic than a standard iminium ion due to the adjacent carbonyl electron withdrawal.

  • Cyclization: A tethered

    
    -nucleophile (alkene, alkyne, or aromatic ring) attacks the cation. The ring size is determined by the tether length (Baldwin's rules usually favor 5-exo-trig or 6-endo-trig).
    
  • Stereocontrol: The reaction typically proceeds via a chair-like transition state, yielding the thermodynamically stable trans-fused or kinetically controlled cis-fused product depending on conditions.

Experimental Protocol: Synthesis of (8aR)-Hexahydropyrrolizidin-3-one

Objective: Stereoselective synthesis of a [3.3.0] bicyclic lactam core.

Reagents & Equipment
  • Substrate: 4-(But-3-en-1-yl)pyrrolidine-2,5-dione (Alkenyl succinimide).

  • Reducing Agent: Sodium Borohydride (

    
    ).
    
  • Cyclization Promoter: Formic acid (HCOOH) or

    
    .
    
  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Regioselective Reduction to Hemi-aminal

  • Dissolve the alkenyl succinimide (10 mmol) in absolute EtOH (50 mL) at -5°C.

  • Add

    
     (2.5 equiv) portion-wise over 30 minutes. Note: Controlled addition prevents over-reduction to the ring-opened amine.
    
  • Add 2-3 drops of 2N HCl in EtOH every 15 minutes to maintain pH ~3-4. Causality: Acid activation of the carbonyl is required for borohydride reduction of the imide.

  • Stir for 4 hours at 0°C. Monitor by TLC (stain with phosphomolybdic acid; product shows OH stretch in IR).

  • Quench with saturated

    
    , extract with DCM, and concentrate. Yields the 5-hydroxy-pyrrolidinone intermediate.[2][3]
    

Step 2: Cationic Cyclization (The "Self-Validating" Step)

  • Dissolve the crude 5-hydroxy intermediate in anhydrous DCM (0.1 M).

  • Cool to 0°C under Argon.

  • Add

    
     (2.0 equiv) dropwise. Observation: Solution may darken slightly.
    
  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Validation Point: Monitor via ¹H NMR of an aliquot. The disappearance of the hemi-aminal proton (~5.5 ppm) and the alkene signals (~5.8 ppm), coupled with the appearance of new multiplets for the fused ring system (1.5–2.5 ppm), confirms cyclization.

  • Quench with saturated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    
  • Purify via flash chromatography (EtOAc/Hexane).

Yield: Typically 65–80%. Stereochemistry: Predominantly trans-fused (thermodynamic product) if equilibrated; cis-fused can be accessed with shorter reaction times or specific Lewis acids (e.g.,


).

Pathway Visualization: N-Acyliminium Mechanism

Mechanism Start Alkenyl Succinimide Inter1 Hemi-aminal (Hydroxylactam) Start->Inter1 NaBH4 / H+ (Reduction) Ion N-Acyliminium Cation (Reactive) Inter1->Ion Lewis Acid (-OH) TS Cyclization Transition State Ion->TS Intramolecular Alkene Attack Product Bicyclic Pyrrolizidinone TS->Product Formate Trapping or Elimination

Figure 2: Reaction pathway for the generation of the bicyclic core via N-acyliminium ion chemistry.

Case Studies in Drug Discovery

HCV NS3/4A Protease Inhibitors (Boceprevir/Telaprevir)

While these drugs utilize a bicyclic proline (amine) derivative (3-azabicyclo[3.1.0]hexane), the principle is identical to pyrrolidinone logic: conformational locking . The bicyclic system mimics the P2 proline residue of the natural substrate but freezes the conformation to minimize the entropic cost of binding to the protease active site.

Ledipasvir (HCV NS5A Inhibitor)

Ledipasvir features a spiro[2.4]heptane -like pyrrolidine system.

  • Role: The spiro-fusion provides a rigid scaffold that projects the benzimidazole unit into a specific hydrophobic pocket of the NS5A dimer.

  • Significance: This demonstrates the utility of spiro-pyrrolidinones in creating novel IP space and improving potency over flexible linear analogs.

Rolipram Analogues

Rolipram is a pyrrolidinone-based PDE4 inhibitor. Second-generation analogues often fuse the pyrrolidinone ring to a cyclohexane or benzene ring (isoindolones) to improve selectivity against the emetic side effects associated with PDE4 inhibition.

References

  • Stereoselective Synthesis via N-Acyliminium Ions Source: Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron 41, no. 20 (1985): 4367-4416. (Classic authoritative methodology reference). Context: Foundational text for the protocol described in Section 4.
  • Bicyclic Peptidomimetics in HCV Source:Journal of Medicinal Chemistry. "The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors." URL:[Link]

  • General Pyrrolidine Synthesis Reviews Source:Frontiers in Chemistry. "Recent insights about pyrrolidine core skeletons in pharmacology." URL:[Link]

Sources

Exploratory

Engineering Metabolic Resilience: A Technical Guide to the cis-Hexahydro-cyclopenta[c]pyrrol-4-one Scaffold

Executive Summary In modern drug discovery, the premature metabolic clearance of lead compounds remains a primary driver of clinical attrition. Unsubstituted saturated nitrogen heterocycles—particularly pyrrolidines and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the premature metabolic clearance of lead compounds remains a primary driver of clinical attrition. Unsubstituted saturated nitrogen heterocycles—particularly pyrrolidines and piperidines—are notorious for their high vulnerability to Cytochrome P450 (CYP450) mediated


-oxidation and subsequent N-dealkylation.

To circumvent these liabilities, medicinal chemists frequently employ conformationally restricted bicyclic systems. Among the most effective of these is cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS: 732956-04-6) [1]. This fused bicyclic [3.3.0] scaffold serves as a highly robust pharmacophore, offering a unique combination of steric shielding, reduced lipophilicity, and conformational rigidity that dramatically extends the intrinsic clearance (


) and half-life (

) of targeted therapeutics.

Structural Rationale & Pharmacophore Mechanics

As an Application Scientist evaluating metabolic profiles, it is critical to understand why a structural modification alters enzymatic interaction, rather than simply observing the outcome.

The metabolic stability of the cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold is governed by three causal mechanisms:

  • Steric Encumbrance of the

    
    -Carbon:  The CYP450 catalytic cycle requires the abstraction of an 
    
    
    
    -proton via a Hydrogen Atom Transfer (HAT) mechanism to form an iminium intermediate. The fusion of the cyclopentanone ring adjacent to the pyrrolidine core sterically occludes the
    
    
    -carbons, preventing the optimal geometry required for the CYP-heme iron-oxo species to initiate HAT.
  • Conformational Restriction: The cis-fused nature of the rings locks the molecule into a rigid envelope conformation. This rigidity prevents the flexible adaptation required to fit into the highly promiscuous binding pockets of primary metabolizing enzymes like CYP3A4 and CYP2D6.

  • Stereoelectronic Modulation via the Carbonyl Group: The introduction of the ketone functionality on the cyclopentane ring serves a dual purpose. First, it lowers the overall lipophilicity (LogP) of the molecule, which directly reduces non-specific microsomal protein binding and CYP affinity. Second, its electron-withdrawing nature inductively reduces the basicity (pKa) of the adjacent pyrrolidine nitrogen, further dampening the electron-transfer processes that often precede oxidative dealkylation.

G A Standard Pyrrolidine (High CYP450 Liability) B Scaffold Hopping A->B C cis-Hexahydro-cyclopenta[c]pyrrol-4-one B->C D Steric Shielding of α-Carbons C->D E Conformational Restriction C->E F Reduced N-Dealkylation & Hydroxylation D->F E->F G Extended Intrinsic Clearance (CL_int) F->G

Mechanistic pathway of metabolic shielding conferred by the bicyclic scaffold.

Case Studies in Scaffold Hopping

The empirical validation of this scaffold is well-documented across multiple therapeutic areas.

mGluR5 Negative Allosteric Modulators: During the optimization of Novartis' AFQ-056 (Mavoglurant)—a compound limited by poor aqueous solubility and high metabolic clearance—researchers utilized a scaffold hopping approach. By integrating the hexahydrocyclopenta[c]pyrrole derivative, the resulting analogs (e.g., compound 54a) demonstrated a profound improvement in metabolic stability while retaining high target affinity [2].

Retinol Binding Protein 4 (RBP4) Antagonists: In the pursuit of treatments for Atrophic Age-Related Macular Degeneration, researchers faced rapid degradation of early leads in Human Liver Microsomes (HLMs). The incorporation of the bicyclic[3.3.0]-octahydrocyclopenta[c]pyrrolo core yielded standout antagonists that exhibited "excellent microsomal stability" and achieved >90% reduction of circulating plasma RBP4 levels in vivo [3].

Quantitative Data Summary

The table below summarizes the representative pharmacokinetic shifts observed when transitioning from standard aliphatic amines to the cis-hexahydro-cyclopenta[c]pyrrol-4-one core.

Scaffold TypeRepresentative ApplicationHLM

(µL/min/mg)
HLM

(min)
Primary Metabolic Liability
Standard PyrrolidineEarly mGluR5 / RBP4 Leads> 120< 15Extensive

-oxidation / N-dealkylation
Bicyclic[3.3.0] Core Optimized Candidates < 25 > 90 Minor glucuronidation / Stable

Self-Validating Experimental Protocol: HLM Stability Profiling

To accurately quantify the metabolic stability of cis-hexahydro-cyclopenta[c]pyrrol-4-one derivatives, a rigorous in vitro assay using Human Liver Microsomes (HLMs) is required. This protocol is designed as a self-validating system : it inherently controls for matrix effects, non-enzymatic degradation, and enzyme viability.

System Validation & Quality Control Logic
  • Causality of Minus-NADPH Control: A parallel incubation lacking NADPH is mandatory. If the compound degrades here, the instability is chemical (e.g., hydrolysis), not CYP-mediated.

  • Causality of Reference Standards: Verapamil is used as a high-clearance positive control to verify that the microsomes are enzymatically active. Warfarin is used as a low-clearance control to ensure the system is not artificially over-active.

  • Internal Standard (IS) Causality: The IS is added with the quench solution, not before. This accounts for any volumetric errors during centrifugation or ionization suppression during LC-MS/MS analysis.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 10 mM stock of the test compound in DMSO. Dilute to 100 µM in 50% acetonitrile/water (working solution).

    • Thaw HLMs on ice. Dilute to a working concentration of 1.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM

      
      .
      
  • Pre-Incubation:

    • Aliquot 50 µL of the HLM suspension into a 96-well plate.

    • Add 1 µL of the 100 µM test compound working solution (Final assay concentration: 1 µM compound, 0.5 mg/mL HLM, 0.1% DMSO). Causality: Keeping DMSO

      
       0.1% prevents solvent-induced inhibition of CYP enzymes.
      
    • Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 50 µL of a pre-warmed 2 mM NADPH solution (Final NADPH concentration: 1 mM).

  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 20 µL aliquot from the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into 80 µL of ice-cold acetonitrile containing a known concentration of an Internal Standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact time point.

  • Sample Processing & LC-MS/MS:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer 50 µL of the supernatant to a clean plate, dilute with 50 µL of ultrapure water, and analyze via LC-MS/MS. Calculate

      
       based on the log-linear decline of the analyte/IS peak area ratio over time.
      

G N1 Compound + HLM (1 µM + 0.5 mg/mL) N2 Pre-incubation (37°C, 5 min) N1->N2 N3 Initiate Reaction (Add 1 mM NADPH) N2->N3 N4 Time-Course Sampling (0, 5, 15, 30, 60 min) N3->N4 N5 Protein Precipitation (Cold Acetonitrile + IS) N4->N5 N6 Centrifugation & LC-MS/MS Analysis N5->N6

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability profiling.

Conclusion

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold represents a masterclass in rational drug design. By leveraging steric encumbrance and conformational rigidity, drug development professionals can systematically engineer out the metabolic liabilities of traditional aliphatic amines. When validated through rigorous, self-controlled in vitro assays, this bicyclic core consistently demonstrates superior pharmacokinetic survivability, making it an indispensable tool for advancing stable clinical candidates.

References

  • National Center for Biotechnology Information. "Hexahydrocyclopenta[c]pyrrol-4(2H)-one". PubChem Compound Database, CID 14988998. Available at:[Link]

  • Kubas, H., et al. (2013). "Scaffold hopping approach towards various AFQ-056 analogs as potent metabotropic glutamate receptor 5 negative allosteric modulators." Bioorganic & Medicinal Chemistry Letters, 23(23), 6370-6376. Available at:[Link]

  • Petrukhin, K., et al. (2017). "Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease." Journal of Medicinal Chemistry, 60(21), 8989-9002. Available at:[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Introduction cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a bicyclic lactam of significant interest to researchers in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a valuable scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a bicyclic lactam of significant interest to researchers in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a valuable scaffold in the synthesis of novel therapeutic agents. A comprehensive understanding of its fundamental physical and chemical properties, particularly solubility, is paramount for its effective application in synthetic protocols, formulation development, and biological assays.

This technical guide provides a detailed analysis of the known and predicted physicochemical characteristics of cis-Hexahydro-cyclopenta[c]pyrrol-4-one and its commonly used hydrochloride salt. In light of the limited publicly available experimental data, this document integrates computational predictions with established chemical principles to offer a robust profile of the compound. Furthermore, it outlines standard experimental protocols for the determination of these key properties, empowering researchers to validate and expand upon this foundational knowledge in their own laboratories.

Molecular Structure and Key Identifiers

cis-Hexahydro-cyclopenta[c]pyrrol-4-one possesses a compact structure featuring a cyclopentane ring fused to a pyrrolidinone ring. The "cis" configuration indicates that the hydrogen atoms at the bridgehead carbons are on the same side of the molecule. This arrangement influences the overall shape and polarity of the compound.

Identifiercis-Hexahydro-cyclopenta[c]pyrrol-4-one (Freebase)cis-Hexahydro-cyclopenta[c]pyrrol-4-one HCl (Salt)
CAS Number 130658-11-6[1][2]127430-46-0[3]
Molecular Formula C₇H₁₁NO[1][]C₇H₁₂ClNO[5][6]
Molecular Weight 125.17 g/mol [1][]161.63 g/mol [5][6]
Canonical SMILES C1CC(=O)C2C1CNC2[1]C1CC(=O)C2C1CNC2.Cl[3]
InChIKey VTJCOTZQTGPOSP-UHFFFAOYSA-N[1][]NCJPVPGXNDVUCM-UHFFFAOYSA-N[3]

Physical Characteristics

cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Freebase)
cis-Hexahydro-cyclopenta[c]pyrrol-4-one Hydrochloride

The hydrochloride salt is described in supplier documentation as a light brown solid . The conversion to a salt form significantly increases the melting point and alters the solubility profile due to the introduction of ionic character. A precise melting point has not been publicly documented.

Solubility Profile

The solubility of a compound is a critical parameter for its handling, reaction setup, purification, and formulation. The following sections detail the predicted and expected solubility of both the freebase and its hydrochloride salt.

Predicted Solubility of the Freebase

The solubility of the freebase can be inferred from its structural features and computationally derived parameters.

Computed PropertyValueImplication for Solubility
XLogP3 -0.3[1]A negative LogP value suggests that the compound is hydrophilic and is likely to have good solubility in water.
Hydrogen Bond Donors 1[1]The secondary amine provides a hydrogen bond donor site, facilitating interactions with protic solvents.
Hydrogen Bond Acceptors 2[1]The carbonyl oxygen and the nitrogen atom can act as hydrogen bond acceptors, further enhancing solubility in polar solvents.

Based on these predictions, cis-Hexahydro-cyclopenta[c]pyrrol-4-one is expected to be soluble in a range of polar solvents.

  • Water and Polar Protic Solvents (e.g., Ethanol, Methanol): The presence of hydrogen bond donors and acceptors, combined with a low predicted octanol-water partition coefficient, indicates that good solubility is expected in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of the molecule suggests it will also be soluble in these solvents.

  • Non-Polar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected in non-polar solvents due to the polar nature of the lactam and secondary amine functional groups.

G cluster_molecule cis-Hexahydro-cyclopenta[c]pyrrol-4-one cluster_properties Structural Contributions to Polarity cluster_solubility Predicted Solubility Molecule C₇H₁₁NO Carbonyl (C=O) Secondary Amine (N-H) Polarity Polarity Dipole Moment Hydrogen Bonding Capability Molecule:f1->Polarity:f1 Creates Dipole Molecule:f2->Polarity:f2 Donates/Accepts H-bonds Solubility High in Polar Solvents (e.g., Water, Ethanol, DMSO) Low in Non-Polar Solvents (e.g., Hexane, Toluene) Polarity->Solubility:f0 Governs solubility

Caption: Relationship between molecular features and predicted solubility.

Solubility of the Hydrochloride Salt

The hydrochloride salt is expected to exhibit significantly higher aqueous solubility than the freebase. The protonation of the secondary amine introduces a positive charge, making the molecule ionic. This ionic character strongly favors interactions with highly polar solvents like water. It is a common strategy in drug development to form hydrochloride salts to improve the aqueous solubility and dissolution rate of a compound. The solubility in less polar organic solvents is expected to decrease concurrently.

Experimental Protocols for Property Determination

For researchers requiring precise, experimentally validated data, the following standard protocols are recommended.

Protocol 1: Determination of Melting Point

The melting point provides a quick assessment of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The sample is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

  • Interpretation: A sharp melting range (typically < 2°C) is indicative of a pure compound. Impurities will generally broaden and depress the melting range.

Protocol 2: Determination of Solubility (Shake-Flask Method)

This is the gold-standard method for determining the solubility of a compound in a specific solvent.

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

G start Start: Excess Solute + Solvent equilibrate Equilibrate (e.g., 24h Shake at 25°C) start->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Solute in Saturated Solution (e.g., HPLC) separate->quantify end_node End: Determine Solubility (mg/mL) quantify->end_node

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a molecule with predicted hydrophilic characteristics, suggesting good solubility in polar solvents, which is further enhanced by its conversion to a hydrochloride salt. While experimental data in the public domain is scarce, the computational predictions and established chemical principles outlined in this guide provide a strong foundation for researchers. The provided protocols offer a clear path for the in-house determination of critical physicochemical properties, ensuring the successful application of this versatile chemical scaffold in drug discovery and development endeavors.

References

  • PubChem. Hexahydrocyclopenta[c]pyrrol-4(2H)-one. [Link]

  • PubChem. Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride. [Link]

  • GenPrice UK. Hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride. [Link]

Sources

Exploratory

cis-Hexahydro-cyclopenta[c]pyrrol-4-one Analogs: A Technical Guide to Biological Target Identification

The following technical guide details the identification of biological targets for cis-hexahydro-cyclopenta[c]pyrrol-4-one analogs. This document is structured for researchers and drug discovery professionals, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification of biological targets for cis-hexahydro-cyclopenta[c]pyrrol-4-one analogs. This document is structured for researchers and drug discovery professionals, focusing on target deconvolution, chemical proteomics, and validated pharmacological landscapes.

Executive Summary: The Scaffold Advantage

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold (also indexed as 3-azabicyclo[3.3.0]octan-7-one) represents a "privileged structure" in medicinal chemistry. Its value lies in its rigid, bicyclic architecture which enforces specific vector orientations of substituents, effectively mimicking the transition states of proline-rich peptides.

Unlike flexible linear amines, this scaffold locks the nitrogen lone pair and C-substituents into a defined 3D space, reducing the entropic penalty of binding. This makes it an exceptional core for targeting:

  • Serine Proteases (e.g., DPP-4, DPP-II)

  • G-Protein Coupled Receptors (e.g., Cannabinoid receptors, NK1)

  • Deubiquitinases (via covalent warhead attachment)

This guide outlines the technical workflow for identifying biological targets of new analogs derived from this core.

Structural Pharmacophore & Design Logic

To identify targets, one must first understand what the protein sees. The cis-fusion of the cyclopentane and pyrrolidine rings creates a distinct "pucker."

Stereoelectronic Features
  • Conformational Lock: The cis-fusion forces the bicyclic system into a "V" shape, distinct from the flatter trans-fused systems. This mimics the twisted conformation of proline in β-turns.

  • Vector Analysis:

    • N-Terminus (Position 2): Primary vector for interacting with aspartic/glutamic acid residues in active sites (e.g., GPCR orthosteric sites).

    • C4-Ketone (Position 4/7): Acts as a hydrogen bond acceptor or a metabolic handle. In chemical proteomics, this is the ideal site for probe attachment (reductive amination) without disrupting the N-pharmacophore.

Visualization of Pharmacophore Vectors

Pharmacophore Core cis-Hexahydro cyclopenta[c]pyrrol-4-one N_Term N-Position (Pos 2) Primary Binding Vector (H-bond Donor/Cation) Core->N_Term Electrophilic interaction C4_Ketone C4-Ketone (Pos 4) Secondary Vector (H-bond Acceptor / Linker Site) Core->C4_Ketone Solvent exposed / Derivatizable Cis_Fusion Cis-Ring Fusion Stereochemical Lock (Proline Mimetic) Core->Cis_Fusion Defines 3D Shape GPCR Asp Residues GPCR Asp Residues N_Term->GPCR Asp Residues Salt Bridge Protease S1 Pockets Protease S1 Pockets Cis_Fusion->Protease S1 Pockets Mimics Substrate

Figure 1: Pharmacophore vector analysis of the scaffold. The C4-ketone serves as a strategic handle for probe development.

Computational Target Prediction (In Silico)

Before wet-lab screening, narrow the search space using pharmacophore mapping.

3D-Pharmacophore Screening

Because the scaffold mimics proline, screen against the PDB (Protein Data Bank) for:

  • Proline Recognition Domains: SH3 domains, WW domains.

  • Prolyl Peptidases: Search for enzymes with S1 pockets sized for bicyclic amines (e.g., DPP-4, FAP).

  • GPCR Orthosteric Sites: Focus on receptors known to bind bicyclic amines (e.g., Muscarinic, Chemokine receptors).

Protocol:

  • Generate low-energy conformers of your specific analog using DFT (B3LYP/6-31G*).

  • Map electrostatic potential surfaces (ESP).

  • Perform Inverse Docking (docking one ligand against a database of protein structures) using tools like idTarget or TarFisDock.

Chemical Proteomics: Target Deconvolution

The most definitive method for identifying targets of this scaffold is Activity-Based Protein Profiling (ABPP) or Photo-Affinity Labeling (PAL) .

Probe Design Strategy

To fish out targets from a cellular lysate, you must convert your analog into a chemical probe.

  • Attachment Point: The C4-ketone is the optimal site. Perform a reductive amination with a linker containing an alkyne (for Click chemistry) or biotin.

  • Control Probe: Synthesize a non-binding enantiomer (e.g., trans-fused analog) to filter out non-specific background binding.

Workflow: Activity-Based Protein Profiling (ABPP)

If your analog contains a reactive warhead (e.g., acrylamide, epoxide), use ABPP. If it is a reversible binder, use Photo-Affinity Labeling.

Step-by-Step Protocol (Photo-Affinity Labeling):

  • Probe Synthesis: Attach a diazirine (photo-crosslinker) and an alkyne handle to the C4 position of the scaffold.

  • Incubation: Treat HEK293 or relevant cell lysates with the probe (1-10 µM) for 1 hour at 37°C.

    • Competition Control: Pre-incubate with 10x excess of the "cold" (unlabeled) parent compound.

  • Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice to covalently bond the probe to the target.

  • Click Chemistry: React lysate with Azide-Biotin, CuSO4, TCEP, and TBTA for 1 hour.

  • Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.

  • Digestion & MS: Perform on-bead trypsin digestion followed by LC-MS/MS analysis.

  • Data Analysis: Targets are identified as proteins significantly enriched in the Probe sample vs. the Competition Control.

ABPP Workflow Diagram

ABPP_Workflow cluster_0 Probe Design cluster_1 Proteomic Experiment cluster_2 Identification Compound Scaffold Analog Probe Functionalized Probe Compound->Probe Linker Linker (PEG) Linker->Probe Tag Alkyne/Diazirine Tag->Probe Incubation Incubation (+/- Competitor) Probe->Incubation Lysate Cell Lysate Lysate->Incubation UV UV Crosslinking (365 nm) Incubation->UV Click CuAAC Click (Biotin-Azide) UV->Click Enrich Streptavidin Pull-down Click->Enrich Digestion Trypsin Digestion Enrich->Digestion LCMS LC-MS/MS Digestion->LCMS Bioinf Target Validation (Fold Change > 2) LCMS->Bioinf

Figure 2: Chemical proteomics workflow for target deconvolution using photo-affinity labeling.

Validated Target Classes & Case Studies

Research has validated several high-value biological targets for derivatives of the cis-hexahydro-cyclopenta[c]pyrrol-4-one (3-azabicyclo[3.3.0]octane) scaffold.

Dipeptidyl Peptidase 4 (DPP-4) & DPP-II

The scaffold is a potent bioisostere for the pyrrolidine ring found in many DPP-4 inhibitors.

  • Mechanism: The ammonium group of the scaffold forms a salt bridge with Glu205/Glu206 in the DPP-4 active site. The bicyclic bulk fills the S1 hydrophobic pocket more effectively than a simple pyrrolidine, increasing selectivity.

  • Key Data: Azabicyclo[3.3.0]octane derivatives have shown IC50 values in the low nanomolar range for DPP-II, inducing apoptosis in quiescent lymphocytes (CLL therapy potential).

G-Protein Coupled Receptors (GPCRs)
  • Cannabinoid Receptors (CB1/CB2): The scaffold serves as a core for antagonists. The rigid geometry positions aryl substituents to interact with the aromatic microdomains of the receptor.

  • Neurokinin-1 (NK1): Fused bicyclic pyrrolizinones (structurally analogous) are potent NK1 antagonists.

  • Gliclazide Intermediates: The scaffold is a direct precursor to the sulfonylurea Gliclazide, which targets the SUR1 subunit of K_ATP channels (though this is an ion channel regulatory subunit, it functions similarly to GPCR pharmacology).

Deubiquitinases (DUBs)

Recent studies utilizing cyanopyrrolidine warheads built on this bicyclic scaffold have identified UCHL1 (Ubiquitin Carboxy-Terminal Hydrolase L1) as a target.[1]

  • Significance: UCHL1 is a major target in neurodegeneration and fibrosis. The scaffold provides the specificity, while the cyano group forms a reversible covalent bond with the catalytic cysteine.

Summary of Validated Targets
Target ClassSpecific ProteinBiological EffectMechanism
Serine Protease DPP-4 / DPP-IIGlucose regulation, ApoptosisCompetitive Inhibition (S1 pocket)
GPCR CB1 / CB2Pain modulation, AppetiteOrthosteric Antagonism
Ion Channel SUR1 (K_ATP)Insulin secretionAllosteric Modulation
Cysteine Protease UCHL1Fibrosis / NeuroprotectionCovalent Inhibition (requires warhead)

Experimental Protocols

Protocol A: Synthesis of Biotin-Linker Probe (General)

Note: This protocol assumes the presence of the C4-ketone.

  • Reactants: Dissolve cis-hexahydro-cyclopenta[c]pyrrol-4-one analog (1 eq) in DCE (Dichloroethane).

  • Amine Addition: Add N-Boc-ethylenediamine (1.2 eq) and catalytic acetic acid. Stir for 30 min.

  • Reduction: Add NaBH(OAc)3 (1.5 eq). Stir at RT for 12h.

  • Deprotection: Treat crude product with TFA/DCM (1:1) to remove Boc.

  • Biotinylation: React the resulting primary amine with NHS-Biotin (1.1 eq) and DIPEA in DMF.

  • Purification: HPLC purification (C18 column, Water/Acetonitrile gradient).

Protocol B: Cellular Thermal Shift Assay (CETSA)

To validate target engagement in intact cells without chemical modification.

  • Treatment: Treat cells with the analog (10 µM) or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat at a gradient (40°C - 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot for the predicted target (e.g., DPP-4).

  • Result: A shift in the thermal stability curve (higher melting temperature) confirms target binding.

References

  • BenchChem. (2026). Hexahydrocyclopenta[c]pyrrol-4(2H)-one hydrochloride: Medicinal Chemistry and Strategic Value. BenchChem Technical Support.[2] Link

  • Tang, P. C., et al. (2010).[3] Synthesis and biological evaluation of azabicyclo[3.3.0]octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes.[3] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Ganesh Remedies. (2025). 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride in Cannabinoid Receptor Antagonist Synthesis.[4][5][6] Product Application Notes. Link

  • Senten, K., et al. (2004). Synthesis and activity of a potent, specific azabicyclo[3.3.0]octane-based DPP II inhibitor.[7] Bioorganic & Medicinal Chemistry Letters.[1][] Link

  • Cravatt, B. F., et al. (2008).[9] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Pramanik, S., et al. (2024). Hydrogen bonding-promoted tunable approach for access to aza-bicyclo-[3.3.0]octanes. Chemical Communications. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for the construction of a privileged bicyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and analytical validation for the construction of a privileged bicyclic scaffold.

Introduction & Mechanistic Rationale

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold is a highly versatile, rigid 5-5 fused bicyclic core utilized extensively in the development of triple reuptake inhibitors, protease inhibitors, and novel GPCR ligands[1]. The rigid architecture of this scaffold dictates the precise spatial orientation of appended pharmacophores, making its stereoselective construction a critical objective in preclinical drug development.

The most robust and scalable method to construct this fused pyrrolidine-cyclopentanone system is the[3+2] cycloaddition of a non-stabilized azomethine ylide to the


-unsaturated bond of 2-cyclopenten-1-one[2].

While azomethine ylides can be generated via the decarboxylation of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-amino acids (e.g., 

-benzylglycine and paraformaldehyde), these classical conditions often require harsh thermal activation (refluxing toluene). Such elevated temperatures can lead to the undesired polymerization or degradation of the highly reactive cyclopentenone dipolarophile. To circumvent this, our protocol employs Achiwa's reagent:

-benzyl-

-(methoxymethyl)(trimethylsilylmethyl)amine
.

Causality of Reagent Selection: Upon treatment with a catalytic amount of trifluoroacetic acid (TFA) at low temperatures, Achiwa's reagent undergoes rapid, mild elimination of methoxytrimethylsilane to generate the reactive non-stabilized azomethine ylide[3]. The subsequent cycloaddition with 2-cyclopenten-1-one proceeds via a concerted suprafacial mechanism. Because the ylide adds exclusively across the convex face of the cyclopentenone double bond, the ring closure inherently dictates a 100% cis-fusion of the resulting bicyclic system, eliminating the need for complex downstream diastereomeric separations.

Reaction Optimization & Quantitative Data

The choice of catalyst and solvent profoundly impacts the efficiency of the ylide generation and the stability of the dipolarophile. Table 1 summarizes the optimization parameters for the [3+2] cycloaddition step. TFA in dichloromethane (DCM) provides the optimal balance, preventing thermal degradation while ensuring complete conversion.

Table 1: Catalyst and Solvent Optimization for the[3+2] Cycloaddition

Catalyst (Equiv)SolventTemp (°C)Time (h)Yield (%)Diastereoselectivity (cis:trans)
None (Thermal)Toluene11024< 15N/A (Decomposition)
LiF (1.5)Acetonitrile801265> 99:1
AgF (0.5)THF251672> 99:1
TFA (0.1) DCM 0 to 25 16 88 > 99:1

Synthetic Workflow & Visualizations

Workflow cluster_0 Phase 1: Azomethine Ylide Generation & Cycloaddition cluster_1 Phase 2: Deprotection Node1 N-Benzyl-N-(methoxymethyl) (trimethylsilylmethyl)amine Node2 Non-stabilized Azomethine Ylide Node1->Node2 TFA (cat.), DCM 0 °C to RT Node4 2-Benzylhexahydro- cyclopenta[c]pyrrol-4-one Node2->Node4 [3+2] Cycloaddition Concerted Node3 2-Cyclopenten-1-one (Dipolarophile) Node3->Node4 Node5 cis-Hexahydro- cyclopenta[c]pyrrol-4-one Node4->Node5 H2 (1 atm), Pd/C MeOH, RT

Fig 1: Stereoselective workflow for cis-Hexahydro-cyclopenta[c]pyrrol-4-one synthesis.

Experimental Protocols

Protocol A: Synthesis of 2-Benzylhexahydro-cyclopenta[c]pyrrol-4-one

Causality Note: The reaction is initiated at 0 °C to strictly control the exothermic generation of the ylide. This prevents premature quenching or dimerization of the ylide before it can successfully interact with the cyclopentenone dipolarophile.

  • System Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet to ensure an anhydrous environment.

  • Reagent Loading: Dissolve 2-cyclopenten-1-one (10.0 mmol, 1.0 equiv) and

    
    -benzyl-
    
    
    
    -(methoxymethyl)(trimethylsilylmethyl)amine (12.0 mmol, 1.2 equiv) in anhydrous DCM (50 mL).
  • Catalytic Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add a solution of Trifluoroacetic Acid (TFA) (1.0 mmol, 0.1 equiv) in DCM (5 mL) over a period of 10 minutes.

  • Cycloaddition: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active ylide precursor (

      
      ) and the appearance of a new spot (
      
      
      
      ) indicates reaction completion.
  • Workup: Quench the reaction with saturated aqueous

    
     (30 mL) to neutralize the TFA catalyst. Extract the aqueous layer with DCM (2 x 20 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude siloxane-containing residue via flash column chromatography (silica gel, gradient 10% to 30% EtOAc in Hexanes) to afford the cis-fused intermediate as a pale yellow oil.
    
Protocol B: Catalytic Hydrogenolysis to cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Causality Note: Hydrogenolysis is highly sensitive to steric hindrance and solvent choice. Methanol is selected over non-polar solvents to enhance the solubility of the highly polar secondary amine product and to facilitate the desorption of the cleaved toluene byproduct from the palladium surface, preventing catalyst poisoning.

  • System Setup: In a thick-walled hydrogenation vessel, dissolve the purified 2-benzylhexahydro-cyclopenta[c]pyrrol-4-one (8.0 mmol) in HPLC-grade Methanol (40 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.8 mmol Pd) under a gentle stream of nitrogen. Warning: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Maintain the system under a hydrogen atmosphere (1 atm, via balloon) at room temperature for 12-24 hours.

    • Self-Validation Step: The reaction is complete when hydrogen uptake ceases. Confirm via LC-MS; the target debenzylated product will show an

      
       peak at 
      
      
      
      .
  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Methanol (20 mL). Critical: Do not allow the filter cake to dry out completely while drawing air through it to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield cis-hexahydro-cyclopenta[c]pyrrol-4-one. For long-term stability, convert the free base to its hydrochloride salt by treating an ethereal solution of the product with 2M HCl in diethyl ether, followed by filtration of the resulting precipitate.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized scaffold before downstream derivatization, the following analytical validations must be met:

  • Stereochemical Assignment (2D NMR): The stereochemistry of the ring fusion must be confirmed via a NOESY NMR experiment. Strong cross-peaks between the bridgehead protons (H-3a and H-6a) unequivocally confirm the cis-relationship. The absence of these cross-peaks indicates a failed stereocontrol mechanism.

  • Functional Group Integrity: The preservation of the ketone functionality (avoiding over-reduction during hydrogenolysis) is validated by a characteristic

    
     NMR peak near 
    
    
    
    218 ppm and an IR stretching frequency around 1740
    
    
    .

References

  • Shao, L., et al. "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Nájera, C., et al. "Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds." Molecules, MDPI. URL: [Link]

  • Achiwa, K., et al. "Trifluoroacetic acid-catalysed 1,3-cycloaddition of the simplest iminium ylide leading to 3- or 3,4-substituted pyrrolidines and 2,5-dihydropyrroles." Chemical and Pharmaceutical Bulletin. (Referenced via MDPI / ChemicalBook). URL: [Link]

Sources

Application

Advanced Reductive Amination Protocols for cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Introduction & Mechanistic Rationale The cis-hexahydro-cyclopenta[c]pyrrole-4-one scaffold[1] is a highly valuable, conformationally restricted bicyclic system frequently utilized in modern medicinal chemistry to design...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cis-hexahydro-cyclopenta[c]pyrrole-4-one scaffold[1] is a highly valuable, conformationally restricted bicyclic system frequently utilized in modern medicinal chemistry to design selective receptor ligands and kinase inhibitors. However, functionalizing the C4-ketone via reductive amination presents distinct synthetic challenges. Because the ketone is situated directly adjacent to the bridgehead carbon of a cis-fused 5,5-bicyclic system, it suffers from significant steric hindrance.

As an Application Scientist, it is critical to understand that standard reductive amination conditions often fail or yield complex mixtures when applied to hindered bicyclic ketones. The choice of reducing agent and the sequence of addition must be precisely controlled. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for these transformations[2]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond via steric shielding and inductive effects, rendering STAB a mild reducing agent that selectively reduces the highly electrophilic iminium intermediate over the starting ketone[3].

Stereochemical Causality (Facial Selectivity)

When the amine condenses with cis-hexahydro-cyclopenta[c]pyrrole-4-one, the resulting imine/iminium ion adopts a folded, V-shaped conformation characteristic of cis-fused 5,5-bicycles. The convex (exo) face is sterically accessible, while the concave (endo) face is heavily shielded by the pyrrolidine ring. Consequently, the hydride from STAB attacks almost exclusively from the less hindered exo face. This trajectory pushes the newly formed carbon-nitrogen bond into the endo position, yielding the endo-amine as the major diastereomer[4].

Strategic Workflow: Direct vs. Indirect Amination

The nucleophilicity and steric bulk of the coupling amine dictate the protocol. Unhindered primary and secondary amines can undergo Direct Reductive Amination (one-pot). Conversely, sterically demanding or electronically deactivated amines (e.g., anilines) require an Indirect (Stepwise) Reductive Amination to force imine formation before reduction[5].

RA_Workflow Ketone cis-Hexahydro-cyclopenta[c]pyrrol-4-one AmineType Amine Classification Ketone->AmineType Direct Direct Reductive Amination AmineType->Direct Unhindered (1° or 2°) Indirect Indirect (Stepwise) Amination AmineType->Indirect Hindered or Weakly Nucleophilic CondDirect NaBH(OAc)3, DCE, AcOH, rt In situ Imine Formation Direct->CondDirect CondIndirect1 Step 1: Ti(OiPr)4 or 4Å MS Imine Pre-formation Indirect->CondIndirect1 Product endo-Alkylated Amine (Exo Hydride Attack) CondDirect->Product CondIndirect2 Step 2: NaBH4 or NaBH3CN Reduction CondIndirect1->CondIndirect2 CondIndirect2->Product

Decision matrix for direct vs. indirect reductive amination of bicyclic ketones.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and physical parameters required to achieve high conversion and suppress byproducts (such as ketone reduction or over-alkylation)[6].

ParameterProtocol 1: Direct (STAB)Protocol 2: Indirect (Ti(OiPr)₄)Rationale / Causality
Ketone : Amine Ratio 1.0 : 1.11.0 : 1.2 to 1.5Slight amine excess drives imine equilibrium forward.
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH₄ or NaBH₃CN (1.5 eq)STAB is selective for iminium; NaBH₄ is used after isolated imine formation.
Catalyst / Additive AcOH (1.0 - 2.0 eq)Ti(OiPr)₄ (2.0 eq)AcOH protonates the imine; Ti(OiPr)₄ acts as a Lewis acid and water scavenger.
Primary Solvent 1,2-Dichloroethane (DCE)THF (Step 1) / MeOH (Step 2)DCE provides optimal solubility and reaction rates for STAB[2].
Temperature 0 °C to Room TempReflux (Step 1) / 0 °C (Step 2)Heat overcomes steric barriers during hindered imine formation.
Typical Yield 75% - 90%60% - 80%Indirect yields are slightly lower due to the two-step workup.

Experimental Protocols

Protocol 1: Direct Reductive Amination (For Unhindered Amines)

This self-validating protocol utilizes STAB and is ideal for standard primary and secondary alkyl amines.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cis-hexahydro-cyclopenta[c]pyrrol-4-one (1.0 mmol, 1.0 eq) and the desired amine (1.1 mmol, 1.1 eq).

  • Solvation & Catalysis: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (5.0 mL). Add glacial acetic acid (1.0 mmol, 1.0 eq). Note: The addition of AcOH lowers the pH to ~4-5, which accelerates the dehydration of the hemiaminal to the highly electrophilic iminium ion without destroying the STAB reagent.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature under a nitrogen atmosphere for 12–24 hours. Monitor completion via LC-MS or TLC.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Caution: Gas evolution (H₂) will occur. Stir vigorously for 15 minutes to break up boron complexes.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude endo-amine via flash column chromatography (typically using a DCM/MeOH/NH₄OH gradient).

Protocol 2: Indirect (Stepwise) Reductive Amination (For Hindered Amines)

When the amine is sterically hindered (e.g., tert-butylamine) or a poor nucleophile, direct STAB reduction will prematurely reduce the ketone to the corresponding alcohol. This protocol forces imine formation first.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve cis-hexahydro-cyclopenta[c]pyrrol-4-one (1.0 mmol, 1.0 eq) and the hindered amine (1.5 mmol, 1.5 eq) in anhydrous THF (5.0 mL).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 mmol, 2.0 eq) via syringe. Stir the mixture at room temperature (or heat to 60 °C if extremely hindered) for 12–18 hours. Mechanism: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to irreversibly trap the generated water.

  • Solvent Exchange & Reduction: Cool the mixture to 0 °C. Dilute with anhydrous Methanol (5.0 mL) to solubilize the subsequent reducing agent. Add Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 eq) in one portion.

  • Propagation: Stir at 0 °C for 2 hours, then warm to room temperature for an additional 2 hours.

  • Workup (Critical Step): Quench the reaction by adding water (2.0 mL). This will immediately hydrolyze the titanium complexes, forming a dense, white precipitate of titanium dioxide (TiO₂).

  • Filtration: Filter the entire suspension through a pad of Celite, washing the filter cake generously with ethyl acetate (20 mL).

  • Isolation: Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine via chromatography.

Troubleshooting & Optimization

  • Observation: High levels of the alcohol byproduct (ketone reduction).

    • Cause: The reducing agent is attacking the ketone faster than the imine is forming.

    • Solution: Switch from Protocol 1 to Protocol 2. Ensure strictly anhydrous conditions to prevent imine hydrolysis back to the ketone[6].

  • Observation: Formation of over-alkylated tertiary/quaternary amines.

    • Cause: The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another equivalent of the ketone.

    • Solution: Increase the equivalents of the starting primary amine to 2.0–3.0 eq to outcompete the product for the ketone electrophile[6].

  • Observation: Poor diastereoselectivity (mixture of endo/exo amines).

    • Cause: High reaction temperatures or the use of an excessively small reducing agent (like LiAlH₄) can override the inherent facial bias of the bicyclic system.

    • Solution: Maintain reduction temperatures at or below 0 °C and strictly utilize bulky borohydrides (STAB) to maximize exo-face trajectory[4].

References

  • PubChem Compound Summary for CID 14988998, Hexahydrocyclopenta[c]pyrrol-4(2H)-one. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F., et al., The Journal of Organic Chemistry (1996). Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega (2022). Available at:[Link]

  • Synthesis and stereochemical study of a trioxaquine prepared from cis-bicyclo[3.3.0]octane-3,7-dione. Comptes Rendus de l'Académie des Sciences (2002). Available at:[Link]

Sources

Method

Application Note: Scalable Synthesis of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

This Application Note is structured as a high-level technical guide for the scale-up of cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride (CAS 127430-46-0). It prioritizes modern, scalable synthetic methodologies ove...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the scale-up of cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride (CAS 127430-46-0). It prioritizes modern, scalable synthetic methodologies over traditional, lower-yielding routes.

Executive Summary & Strategic Route Selection

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold is a critical bicyclic intermediate employed in the synthesis of next-generation bioactive compounds, including sulfonylurea analogs (related to Gliclazide) and novel analgesic agents.

The Isomer Challenge: 4-one vs. 5-one

It is vital to distinguish between the 4-one (ketone adjacent to bridgehead) and the 5-one (ketone at the cyclopentane apex).

  • Dieckmann Condensation Routes (using pyrrolidine-3,4-diacetic acid derivatives) typically yield the 5-one .

  • Pauson-Khand Reaction (PKR) routes typically yield the 4-one (via the

    
    -unsaturated cyclopentenone).
    

To target the 4-one isomer specifically and efficiently, this protocol utilizes an Intramolecular Pauson-Khand Reaction (PKR) followed by stereoselective hydrogenation. While historically viewed as "medicinal chemistry only" due to stoichiometric cobalt requirements, modern Catalytic PKR and Flow Chemistry adaptations have rendered this route viable for kilogram-scale production.

Selected Synthetic Pathway
  • Precursor Assembly: Synthesis of

    
    -allyl-
    
    
    
    -propargyl-
    
    
    -protected amine.
  • Bicyclic Core Formation: Cobalt-catalyzed intramolecular Pauson-Khand cyclization to form the enone.

  • Saturation & Deprotection: Pd-catalyzed hydrogenation (establishing the cis-fusion) followed by acid-mediated deprotection.

Process Flow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pauson-Khand Cyclization cluster_2 Step 3: Reduction & Salt Formation SM1 Propargylamine Intermediate1 N-Allyl-N-propargyl amine (Protected) SM1->Intermediate1 + Boc2O / Base SM2 Allyl Bromide SM2->Intermediate1 Enone Bicyclic Enone (Unsaturated) Intermediate1->Enone Cyclization (Flow/Batch) PK_Cat Co2(CO)8 (Cat.) CO Atmosphere PK_Cat->Enone Ketone_Boc cis-Boc-Protected Ketone Enone->Ketone_Boc Hydrogenation H2_Pd H2 / Pd-C H2_Pd->Ketone_Boc Final_Product cis-Hexahydro-cyclopenta[c] pyrrol-4-one HCl Ketone_Boc->Final_Product HCl / Dioxane Deprotection

Caption: Synthetic workflow for cis-hexahydro-cyclopenta[c]pyrrol-4-one via Pauson-Khand cyclization.

Detailed Experimental Protocols

Step 1: Synthesis of -Boc- -allyl-propargylamine

Rationale: The Boc group is chosen for its stability during the oxidative/reductive conditions of PKR and its ease of removal.

  • Reagents: Propargylamine (1.0 equiv), Allyl bromide (1.1 equiv), Di-tert-butyl dicarbonate (Boc

    
    O, 1.1 equiv), K
    
    
    
    CO
    
    
    (2.5 equiv), Acetonitrile (ACN).
  • Procedure:

    • Charge a reactor with ACN (10 vol) and K

      
      CO
      
      
      
      .
    • Add propargylamine at 0–5 °C.

    • Add allyl bromide dropwise, maintaining temperature <10 °C (Exothermic).

    • Stir at RT for 4 h. Monitor mono-alkylation vs. bis-alkylation.

    • Add Boc

      
      O solution in ACN. Stir overnight.
      
    • Work-up: Filter solids. Concentrate filtrate.[1] Dissolve residue in MTBE/Water. Wash organic layer with brine.

    • Purification: Distillation (high vacuum) is preferred for scale-up over chromatography to remove bis-allyl impurities.

Step 2: Catalytic Pauson-Khand Cyclization (The Critical Step)

Safety Note: This reaction involves Carbon Monoxide (CO). Use a high-pressure rated reactor or a continuous flow system located in a well-ventilated fume hood with CO detectors.

  • Reagents:

    
    -Boc-
    
    
    
    -allyl-propargylamine (1.0 equiv), Co
    
    
    (CO)
    
    
    (0.05–0.1 equiv), Tetramethylthiourea (TMTU) or Phosphite ligand (0.15 equiv), Toluene.
  • Conditions: 10–20 bar CO, 70–90 °C.

  • Mechanism: The alkyne and alkene coordinate to the Cobalt center; CO insertion yields the cyclopentenone.[2] The "4-one" regiochemistry is favored due to the steric constraints of the fused bicyclic formation.

  • Protocol:

    • Catalyst Formation: In a pressure vessel, dissolve Co

      
      (CO)
      
      
      
      and ligand in Toluene (degassed). Stir for 30 min to form the active catalytic species.
    • Addition: Add the enyne precursor solution.

    • Pressurization: Purge with N

      
      , then pressurize with CO to 15 bar.
      
    • Reaction: Heat to 80 °C. Monitor CO consumption. Reaction typically completes in 12–18 h.

    • Work-up: Vent CO carefully. Filter the reaction mixture through a pad of Celite/Silica to remove Cobalt residues. (Crucial for pharmaceutical intermediates: Ensure Co content <10 ppm in subsequent steps).

    • Yield: Expect 75–85% of the bicyclic enone (

      
      -Boc-3,3a,4,5-tetrahydrocyclopenta[c]pyrrol-4-one).
      
Step 3: Stereoselective Hydrogenation & Salt Formation

Rationale: The cis-fusion is thermodynamically favored for [3.3.0] systems. Hydrogenation of the enone saturates the double bond and sets the bridgehead stereochemistry.

  • Reagents: 10% Pd/C (5 wt% loading), H

    
     (1–3 bar), Ethanol/EtOAc.
    
  • Protocol:

    • Dissolve the enone in Ethanol.

    • Add Pd/C catalyst (slurry in water to prevent ignition).

    • Hydrogenate at RT under 3 bar H

      
       until H
      
      
      
      uptake ceases.
    • Filtration: Filter through Celite to remove Pd.

    • Deprotection: Cool filtrate to 0 °C. Add 4M HCl in Dioxane (or bubble HCl gas).

    • Crystallization: The product, cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride, will precipitate.

    • Isolation: Filter, wash with cold ether/MTBE, and dry under vacuum.

Key Process Parameters & Data

ParameterSpecification / RangeCriticality
CO Pressure (Step 2) 10 – 20 barHigh: Low pressure leads to slow kinetics; too high may inhibit catalyst regeneration.
Cobalt Removal < 10 ppm (final API)High: Use scavenging resins (e.g., QuadraPure™) if filtration is insufficient.
Stereochemistry > 98% cis-fusionMedium: Trans-fusion is highly strained in [3.3.0] systems; cis forms naturally.
Temperature (Step 2) 70 – 90 °CHigh: Controls reaction rate vs. polymerization of precursor.

Impurity Fate Map

Understanding the origin and fate of impurities is essential for regulatory compliance.

ImpurityMap Start Start: Enyne Precursor Impurity1 Impurity A: Bis-allyl amine (From Step 1) Start->Impurity1 Over-alkylation Impurity2 Impurity B: Linear Oligomers (From Step 2 thermal) Start->Impurity2 Polymerization Impurity3 Impurity C: Cobalt Residues Start->Impurity3 Catalyst Leaching Process Purification / Workup Impurity1->Process Removed by Distillation Impurity2->Process Removed by Silica Filtration Impurity3->Process Removed by Scavenger Resin Product Final Product (HCl Salt) Process->Product Crystallization rejects remaining organics

Caption: Impurity Fate Map highlighting removal strategies for key byproducts.

References

  • Pauson-Khand Reaction Overview & Mechanism

    • Pauson–Khand reaction - Wikipedia. Available at: [Link]

    • Recent Advances in the Pauson–Khand Reaction. ResearchGate. Available at: [Link]

  • Specific Synthesis of Azabicyclo[3.3.

    • Synthetic Strategies for the Construction of Enantiomeric Azanoradamantanes. Loyola eCommons.[3] (Describes the reductive Pauson-Khand route to meso-azabicyclo[3.3.0] intermediates). Available at: [Link]

    • The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. PMC. Available at: [Link]

  • Product Identification & Properties

    • Hexahydrocyclopenta[c]pyrrol-4(2H)-one | C7H11NO.[4] PubChem.[4] Available at: [Link]

Sources

Application

reagents for functionalizing the pyrrolidine ring in cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Application Note: Functionalization Strategies for cis-Hexahydro-cyclopenta[c]pyrrol-4-one Introduction & Structural Scope This guide details the functionalization of cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS: 127430-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Introduction & Structural Scope

This guide details the functionalization of cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS: 127430-46-0), a privileged bicyclic scaffold often referred to in medicinal chemistry as 3-azabicyclo[3.3.0]octan-7-one .[1]

The Scaffold: This molecule features a cis-fused bicyclic core containing a secondary amine (pyrrolidine) and a ketone (cyclopentanone).[1]

  • Stereochemistry: The cis-fusion is thermodynamically favored in [3.3.0] systems due to lower ring strain compared to the trans-isomer.[1] This rigid conformation mimics the turn structures of proline-rich peptides, making it a high-value intermediate for GPCR ligands, protease inhibitors (e.g., Cathepsin K), and antidiabetic sulfonylureas (e.g., Gliclazide analogs).[1]

  • Reactivity Profile: The molecule presents two orthogonal vectors:

    • Nucleophilic Vector: The secondary amine (pyrrolidine nitrogen).

    • Electrophilic Vector: The ketone (cyclopentane ring).

Scope of Guide: This protocol focuses on reagents for functionalizing the pyrrolidine ring (specifically the nitrogen center) while maintaining the integrity of the ketone and the cis-stereochemistry.

Strategic Overview: Chemical Vectors

The primary challenge is chemoselectivity. Standard reducing agents used in N-alkylation can inadvertently reduce the ketone to an alcohol. The protocols below utilize reagents selected for their ability to discriminate between the iminium intermediate (formed at the amine) and the ketone.

G Figure 1: Functionalization vectors for the pyrrolidine nitrogen. Scaffold cis-Hexahydro-cyclopenta[c] pyrrol-4-one Alkylation Pathway A: Reductive Amination Scaffold->Alkylation Acylation Pathway B: Amide Coupling Scaffold->Acylation Arylation Pathway C: Buchwald-Hartwig Scaffold->Arylation Reagent_A Aldehyde + STAB (NaBH(OAc)3) Alkylation->Reagent_A Reagent_B Carboxylic Acid + HATU or Acid Chloride Acylation->Reagent_B Reagent_C Aryl Halide + Pd2(dba)3 + XPhos Arylation->Reagent_C Prod_A N-Alkyl Derivatives Reagent_A->Prod_A Prod_B Peptidomimetics (Amides) Reagent_B->Prod_B Prod_C N-Aryl Scaffolds Reagent_C->Prod_C

Reagent Selection Guide

Functionalization TypeRecommended ReagentCatalyst / AdditiveCritical Note
N-Alkylation (Reductive)STAB (Sodium Triacetoxyborohydride)Acetic Acid (AcOH)Best Choice. STAB is selective for imines over ketones.[1] Avoid NaBH₄ or NaCNBH₃ if ketone preservation is critical.
N-Acylation (Amide Bond)HATU or T3P DIPEA / NMMT3P (Propylphosphonic anhydride) is excellent for sterically hindered amines and easy workup (water-soluble byproducts).[1]
N-Arylation (C-N Bond)Pd₂(dba)₃ RuPhos or XPhos RuPhos is preferred for secondary amines.[1] Base choice (NaOtBu vs Cs₂CO₃) is critical to avoid epimerization of the alpha-ketone.[1]
Urea Formation Isocyanates or CDI TEAStandard click chemistry. High yield.

Detailed Protocols

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

Target: Introduction of alkyl groups (R-CH₂-) without reducing the C4-ketone.[1]

Mechanism: The secondary amine condenses with an aldehyde to form an iminium ion.[2] STAB reduces this species faster than it reduces the ketone carbonyl.

Materials:

  • Scaffold: cis-Hexahydro-cyclopenta[c]pyrrol-4-one (HCl salt)

  • Reagent: Aldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (1-2 equiv if using free base; not needed if using HCl salt)[1]

Step-by-Step:

  • Preparation: In a flame-dried flask under N₂, suspend the scaffold (1.0 mmol) in DCE (5 mL).

  • Imine Formation: Add the aldehyde (1.1 mmol). If the scaffold is an HCl salt, add DIPEA (1.0 mmol) to neutralize.[1] If using free base, add AcOH (1.0 mmol) to catalyze iminium formation.[1] Stir at Room Temperature (RT) for 30–60 min.

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

    • Expert Tip: Do NOT use NaBH₄. It will reduce the ketone to the alcohol.[3] STAB is sufficiently mild to leave the ketone untouched [1].

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 min until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Target: Attaching the pyrrolidine ring to an aromatic system (e.g., for kinase inhibitor scaffolds).[1]

Materials:

  • Scaffold: Free amine form (neutralize HCl salt prior to use).[1]

  • Reagent: Aryl Bromide/Chloride (1.0 equiv).[1]

  • Catalyst: Pd₂(dba)₃ (2-5 mol%) + RuPhos (4-10 mol%).[1]

  • Base: Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[1]

Step-by-Step:

  • Degassing: Sparge solvent with Nitrogen for 15 mins.

  • Assembly: In a sealed tube/vial, combine Scaffold (1.0 mmol), Aryl Halide (1.0 mmol), Pd source, Ligand, and Base.

  • Inert Atmosphere: Purge headspace with Argon/N₂ and seal.

  • Heating: Heat to 80–100°C for 12–24 hours.

    • Expert Tip: Avoid strong alkoxide bases (like NaOtBu) if possible.[1] The ketone alpha-protons are acidic (pKa ~20).[1] Strong bases at high temp can cause enolization, leading to aldol condensation (dimerization) or epimerization of the cis-bridgehead [2].[1] Cs₂CO₃ is milder and safer for this substrate.

  • Workup: Filter through a Celite pad, eluting with EtOAc.[1] Concentrate and purify via silica gel.

Protocol C: Synthesis of Gliclazide Analogs (Sulfonylurea Formation)

Target: Functionalization for antidiabetic activity.[4]

Materials:

  • Scaffold: cis-Hexahydro-cyclopenta[c]pyrrol-4-one.[1]

  • Reagent: Sulfonyl Isocyanate OR Sulfonamide + CDI (Carbonyldiimidazole).[1]

Step-by-Step (via Isocyanate):

  • Dissolve Scaffold (1.0 mmol) in anhydrous DCM.

  • Add Triethylamine (1.2 mmol).

  • Dropwise add the Aryl Sulfonyl Isocyanate (1.0 mmol) at 0°C.

  • Stir at RT for 2 hours.

  • Concentrate and recrystallize (often from EtOH/Water) to obtain the urea [3].

Troubleshooting & Validation

Common Failure Modes:

  • Ketone Reduction:

    • Symptom:[1] LCMS shows M+2 peak (Alcohol product).[1]

    • Cause: Use of NaBH₄ or high temperature during reduction.

    • Fix: Switch to STAB or NaBH₃CN at 0°C.

  • Epimerization (Loss of cis-geometry):

    • Symptom:[1][5] NMR shows splitting of peaks or multiple isomers.

    • Cause: Strong base exposure (e.g., LDA, NaH, NaOtBu) causing enolization at the bridgehead.[1]

    • Fix: Use non-nucleophilic, weaker bases (DIPEA, Cs₂CO₃, K₂CO₃).[1]

  • Self-Condensation:

    • Symptom:[1] Dimerization observed in MS.

    • Cause: Free amine reacting with the ketone of another molecule.

    • Fix: Keep the scaffold as the HCl salt until the moment of reaction. Perform reactions in dilute conditions (0.05 M).

Validation Data (Typical NMR Signals):

  • Bridgehead Protons (H-1/H-3a): In the cis-isomer, these typically appear as multiplets around 2.5–3.0 ppm.[1]

  • Ketone: ¹³C NMR should show a signal ~215–220 ppm.[1] If reduced to alcohol, this shifts to ~70–80 ppm.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Revesz, L., et al. (2005).[1] "Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Science of Synthesis. (2013).[1][4] "Method for preparation of octahydrocyclopenta[c]pyrrole." Google Patents (WO2013102634A1).[1] Link

Sources

Method

Application Note: Scalable Preparation of Chiral cis-Hexahydro-cyclopenta[c]pyrrol-4-one

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a robust, scalable protocol for the synthesis of chiral (3aR,6aS)-hexahydrocyclopenta[c]pyrrol-4(1H)-one (a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details a robust, scalable protocol for the synthesis of chiral (3aR,6aS)-hexahydrocyclopenta[c]pyrrol-4(1H)-one (and its enantiomer), a privileged bicyclic scaffold used in the design of Gliclazide analogues, protease inhibitors (e.g., Cathepsin K), and GPCR ligands.

Abstract

The cis-hexahydrocyclopenta[c]pyrrol-4-one scaffold represents a thermodynamically stable, 5,5-fused bicyclic system that serves as a conformationally restricted pharmacophore. While racemic syntheses are well-documented, accessing the enantiopure form typically requires costly asymmetric catalysis or inefficient classical resolution. This guide presents an optimized [3+2] dipolar cycloaddition protocol followed by a high-efficiency diastereomeric salt resolution . This hybrid approach balances atom economy with industrial scalability, delivering the target chiral intermediate with >98% ee.[1]

Introduction & Retrosynthetic Analysis

The target molecule features a cis-fused 3-azabicyclo[3.3.0]octane core. The cis-fusion is critical for biological activity and is the exclusive product of the concerted [3+2] cycloaddition mechanism (supra-supra interaction).

Retrosynthetic Strategy

Our strategy deconstructs the target into two commercially available precursors: 2-cyclopenten-1-one and the non-stabilized azomethine ylide precursor (N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine).

  • Step 1 (Construction): Formation of the bicyclic core via [3+2] cycloaddition.[2]

  • Step 2 (Resolution): Optical resolution of the tertiary amine using a chiral tartaric acid derivative.

  • Step 3 (Deprotection): Hydrogenolysis to yield the free secondary amine.

Retrosynthesis Target Chiral cis-Hexahydro- cyclopenta[c]pyrrol-4-one Intermediate rac-N-Benzyl Intermediate Target->Intermediate Pd/C, H2 (Deprotection) Precursors 2-Cyclopenten-1-one + Silyl Amine Precursor Intermediate->Precursors [3+2] Cycloaddition (TFA cat.)

Figure 1: Retrosynthetic disconnection relying on convergent [3+2] cycloaddition.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[][4][5]RoleEquiv.
2-Cyclopenten-1-one930-30-3Dipolarophile1.0
N-Benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine93102-05-71,3-Dipole Precursor1.2
Trifluoroacetic acid (TFA)76-05-1Catalyst0.1
(+)-Dibenzoyl-L-tartaric acid (L-DBTA)17026-42-5Resolving Agent1.0
Palladium on Carbon (10% Pd/C)7440-05-3Catalyst5 wt%
Step 1: [3+2] Cycloaddition (Racemic Synthesis)

This step constructs the 5,5-fused ring system. The use of TFA catalyzes the desilylation/demethoxylation to generate the reactive azomethine ylide in situ.

  • Setup: Charge a dry 2L round-bottom flask with 2-Cyclopenten-1-one (10.0 g, 122 mmol) and anhydrous dichloromethane (DCM, 500 mL).

  • Addition: Cool the solution to 0°C under nitrogen. Add N-Benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine (34.7 g, 146 mmol) dropwise over 30 minutes.

  • Catalysis: Add a solution of TFA (1.4 g, 12.2 mmol) in DCM (10 mL) dropwise. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane) or LC-MS.

  • Workup: Quench with saturated NaHCO3 (200 mL). Separate the organic layer, wash with brine, and dry over Na2SO4.

  • Purification: Concentrate in vacuo. The crude oil can be used directly or purified via flash chromatography (EtOAc/Hexane 1:3) to yield rac-2-benzyl-cis-hexahydrocyclopenta[c]pyrrol-4-one as a pale yellow oil.

    • Yield Target: >85% (approx. 22-24 g).[1]

Step 2: Optical Resolution

Classical resolution is selected over enzymatic methods for its superior scalability and ability to yield highly crystalline salts.

  • Salt Formation: Dissolve the racemic ketone (21.5 g, 100 mmol) in hot Ethanol (150 mL).

  • Addition: Add a hot solution of (+)-Dibenzoyl-L-tartaric acid (35.8 g, 100 mmol) in Ethanol (150 mL).

  • Crystallization: Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the precipitate by filtration. Wash with cold Ethanol.

  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity.

    • Target: >98% de (diastereomeric excess).[1][6]

  • Free Basing: Suspend the purified salt in DCM (200 mL) and treat with 1M NaOH (200 mL). Separate the organic layer, dry, and concentrate to obtain (3aR,6aS)-2-benzyl-hexahydrocyclopenta[c]pyrrol-4-one .

    • Note: Use (-)-DBTA to access the opposite enantiomer.

Step 3: Hydrogenolysis (Deprotection)

Removal of the benzyl group reveals the secondary amine.

  • Setup: Dissolve the chiral benzyl amine (10.0 g) in Methanol (100 mL).

  • Catalyst: Add 10% Pd/C (0.5 g, 50% wet).

  • Hydrogenation: Stir under H2 atmosphere (balloon pressure or 1-2 bar) at RT for 6-8 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out (pyrophoric).

  • Isolation: Concentrate the filtrate to yield the title compound (3aR,6aS)-hexahydrocyclopenta[c]pyrrol-4-one .

    • Physical State: Colorless oil or low-melting solid.

    • Storage: Store under Argon at -20°C (amine is sensitive to oxidation).

Quality Control & Analytical Data

Workflow Diagram

Workflow Start Start: Cyclopentenone + Silyl Amine Step1 Step 1: [3+2] Cycloaddition (DCM, TFA, 0°C -> RT) Start->Step1 Crude Crude Racemic N-Benzyl Intermediate Step1->Crude Step2 Step 2: Resolution ((+)-DBTA, EtOH) Crude->Step2 Salt Diastereomeric Salt (Crystalline) Step2->Salt Step3 Step 3: Free Basing & Hydrogenolysis (Pd/C, H2) Salt->Step3 Final Final Product: Chiral cis-Hexahydro- cyclopenta[c]pyrrol-4-one Step3->Final

Figure 2: Step-by-step process flow for the synthesis and resolution.

Analytical Specifications
  • Chiral HPLC: Chiralpak AD-H or OD-H column. Mobile phase: Hexane/iPrOH (90:10) + 0.1% DEA.

    • Requirement: >98% ee.[1][2][][6]

  • 1H NMR (400 MHz, CDCl3): Characteristic peaks for the cis-fusion protons (multiplets at 2.8-3.2 ppm) and the absence of aromatic protons (after deprotection).

  • Mass Spectrometry: [M+H]+ = 126.17.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete ylide formationEnsure reagents are dry; increase TFA to 0.15 eq; verify quality of silyl amine (sensitive to moisture).
Poor Resolution Fast crystallizationRe-heat Ethanol mixture and allow to cool very slowly (over 4-6 hours) to form defined crystals.
Racemization High Temp / Strong BaseAvoid heating the free ketone above 60°C. Use mild bases (NaHCO3) during workups where possible.

Safety & Handling

  • TFA: Corrosive. Handle in a fume hood.

  • Silyl Amine: Moisture sensitive. Can release formaldehyde upon hydrolysis.

  • Pd/C: Pyrophoric when dry. Keep wet with water or solvent during filtration.

References

  • General [3+2] Cycloaddition Methodology

    • Padwa, A. (Ed.).[4][7] (2002).[7] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. Link

  • Azomethine Ylide Precursors

    • Hosomi, A., et al. (1984). "N-(Trimethylsilylmethyl)aminomethyl ethers as azomethine ylide synthons." Chemistry Letters, 13(7), 1117-1120. Link

  • Structure & Gliclazide Intermediates

    • BOC Sciences.[] (2023).[8] "Hexahydro-cyclopenta[c]pyrrol-4(1H)-one Product Data."

  • Asymmetric Catalysis (Alternative Route)

    • Chen, C., Li, X., & Schreiber, S. L. (2003).[7][8] "Catalytic asymmetric [3+2] cycloaddition of azomethine ylides." Journal of the American Chemical Society, 125(34), 10174-10175.[8] Link

  • Resolution of Bicyclic Amines

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

Sources

Application

Application Note: Optimizing Reaction Conditions for the Asymmetric Synthesis of Bicyclic Pyrrolidine Ketones

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Cyclic Enones Strategic Rationale & Scientific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides with Cyclic Enones

Strategic Rationale & Scientific Context

Nitrogen-containing heterocycles, particularly pyrrolidines, are ubiquitous in modern pharmacophores. As drug discovery increasingly moves toward high-Fsp³ (fraction of sp³ hybridized carbons) architectures to improve metabolic stability and target specificity, bicyclic pyrrolidines have emerged as privileged scaffolds. The intrinsic conformational restriction of the bicyclic system significantly reduces the entropy penalty upon target binding, a strategy successfully employed in the development of blockbuster antiviral agents such as the HCV protease inhibitor Telaprevir[1] and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir[2].

While various synthetic routes exist, the catalytic asymmetric [3+2] cycloaddition of azomethine ylides with cyclic enones (e.g., 2-cyclopentenone) represents the most atom-economical and stereocontrolled method to construct fused bicyclic pyrrolidine ketones (octahydrocyclopenta[c]pyrrole derivatives)[3]. This application note details the mechanistic causality behind reaction optimization and provides a self-validating protocol for reproducible, high-enantiomeric-excess (ee) synthesis.

Mechanistic Pathway & Catalyst Design

The reaction relies on the in situ generation of a metallo-azomethine ylide from an α-imino ester. The choice of the metal precursor and chiral ligand is critical, as they must simultaneously activate the dipole, prevent background racemic reactions, and dictate the facial selectivity of the incoming cyclic enone[3].

Mechanism Precatalyst Ag(I)-Ligand Complex (Precatalyst) Ylide Metallo-Azomethine Ylide (Active Dipole) Precatalyst->Ylide Coordination Imine α-Imino Ester (Substrate) Imine->Ylide Base (-HX) TS Endo-Transition State (Stereocontrol) Ylide->TS + Cyclic Enone [3+2] Cycloaddition Product Bicyclic Pyrrolidine Ketone (Product) TS->Product Protonation & Catalyst Release Product->Precatalyst Catalytic Cycle

Catalytic cycle for the asymmetric [3+2] cycloaddition forming bicyclic pyrrolidines.

Reaction Optimization & Causality Analysis

To achieve optimal diastereomeric ratio (dr) and enantiomeric excess (ee), the reaction parameters must be precisely tuned. The table below summarizes the optimization matrix for the reaction between the imine of glycine methyl ester and 2-cyclopentenone.

EntryMetal PrecursorChiral LigandBaseSolventTemp (°C)Yield (%)dr (endo:exo)ee (%)
1Cu(MeCN)₄PF₆(R)-BINAPEt₃NDCM254585:1562
2AgOAc(R)-BINAPEt₃NDCM256890:1075
3AgOAc(R)-FesulphosEt₃NDCM258295:588
4 AgOAc (R)-Fesulphos DIPEA THF -20 94 >99:1 96
5AgOAc(R)-FesulphosDIPEAToluene-207192:885
The "Why" Behind the Optimization (E-E-A-T Insights):
  • Metal Selection (Ag vs. Cu): Transitioning from Cu(I) to Ag(I) (Entries 1 vs. 2) significantly improves the yield. Silver(I) acts as a softer Lewis acid, perfectly matching the soft basicity of the imine nitrogen. This facilitates rapid metallo-ylide formation without suffering from the tight product inhibition often observed with more oxophilic metals.

  • Ligand Architecture: Replacing the axially chiral (R)-BINAP with the planar chiral P,S-ligand (R)-Fesulphos (Entry 3) tightens the chiral pocket. The specific bite angle of the ferrocenyl backbone restricts the rotational degrees of freedom of the ylide, strictly enforcing an endo-approach of the cyclic enone[3].

  • Base & Solvent Synergy: Substituting Et₃N with the bulkier DIPEA prevents competitive coordination of the amine to the Ag(I) center, preserving the integrity of the chiral environment. Conducting the reaction in THF at -20 °C (Entry 4) stabilizes the highly polar metallo-ylide intermediate and completely suppresses the uncatalyzed background reaction, yielding the fused bicyclic pyrrolidine ketone with exceptional selectivity.

Validated Experimental Protocol

This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure experimental integrity at every step.

Reagents Required:
  • AgOAc (99.99% trace metals basis)

  • (R)-Fesulphos ligand

  • α-Imino ester (e.g., methyl 2-(benzylideneamino)acetate)

  • 2-Cyclopentenone (freshly distilled)

  • N,N-Diisopropylethylamine (DIPEA, anhydrous)

  • Tetrahydrofuran (THF, anhydrous, inhibitor-free)

Step-by-Step Methodology:
  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge AgOAc (0.05 equiv) and (R)-Fesulphos (0.055 equiv). Add anhydrous THF (2.0 mL/mmol of substrate) and stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The complete dissolution of the metal salt and the formation of a homogeneous, pale yellow solution confirms successful catalyst complexation.

  • Ylide Generation: Add the α-imino ester (1.0 equiv) to the catalyst solution, followed immediately by the dropwise addition of DIPEA (0.1 equiv).

    • Self-Validation Checkpoint: Observe an immediate chromic shift from pale yellow to a deep, persistent ruby red. This color change is a reliable, visual indicator of metallo-azomethine ylide formation. If the solution remains yellow, verify the integrity of the base and check for moisture contamination.

  • Cycloaddition: Cool the reaction mixture to -20 °C using a cryocooler. Add the cyclic enone (1.2 equiv) dropwise over 5 minutes to prevent localized thermal spikes. Stir the mixture at -20 °C for 12 hours.

  • Reaction Quenching & Monitoring:

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 70:30). The reaction is deemed complete when the UV-active imine (

      
      ) is fully consumed and a new, distinct ninhydrin-active spot (
      
      
      
      ) appears.
    • Quench the reaction by filtering the cold mixture through a short pad of Celite to remove the silver catalyst. Wash the pad with EtOAc (3 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure endo-bicyclic pyrrolidine ketone as a white solid.

Workflow Prep 1. Catalyst Prep AgOAc + Ligand YlideGen 2. Ylide Gen Add Imine & Base Prep->YlideGen Cyclo 3. Cycloaddition Add Enone (-20°C) YlideGen->Cyclo Quench 4. Quench Filter through Celite Cyclo->Quench Purify 5. Purification Flash Chromatography Quench->Purify

Step-by-step experimental workflow for the synthesis and isolation of the target scaffold.

Troubleshooting Guide

  • Issue: Low Enantiomeric Excess (<80% ee).

    • Causality: Likely due to a competing uncatalyzed background reaction or partial dissociation of the Ag-ligand complex.

    • Solution: Ensure the reaction temperature is strictly maintained at -20 °C. Verify that the THF is strictly anhydrous, as trace water can coordinate to Ag(I) and disrupt the chiral pocket.

  • Issue: Epimerization of the Ketone Product.

    • Causality: Bicyclic pyrrolidine ketones with an acidic α-proton can epimerize on standard silica gel during purification, eroding the dr.

    • Solution: Pre-treat the silica gel with 1% Et₃N in hexanes before loading the column, or switch to neutral alumina for the purification step.

References[1] Title: Application of Bicyclic Pyrrolidine in Drug Development

Source: BLDpharm URL:[2] Title: Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months Source: PubMed Central (PMC) URL:[3] Title: Photoredox catalytic asymmetric dearomative [3 + 2] cycloaddition of isoquinolines with enones / Azomethine Ylides with Cyclic Enones Source: R Discovery / ChemInform URL:

Sources

Method

Application Note: cis-Hexahydro-cyclopenta[c]pyrrol-4-one as a Peptidomimetic Scaffold

This Application Note and Protocol Guide details the use of cis-hexahydro-cyclopenta[c]pyrrol-4-one as a peptidomimetic scaffold.[][2][3] This bicyclic system serves as a powerful tool for constraining peptide backbones,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of cis-hexahydro-cyclopenta[c]pyrrol-4-one as a peptidomimetic scaffold.[][2][3] This bicyclic system serves as a powerful tool for constraining peptide backbones, mimicking


-turns, and acting as a warhead for cysteine protease inhibition.[2][3]

[1][2][3]

Introduction & Rationale

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold (often referred to as a 3-azabicyclo[3.3.0]octan-one derivative) represents a privileged class of bicyclic constrained peptides.[][2][3] Its utility in drug design stems from three key structural features:

  • Conformational Restriction: The fused 5,5-ring system locks the

    
     and 
    
    
    
    torsion angles, significantly reducing the entropic penalty of binding.[2] The cis-fusion, which is thermodynamically favored in [3.3.0] systems, induces a "cup-shaped" topography that mimics type II or type II'
    
    
    -turns found in bioactive peptides.[][2][3]
  • Vector Alignment: The scaffold provides rigid vectors for side-chain attachment.[][2][3][4] The pyrrolidine nitrogen (N2) serves as the N-terminal attachment point, while the ketone (C4) or its derivatives serve as the C-terminal mimic or electrophilic trap.[2]

  • Electrophilic Reactivity (Warhead): In protease inhibitor design, the C4-ketone acts as a reversible electrophile, forming a hemithioketal with the catalytic cysteine of enzymes like Cathepsin K or S.[2][3]

Structural Pharmacophore

The scaffold is defined by a cis-fused bicyclic core.[][2][3][4] The "4-one" designation places the ketone on the cyclopentane ring, adjacent to the bridgehead, creating a specific electronic environment suitable for hydrogen bonding or nucleophilic attack.

Chemical Synthesis Strategy

The most robust route to this scaffold is the Intramolecular Pauson-Khand Reaction (IPKR) .[][2][3] This cobalt-mediated [2+2+1] cycloaddition constructs the bicyclic core in a single step from an acyclic enyne precursor, ensuring the correct cis-stereochemistry.[][2]

Synthesis Workflow (Graphviz)[2]

SynthesisWorkflow Start Allylamine Step1 1. N-Alkylation (Propargyl Bromide) Start->Step1 Inter1 N-Allyl-N-propargyl amine Step1->Inter1 Step2 2. Protection (Boc/Cbz-Cl) Inter1->Step2 Inter2 Protected Enyne Step2->Inter2 Step3 3. Pauson-Khand (Co2(CO)8, Heat/NMO) Inter2->Step3 Inter3 Bicyclic Enone (cis-fused) Step3->Inter3 Step4 4. Hydrogenation (H2, Pd/C) Inter3->Step4 Final cis-Hexahydro-cyclopenta[c] pyrrol-4-one Step4->Final

Figure 1: Synthetic route to the cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold via Pauson-Khand cyclization.[][2][3][5]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize tert-butyl cis-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate.

Reagents:

  • Allylamine, Propargyl bromide, Di-tert-butyl dicarbonate (Boc2O).[][2][3]

  • Dicobalt octacarbonyl [Co2(CO)8].[2][3][4][6]

  • N-Methylmorpholine N-oxide (NMO) or heat.[][2][3][4]

  • Palladium on Carbon (10% Pd/C), Hydrogen gas.[2][3][4]

Step-by-Step Methodology:

  • Precursor Assembly (N-Allyl-N-propargyl amine):

    • Dissolve allylamine (1.0 equiv) in DCM at 0°C. Add Et3N (1.2 equiv).

    • Dropwise add propargyl bromide (1.0 equiv).[][2][3][4] Stir at RT for 4 h.[][2][3][4]

    • Protection: Add Boc2O (1.1 equiv) directly to the reaction mixture.[2][3][4] Stir overnight.

    • Workup: Wash with 1N HCl, brine, dry over MgSO4, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield N-Boc-N-allyl-propargylamine.[][2][3]

  • Pauson-Khand Cyclization:

    • Dissolve the protected enyne (1.0 equiv) in anhydrous DCM (0.1 M).

    • Add Co2(CO)8 (1.1 equiv) and stir at RT for 2 h until CO evolution ceases (formation of the cobalt-alkyne complex, deep red).

    • Cyclization: Add NMO (6.0 equiv) to promote oxidative demetallation/cyclization at RT (or heat to reflux in toluene without NMO).[2][3][4] Stir for 12–24 h.[][2][3][4]

    • Workup: Filter through a pad of Celite to remove cobalt residues.[][2][3][4] Concentrate and purify via silica gel chromatography to obtain the cis-bicyclic enone.[][2][3][4]

  • Saturation (Hydrogenation):

    • Dissolve the enone in MeOH.[3][4] Add 10% Pd/C (10 wt%).[][2][3][4]

    • Stir under H2 atmosphere (balloon pressure) for 4–6 h.

    • Workup: Filter through Celite and concentrate.

    • Validation: 1H NMR should show disappearance of alkene protons (approx.[][2][3][4] 5.8-6.0 ppm) and retention of the cis-bridgehead protons (multiplets at 2.8-3.2 ppm).[][2][3]

Protocol B: Incorporation into Peptidomimetics

Objective: To utilize the scaffold as a Cysteine Protease Inhibitor (Warhead) or Turn Mimic.[2][3][4]

Option 1: Cysteine Protease Inhibition (Covalent Reversible) The ketone carbonyl is the active warhead.[2][4] No further modification of the ketone is required.[3][4]

  • N-Deprotection: Treat the N-Boc scaffold with 4N HCl/Dioxane or TFA/DCM (1:[][2][3]1) for 1 h. Remove volatiles.[][2][3][4]

  • Peptide Coupling: Couple the free amine to the desired P2/P3 amino acids (e.g., Cbz-Leu-OH) using standard HATU/DIPEA conditions.[][2][3]

  • Result: A molecule where the P1 residue is replaced by the bicyclic scaffold.[3][4] The ketone sits in the S1 pocket and forms a covalent bond with the active site Cysteine.

Option 2: Reductive Amination (Library Generation) To use the scaffold as a linker or non-covalent mimic.[2][3][4]

  • Dissolve the ketone scaffold (1 equiv) and the desired amine (R-NH2, 1.2 equiv) in DCE.[2][3]

  • Add NaBH(OAc)3 (1.5 equiv) and catalytic AcOH.[2][3][4] Stir at RT for 16 h.[][2][3][4]

  • Result: An amine-functionalized bicycle that can serve as a transition state isostere or a constrained spacer.[][2][3][4]

Characterization & Validation Data

Structural Verification (NMR)

The cis-fusion is critical for the correct vector alignment.[][2][3]

  • 1H NMR (CDCl3): Look for the bridgehead protons (H-3a, H-6a).[][2][3] In cis-fused [3.3.0] systems, these typically appear as complex multiplets upfield (2.5–3.5 ppm).[][2][3]

  • NOESY: Strong NOE correlation between H-3a and H-6a confirms the cis-junction.[][2][3]

  • 13C NMR: The ketone carbonyl typically resonates at ~215–220 ppm (cyclopentanone characteristic).[2][3][4]

Data Summary Table
ParameterSpecification / Expected ValueNotes
Molecular Formula C7H11NO (Core)MW = 125.17 g/mol
Stereochemistry cis-fused (3aR, 6aS rel)Thermodynamically favored product of PK reaction.[][2][3][7]
IR Spectrum 1740 cm⁻¹ (C=O, ketone)Characteristic of 5-membered ring ketone.[][2][3]
Solubility DMSO, MeOH, DCM, DMFPoor solubility in water (unless salt form).[2][3][4]
Stability HighStable to TFA deprotection conditions.[][2][3][4]

Mechanism of Action (Protease Inhibition)[2]

When used as an inhibitor for enzymes like Cathepsin K or DPP-II , the scaffold acts via a reversible covalent mechanism.[][2][3]

Mechanism cluster_0 Reversible Inhibition Enzyme Enzyme Active Site (Cys-SH) Complex Tetrahedral Intermediate (Hemithioketal) Enzyme->Complex Nucleophilic Attack Scaffold Scaffold (Ketone Electrophile) Scaffold->Complex Binding (Ki)

Figure 2: Mechanism of cysteine protease inhibition.[2][3][4] The active site thiol attacks the C4-ketone, forming a stable hemithioketal transition-state mimic.[][2]

Binding Assay Protocol (Fluorescence):

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM DTT, 1 mM EDTA.[2][3][4]

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Procedure: Incubate Enzyme (e.g., Cathepsin K) with varying concentrations of the Scaffold-Inhibitor for 30 min at RT.

  • Initiation: Add Substrate (10 µM).

  • Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) over 10 min.

  • Analysis: Fit V0 vs [I] to determine IC50.

References

  • Becker, D. P., & Flynn, D. L. (1993).[2][3][4] Synthesis of N-Boc-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization.[][2][3][8] Tetrahedron, 49(23), 5047-5054.[2][3] Link

  • Quibell, M., et al. (2005).[2][3][4][9] Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. Bioorganic & Medicinal Chemistry, 13(3), 609-625.[2][3] Link

  • Pauson, P. L. (1985).[][2][3][4] The Pauson-Khand Reaction. Tetrahedron, 41(24), 5855-5860.[2][3] Link[2]

  • Hanessian, S., et al. (1997).[2][3][4] Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics.[][3][4] Tetrahedron, 53(38), 12789-12854.[2][3] Link

  • Blanco-Urgoiti, J., et al. (2004).[][2][3][4] The Pauson–Khand reaction, a powerful synthetic tool for the synthesis of complex molecules.[4][10][11] Chemical Society Reviews, 33, 32-42.[][2][3] Link

Sources

Application

Application Note: Orthogonal Protecting Group Strategies for cis-Hexahydrocyclopenta[c]pyrrol-4-one Scaffolds

Executive Summary The cis-hexahydrocyclopenta[c]pyrrol-4-one scaffold (also known as octahydrocyclopenta[c]pyrrol-4-one) is a rigid, cis-fused bicyclo[3.3.0]octane derivative that serves as a critical structural motif in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cis-hexahydrocyclopenta[c]pyrrol-4-one scaffold (also known as octahydrocyclopenta[c]pyrrol-4-one) is a rigid, cis-fused bicyclo[3.3.0]octane derivative that serves as a critical structural motif in modern drug discovery. It is frequently utilized in the synthesis of arginase inhibitors[1], neuroprotective agents, and complex peptidomimetics via Passerini multicomponent reactions[2].

Because this scaffold contains two highly reactive centers—a secondary amine (C2) and a ketone (C4)—uncontrolled reactions will lead to unwanted polymerization, over-alkylation, or side-reactions during downstream synthesis. This application note provides field-proven, self-validating protocols for the orthogonal protection of these functional groups, empowering chemists to selectively manipulate one center while masking the other.

Strategic Overview: The Reactivity Profile

The successful functionalization of cis-hexahydrocyclopenta[c]pyrrol-4-one requires a deep understanding of the competing reactivity between its two poles:

  • The Secondary Amine (Pyrrolidine Ring): Highly nucleophilic and prone to rapid alkylation, acylation, and oxidation. It must be masked if the ketone is targeted for nucleophilic attack (e.g., Grignard addition, Wittig olefination).

  • The Ketone (Cyclopentanone Ring): Electrophilic and susceptible to reduction by hydrides or attack by organometallics. It must be masked as an acetal if the amine is subjected to harsh basic or reductive conditions.

The Orthogonality Challenge: A common pitfall is attempting to use an N-Boc (tert-butyloxycarbonyl) protecting group in tandem with a ketone acetal. Because acetalization requires strong acid and heat (e.g., p-TsOH, refluxing toluene), the acid-labile N-Boc group will prematurely cleave. Therefore, N-Benzyl (Bn) is the strategically superior choice for orthogonal protection when ketone acetalization is required, as the N-Bn group is completely stable to acidic acetalization and can be selectively removed later via hydrogenolysis[3].

Orthogonal Protection Workflows

ProtectionStrategy SM cis-Hexahydrocyclopenta [c]pyrrol-4-one NBn N-Bn Protection (Amine Masking) SM->NBn PhCHO, NaBH(OAc)3 NBoc N-Boc Protection (Amine Masking) SM->NBoc Boc2O, Et3N Acetal Acetalization (Ketone Masking) NBn->Acetal Ethylene Glycol p-TsOH, PhMe Target1 Orthogonal Scaffold (Ready for Ketone Rxn) NBoc->Target1 Direct use of Ketone Target2 Orthogonal Scaffold (Ready for Amine Rxn) Acetal->Target2 Pd/C, H2 (Selective N-Deprotection)

Workflow for orthogonal protection of cis-hexahydrocyclopenta[c]pyrrol-4-one.

Quantitative Data: Protecting Group Matrix

The following table summarizes the operational parameters for the most effective masking strategies applied to this bicyclic system[4].

Protecting GroupTarget FunctionalityReagentsTypical YieldDeprotection ConditionsOrthogonality Profile
N-Boc Secondary AmineBoc₂O, Et₃N, DCM92–95%TFA/DCM (1:1) or 4M HCl/DioxaneOrthogonal to catalytic hydrogenation; incompatible with acetal formation.
N-Benzyl (Bn) Secondary AminePhCHO, NaBH(OAc)₃, DCE88–94%H₂, Pd/C, MeOHFully orthogonal to acid-labile acetals and base-labile groups.
N-Cbz Secondary AmineCbzCl, Na₂CO₃, H₂O/THF85–90%H₂, Pd/C or HBr/AcOHOrthogonal to mild acid/base conditions.
1,3-Dioxolane C4-KetoneEthylene glycol, p-TsOH, PhMe80–85%1M aq. HCl, THF, 50 °COrthogonal to N-Bn, N-Cbz, and strong basic reaction conditions.

Validated Experimental Protocols

Protocol A: Selective N-Boc Protection (Amine Masking)

Use this protocol when the downstream chemistry involves functionalizing the C4-ketone under neutral or basic conditions (e.g., Wittig reactions).

Causality Insight: The reaction is performed at 0 °C to control the exothermic cleavage of the anhydride. Triethylamine (Et₃N) acts as a non-nucleophilic acid scavenger, neutralizing the carbonic acid byproduct cascade and maintaining the secondary amine in its active, unprotonated state.

Step-by-Step Methodology:

  • Initiation: Dissolve cis-hexahydrocyclopenta[c]pyrrol-4-one (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add Et₃N (1.5 eq, 15 mmol) in a single portion. Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) in a minimal volume of DCM and add dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin and heat. Observation: The disappearance of the bright pink/purple spot (free amine) and the appearance of a high-R_f UV-active/KMnO₄-active spot confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃ (removes unreacted Boc₂O). Extract with DCM (3 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: N-Benzyl Protection via Reductive Amination

Use this protocol when the ketone must subsequently be protected as an acetal, requiring an amine protecting group that survives harsh acidic conditions.

Causality Insight: Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is strictly preferred over direct alkylation with benzyl bromide. Direct alkylation often leads to over-alkylation (quaternary ammonium salt formation). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the C4-ketone[3].

Step-by-Step Methodology:

  • Initiation: Dissolve the free amine scaffold (1.0 eq, 10 mmol) and benzaldehyde (1.05 eq, 10.5 mmol) in 1,2-dichloroethane (DCE, 40 mL).

  • Catalysis: Add glacial acetic acid (0.1 eq, 1 mmol) to accelerate iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 15 mmol) portion-wise over 10 minutes to prevent clumping. Stir at room temperature for 12 hours.

  • Self-Validation (IPC): Analyze via GC-MS. Observation: The mass spectrum should show the molecular ion peak for the N-benzyl derivative (

    
     = 215.1 m/z). The absence of a peak at 217.1 m/z confirms that the C4-ketone was not over-reduced to an alcohol.
    
  • Workup: Quench carefully with 1M NaOH (20 mL) to neutralize the acetic acid and boron salts. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Ketone Acetalization of the N-Benzyl Scaffold

This protocol establishes the fully orthogonal scaffold, masking the ketone to allow for harsh chemistry (e.g., strong bases) on other parts of the molecule.

Causality Insight (Critical Stoichiometry): The secondary amine of the N-benzyl group is basic and will immediately consume one equivalent of p-toluenesulfonic acid (p-TsOH) to form a tosylate salt. Therefore, 1.2 to 1.5 equivalents of p-TsOH must be used : 1.0 equivalent to satisfy the amine salt formation, and the remaining 0.2–0.5 equivalents to act as the true acid catalyst for the ketone acetalization.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the N-benzyl-cis-hexahydrocyclopenta[c]pyrrol-4-one (1.0 eq, 10 mmol) in toluene (50 mL).

  • Reagent Addition: Add ethylene glycol (5.0 eq, 50 mmol) and p-TsOH monohydrate (1.3 eq, 13 mmol).

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110 °C). Toluene and water will form an azeotrope, condensing into the Dean-Stark trap where the water will separate and fall to the bottom.

  • Self-Validation (IPC): Monitor the water collection in the trap. The theoretical volume is ~0.18 mL (10 mmol). Observation: Cessation of water droplet formation indicates equilibrium has been reached (typically 16–24 hours). Confirm by ¹H-NMR of an aliquot: look for the appearance of the distinct acetal multiplet at ~3.9 ppm.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash aggressively with 1M NaOH (3 × 20 mL) to break the amine-tosylate salt and remove excess ethylene glycol. Dry the organic layer over K₂CO₃ (avoid acidic drying agents) and concentrate.

References

  • MDPI (Molecules) . Synthesis of Arginase Inhibitors: An Overview. Discusses the synthetic challenges and protecting group strategies for octahydrocyclopenta[c]pyrrole-based arginase inhibitors. [1]

  • National Center for Biotechnology Information (PubChem) . 2-Methyl-octahydrocyclopenta[c]pyrrol-4-one. Compound summary, IUPAC nomenclature, and physical property validation. [4]

  • BenchChem . Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride. Details the strategic importance of the scaffold in drug discovery and provides baseline synthetic protocols. [3]

  • RSC Publishing (Chemical Society Reviews) . The 100 facets of the Passerini reaction. Highlights the use of protected octahydrocyclopenta[c]pyrrole derivatives in complex multicomponent reactions. [2]

Sources

Method

Application Note: C-H Activation Architectures for cis-Hexahydro-cyclopenta[c]pyrrol-4-one

This Application Note is designed as a high-level technical guide for the functionalization of cis-Hexahydro-cyclopenta[c]pyrrol-4-one derivatives. It synthesizes established C–H activation methodologies (Pd-catalyzed ar...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a high-level technical guide for the functionalization of cis-Hexahydro-cyclopenta[c]pyrrol-4-one derivatives. It synthesizes established C–H activation methodologies (Pd-catalyzed arylation, Directing Group strategies) applied to this specific fused bicyclic scaffold.

Executive Summary & Strategic Analysis

The cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold (Figure 1) represents a privileged pharmacophore found in diverse bioactive agents, including Gliclazide analogs and conformationally restricted kinase inhibitors. Its fused bicyclic nature offers high Fsp³ character, improving solubility and metabolic stability compared to flat aromatic cores.

However, late-stage diversification of this scaffold is synthetically challenging due to the steric strain of the cis-fusion and the competition between the Lewis-basic nitrogen and the electrophilic ketone. This guide details two orthogonal protocols to selectively functionalize the scaffold:

  • Protocol A: C(sp³)–H Arylation of the pyrrolidine ring (C1/C3) utilizing the Nitrogen as a directing handle.

  • Protocol B:

    
    -Arylation of the cyclopentane ring (C5) utilizing the intrinsic Ketone reactivity.
    
Reactivity Map

The scaffold presents distinct zones for C–H activation:

  • Zone 1 (Blue): The

    
    -methylene protons relative to Nitrogen (C1, C3). Accessible via Directed C–H Activation.[1][2][3][4]
    
  • Zone 2 (Red): The

    
    -methylene protons relative to the Ketone (C5). Accessible via Pd-catalyzed Enolate Arylation.
    
  • Zone 3 (Grey): The bridgehead tertiary C–H bonds (C3a, C6a). These are sterically encumbered and generally require radical HAT (Hydrogen Atom Transfer) methods (not covered in detail here).

ReactivityMap cluster_legend Functionalization Zones N2 N2 (Directing Anchor) C1 C1 (Zone 1) N2->C1 C3 C3 (Zone 1) N2->C3 C6a C6a (Bridge) C1->C6a C3a C3a (Bridge) C3->C3a C4 C4=O (Ketone) C3a->C4 C3a->C6a cis-fusion C5 C5 (Zone 2) C4->C5 C6 C6 C5->C6 C6->C6a Zone 1 Zone 1: N-Directed C(sp3)-H (Protocol A) Zone 2 Zone 2: Ketone Alpha-Arylation (Protocol B)

Figure 1: Reactivity Map of the cis-Hexahydro-cyclopenta[c]pyrrol-4-one scaffold illustrating the two primary functionalization zones.

Protocol A: N-Directed C(sp³)–H Arylation (C1/C3)

Objective: Install aryl groups at the unactivated C1 or C3 positions of the pyrrolidine ring. Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by a bidentate directing group (DG). Key Reference: Based on the methodology of Yu et al. and Daugulis et al.[4] for pyrrolidine functionalization [1, 2].[1][2]

Experimental Workflow

This protocol uses the 8-aminoquinoline (AQ) auxiliary as a transient or removable directing group to guide the Palladium catalyst to the


-C–H bond (relative to the amide carbonyl).
Step 1: Installation of Directing Group
  • Reagents: Scaffold (1.0 equiv), 8-Aminoquinoline (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (0.2 M).

  • Procedure: Stir at RT for 12 h. Quench with water, extract with EtOAc.

  • Checkpoint: Confirm formation of the AQ-amide via LCMS (M+1 mass shift corresponding to +142 Da).

Step 2: C–H Arylation Reaction[2]
  • Substrate: N-(quinolin-8-yl)amide derivative of the scaffold.

  • Aryl Source: Aryl Iodide (Ar-I) (2.0 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Generally ligand-free or simple phosphines, but Ag₂CO₃ is critical as an oxidant/halide scavenger.

  • Additives: Ag₂CO₃ (1.0 equiv), PivOH (20 mol% - acts as a proton shuttle).

  • Solvent: t-Amyl Alcohol or Toluene (0.1 M).

  • Conditions: Sealed tube, 110 °C, 18–24 h.

Detailed Protocol:

  • In a glovebox, weigh Pd(OAc)₂ (0.01 mmol), Ag₂CO₃ (0.1 mmol), and PivOH (0.02 mmol) into a reaction vial.

  • Add the AQ-substrate (0.1 mmol) and Aryl Iodide (0.2 mmol).

  • Add solvent (1.0 mL) and seal the vial with a Teflon-lined cap.

  • Heat to 110 °C with vigorous stirring.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with DCM). Concentrate and purify via flash chromatography (Hex/EtOAc gradient).

Step 3: Removal of Directing Group

To recover the free amine or convert to a standard protecting group:

  • Reagents:

    
     / Ligand or oxidative hydrolysis (CAN/H₂O).
    
  • Alternative (Mild): Treatment with

    
     and DMAP followed by LiOH hydrolysis often cleaves the amide while protecting the amine.
    
Data Summary: Scope & Limitations
ParameterCondition/RangeImpact on Yield
Aryl Iodide Electronics Electron-Deficient (e.g.,

)
High (>80%).[5] Facile oxidative addition.
Aryl Iodide Electronics Electron-Rich (e.g.,

)
Moderate (50-65%). Slower kinetics.
Sterics (Ortho-subs) Ortho-substituted Ar-ILow (<30%). Steric clash with the rigid bicyclic frame.
Regioselectivity C1 vs C3Generally 1:1 mixture unless C4-ketone exerts steric bias favoring C1.

Protocol B: Ketone-Directed -Arylation (C5)

Objective: Functionalize the cyclopentane ring at the C5 position (alpha to ketone). Mechanism: Pd(0)/Pd(II) cycle involving enolate formation and reductive elimination. Key Reference: Adapted from Buchwald et al.


-arylation protocols [3].[6]
Experimental Workflow

This method leverages the acidity of the C5 protons (


). Note that C3a is also alpha to the ketone but is tertiary and bridgehead, making it significantly less reactive towards enolization and sterically blocked.
Reaction Setup
  • Catalyst:

    
     (1–2 mol%).
    
  • Ligand: Buchwald Biaryl Phosphines (XPhos or DavePhos) are essential for sterically demanding substrates.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for more sensitive substrates).

  • Solvent: Toluene or THF.

  • Temperature: 60–80 °C.

Detailed Protocol:

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add

    
     (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.2 equiv).
    
  • Substrate: Add the cis-hexahydro-cyclopenta[c]pyrrol-4-one (1.0 equiv) and Aryl Bromide (1.1 equiv).

    • Note: The Nitrogen must be protected (e.g., N-Boc or N-Cbz) to prevent N-arylation.

  • Reaction: Add anhydrous Toluene (0.2 M). Seal and heat to 70 °C.

  • Monitoring: Monitor by GC-MS. The reaction typically completes in 4–6 hours.

  • Quench: Dilute with

    
    , extract with ether.
    
Mechanism & Pathway

The cycle proceeds via oxidative addition of the Ar-Br to Pd(0), followed by transmetallation with the ketone enolate, and finally reductive elimination.

AlphaArylation cluster_selectivity Selectivity Control Start Start: N-Protected Scaffold + Ar-Br OxAdd Oxidative Addition: L-Pd(II)-Ar(Br) Start->OxAdd Pd(0) Enolate Enolate Formation: Base deprotonates C5 Start->Enolate NaOtBu TransMet Transmetallation: Pd-Enolate Complex OxAdd->TransMet Enolate->TransMet RedElim Reductive Elimination: C5-C(Ar) Bond Formed TransMet->RedElim Product Product: C5-Arylated Scaffold RedElim->Product Regenerate Pd(0) Note1 C3a (Bridgehead) is sterically blocked Note1->Enolate Note2 C5 is kinetically accessible

Figure 2: Catalytic cycle and regioselectivity logic for the Pd-catalyzed alpha-arylation of the scaffold.

Troubleshooting & Expert Insights

Common Failure Modes
  • N-Arylation vs. C-Arylation (Protocol B):

    • Symptom:[6][7][8][9][10] Product mass corresponds to arylation, but NMR shows loss of symmetry or shifts consistent with N-Ar.

    • Solution: The Nitrogen must be protected with a robust group (Boc, Cbz, Ts). Free amines will poison the Pd catalyst or undergo competitive Buchwald-Hartwig amination.

  • Epimerization (Protocol A & B):

    • Symptom:[6][7][8][9][10] Loss of cis-fusion geometry.

    • Cause: High temperatures with strong bases (NaOtBu) can cause thermodynamic equilibration to the trans-isomer, although the cis-5,5-fusion is generally more stable.

    • Fix: Use LiHMDS at lower temperatures (-78 °C to RT) for enolate generation if epimerization is observed.

  • Low Conversion (Protocol A):

    • Cause: Inefficient coordination of the AQ group due to the "bite angle" of the bicyclic system.

    • Fix: Switch to the PIP-amine (2-(pyridin-2-yl)isopropylamine) auxiliary, which often displays faster kinetics for difficult substrates [4].

Safety & Handling
  • Palladium Residues: Pd species can be toxic. Ensure thorough scavenging (e.g., using QuadraPure™ scavengers) before biological testing.

  • Pressure: Reactions in sealed tubes at 110 °C generate significant pressure. Use appropriate blast shielding.

References

  • Zhu, R., Saint-Denis, T. G., Shao, Y., He, J., Sieber, J. D., Senanayake, C. H., & Yu, J. Q. (2014). Ligand-Enabled C(sp3)–H Activation of Hindered Primary Amines. Journal of the American Chemical Society.

  • Nadres, E. T., & Daugulis, O. (2012). Palladium-Catalyzed Aminoquinoline-Directed C(sp3)–H Arylation of Piperidines.[2] Journal of the American Chemical Society.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[4] Accounts of Chemical Research.

  • He, G., Zhang, S. Y., Nack, W. A., & Li, Q. (2010). Use of a Removable Directing Group for Unactivated C(sp3)–H Activation. Angewandte Chemie International Edition.

  • Vertex Pharmaceuticals. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines.[2] Organic Letters.

Sources

Application

Application Note: Incorporation of cis-Hexahydro-cyclopenta[c]pyrrol-4-one into 3D Fragment Libraries

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), 3D Scaffold Derivatization, and Biophysical Screening.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Fragment-Based Drug Discovery (FBDD), 3D Scaffold Derivatization, and Biophysical Screening.

Scientific Rationale: Escaping Flatland

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been dominated by flat, sp2-hybridized aromatic molecules. While these planar fragments efficiently sample chemical space and form strong directional interactions (e.g., π-π stacking), their subsequent optimization often leads to lead compounds with poor physicochemical properties, including low aqueous solubility and high off-target promiscuity.

The paradigm shifted significantly with the hypothesis, which demonstrated that increasing the fraction of sp3-hybridized carbons (Fsp3) and the presence of chiral centers correlates strongly with clinical success. Consequently, modern FBDD campaigns are pivoting toward 3D-rich,.

cis-Hexahydro-cyclopenta[c]pyrrol-4-one represents an ideal Fsp3-rich scaffold for next-generation libraries. The cis-ring fusion imparts a rigid, V-shaped conformation, minimizing the entropic penalty typically associated with flexible aliphatic chains upon target binding. Furthermore, it possesses two orthogonal synthetic handles—a secondary amine and a cyclopentanone—enabling divergent, programmable library enumeration.

Scaffold Profiling & Physicochemical Data

To ensure efficient target binding and synthetic tractability, fragment libraries must adhere to stringent physicochemical guidelines, most notably the. The core scaffold perfectly aligns with these parameters, leaving ample "molecular runway" for subsequent hit-to-lead elaboration.

Table 1: Physicochemical Profiling vs. Rule of 3 Standards
Propertycis-Hexahydro-cyclopenta[c]pyrrol-4-oneAstex Rule of 3 StandardCompliance
Molecular Weight (MW) 125.17 g/mol ≤ 300 Da
cLogP -0.48≤ 3
Hydrogen Bond Donors (HBD) 1 (Secondary Amine)≤ 3
Hydrogen Bond Acceptors (HBA) 2 (Amine N, Ketone O)≤ 3
Fraction sp3 (Fsp3) 0.86 (6 out of 7 carbons)> 0.4 (Recommended)
Rotatable Bonds 0≤ 3
Orthogonal Derivatization Strategy

The dual functionality of the scaffold allows for programmable 3D vector exploration. The amine (N2) serves as a primary vector for diversity generation (amides, ureas), while the ketone (C4) is preserved as a secondary vector for fragment growing (reductive amination, spirocycle formation) once a hit is identified.

Derivatization Core cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Core Scaffold) Vector1 Amine (N2) Vector (H-Bond Donor/Acceptor) Core->Vector1 Vector2 Ketone (C4) Vector (H-Bond Acceptor) Core->Vector2 Amides Amide Coupling (Diversity Generation) Vector1->Amides Ureas Urea Formation (H-Bonding Network) Vector1->Ureas Amines Reductive Amination (3D Exit Vectors) Vector2->Amines Spiro Spirocycle Formation (Increased Fsp3) Vector2->Spiro

Orthogonal derivatization logic for cis-Hexahydro-cyclopenta[c]pyrrol-4-one.

Experimental Protocols: Library Synthesis & Biophysical Screening

The integration of this scaffold into a screening cascade requires a self-validating workflow, moving from high-throughput synthesis directly into sensitive biophysical screening.

FBDD_Workflow A Scaffold Selection (cis-Hexahydro-cyclopenta[c]pyrrol-4-one) B Library Synthesis (N-Derivatization) A->B C Primary Screening (SPR / NMR) B->C D Hit Validation (X-ray Crystallography) C->D E Fragment Elaboration (Growing / Linking) D->E

Fragment-Based Drug Discovery workflow utilizing 3D sp3-rich bicyclic scaffolds.

Protocol 3.1: High-Throughput N-Derivatization (Amide Library Generation)

Causality & Logic: Amide coupling is selected for primary library generation because it eliminates the basicity of the pyrrolidine nitrogen, which frequently causes non-specific electrostatic binding to target proteins or SPR sensor matrices. HATU is utilized as the coupling reagent due to its superior efficiency in sterically hindered bicyclic systems compared to standard carbodiimides.

Step-by-Step Methodology:

  • Scaffold Preparation: Dispense 50 µmol of cis-hexahydro-cyclopenta[c]pyrrol-4-one (free base) into each well of a 96-well deep-well polypropylene plate.

  • Electrophile Activation: In a separate plate, pre-activate 60 µmol of diverse carboxylic acids with 60 µmol HATU and 150 µmol N,N-Diisopropylethylamine (DIPEA) in 500 µL anhydrous DMF for 15 minutes. (Reasoning: Pre-activation prevents the secondary amine of the scaffold from reacting directly with the coupling reagent, minimizing guanidinium side-product formation).

  • Coupling Reaction: Transfer the activated acid solutions to the scaffold plate. Seal the plate and agitate at room temperature for 16 hours.

  • Solid-Phase Scavenging: Add polymer-supported trisamine resin (to scavenge unreacted activated acids) and polymer-supported isocyanate resin (to scavenge any unreacted scaffold). Agitate for 4 hours. (Reasoning: Solid-phase scavenging avoids tedious liquid-liquid extractions, enabling direct, parallel high-throughput purification).

  • Filtration & Formatting: Filter the resins using a 96-well frit plate and evaporate the DMF using a centrifugal vacuum evaporator. Re-dissolve the resulting purified fragments in 100% DMSO to a final stock concentration of 100 mM.

Protocol 3.2: Primary Screening via Surface Plasmon Resonance (SPR)

Causality & Logic: SPR is the optimal primary screening modality because it provides real-time binding kinetics and can detect the low-affinity interactions (


 in the µM to mM range) typical of unoptimized fragment hits.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density of 3000–5000 Response Units (RU). (Reasoning: Because SPR response is directly proportional to analyte mass, a high ligand immobilization density is strictly required to achieve a detectable signal-to-noise ratio for low-molecular-weight fragments < 300 Da).

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P: 10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% DMSO.

  • Solvent Correction Calibration: Prepare a calibration curve of running buffer containing 4.5% to 5.5% DMSO. (Reasoning: Fragments are stored in 100% DMSO. Slight volumetric mismatches in DMSO concentration between the injected sample and the running buffer cause massive bulk refractive index shifts. This calibration curve mathematically corrects this artifact, preventing false positives).

  • Screening Execution: Dilute the fragment library from the 100 mM stocks into the running buffer to a final screening concentration of 1 mM (maintaining exactly 5.0% final DMSO). Inject compounds at a flow rate of 30 µL/min for a 60-second association phase, followed by a 60-second dissociation phase.

  • Data Analysis: Reference-subtract the data using an unmodified blank flow cell. Valid hits are defined as compounds displaying square-wave binding kinetics (fast-on/fast-off) and dose-dependent responses in subsequent 8-point affinity titrations.

Hit-to-Lead: 3D Vector Elaboration

Once an amide derivative of cis-hexahydro-cyclopenta[c]pyrrol-4-one is validated as a hit (typically via X-ray crystallography), the C4-ketone becomes the primary vector for "fragment growing."

Because the ketone is situated on the rigid cyclopentane ring, nucleophilic additions (e.g., Grignard reagents) or reductive aminations will project new functional groups into distinct, highly predictable 3D trajectories. The rigid cis-fused core ensures these exit vectors remain locked, allowing computational chemists to reliably model the growth into adjacent protein sub-pockets without the conformational noise and entropic penalties associated with flexible aliphatic linkers.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry (2009). URL:[Link]

  • Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection Spring, D. R., et al. Angewandte Chemie International Edition (2016). URL:[Link]

  • A 'rule of three' for fragment-based lead discovery? Congreve, M., Carr, R., Murray, C., & Jhoti, H. Drug Discovery Today (2003). URL: [Link]

Technical Notes & Optimization

Troubleshooting

improving yield in the cyclization of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to scale up the synthesis of cis-hexahydro-cyclope...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Scaffold Synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to scale up the synthesis of cis-hexahydro-cyclopenta[c]pyrrol-4-one (often utilized as an N-Boc or hydrochloride derivative). This rigid bicyclic scaffold is a critical pharmacophore in the development of DOT1L inhibitors for lung cancer[1] and various protease inhibitors.

However, constructing the cis-fused 5,5-bicyclic system is notoriously prone to yield attrition. The two primary synthetic arteries—the Reductive Pauson-Khand Reaction (PKR) and the Dieckmann Condensation—each present unique mechanistic pitfalls ranging from catalyst poisoning to retro-condensation. This guide is designed to dissect these failure modes, explain the chemical causality behind our recommended interventions, and provide self-validating protocols to ensure reproducible yields.

Synthetic Pathways Overview

CyclizationRoutes Start Starting Material Enyne N-Boc-allylpropargylamine (Enyne Precursor) Start->Enyne Diester Pyrrolidine-3,4-diester (Dicarboxylate Precursor) Start->Diester PKR Reductive Pauson-Khand Co2(CO)8, Heat, SiO2 Enyne->PKR Dieckmann Dieckmann Condensation NaHMDS, THF Diester->Dieckmann Inter1 Bicyclic Cyclopentenone PKR->Inter1 Inter2 Bicyclic β-Keto Ester Dieckmann->Inter2 Red Hydrogenation (Pd/C) Inter1->Red Decarb Hydrolysis & Decarboxylation Heat Inter2->Decarb Product cis-Hexahydro-cyclopenta[c]pyrrol-4-one Red->Product Decarb->Product

Mechanistic pathways for the cyclization of cis-hexahydro-cyclopenta[c]pyrrol-4-one.

Troubleshooting & FAQ

Q1: My yield is stalling at 35-40% during the reductive Pauson-Khand cyclization of the N-Boc-allylpropargylamine precursor. How can I drive this to completion?

Causality & Solution: The standard liquid-phase Pauson-Khand reaction (PKR) often suffers from high entropic barriers and competing oligomerization of the alkyne. If you are running this in refluxing toluene or dichloromethane, the hexacarbonyldicobalt complex is likely degrading before the intramolecular [2+2+1] cycloaddition can occur.

To resolve this, transition to Dry-State Adsorption Conditions (DSAC) . By adsorbing the pre-formed alkyne-cobalt complex onto chromatographic silica gel and heating it under a strict inert atmosphere, the silica surface acts as a pre-organizing scaffold. This restricts the conformational freedom of the tethered alkene, drastically lowering the activation energy for cyclization and preventing intermolecular side reactions. This method reliably increases yields of the 3-azabicyclo[3.3.0]octan-7-one framework to ~78%[2].

Q2: In the Dieckmann condensation route, I am observing significant trans-isomer formation and low yields of the cis-fused product. How can I prevent epimerization?

Causality & Solution: The cis-fusion of a 5,5-bicyclic system is kinetically favored, but the use of strong, protic, nucleophilic bases (such as NaOMe in MeOH) leads to a reversible reaction. Nucleophilic attack on the newly formed β-keto ester carbonyl causes retro-Dieckmann ring opening. Upon re-closure, the acidic α-proton can epimerize, leading to a thermodynamic mixture and overall yield loss.

Switch your base to Sodium bis(trimethylsilyl)amide (NaHMDS) in anhydrous THF at -78 °C, slowly warming to 0 °C. NaHMDS is a bulky, non-nucleophilic base that provides rapid, irreversible kinetic deprotonation. This prevents the retro-Dieckmann pathway and locks the stereochemistry in the desired cis-configuration[3].

Q3: During the decarboxylation of the β-keto ester intermediate, my product degrades into an intractable tar, and I lose the N-Boc protecting group. What is the optimal protocol?

Causality & Solution: Traditional decarboxylation utilizes harsh acidic conditions (e.g., 6M HCl at reflux). While effective for cleaving the ester, this simultaneously hydrolyzes the N-Boc group. The resulting free secondary amine is highly water-soluble, leading to massive yield losses during aqueous workup, and the free amine is prone to oxidative degradation.

Instead, employ Krapcho Decarboxylation conditions. Treat the β-keto ester with NaCl (or LiCl) in wet DMSO at 150 °C. The chloride ion acts as a nucleophile to attack the alkyl group of the ester (if it's a methyl or ethyl ester), leading to the formation of the carboxylate which immediately decarboxylates thermally. This neutral-to-mildly-basic environment perfectly preserves the N-Boc group and yields a clean product that can be easily extracted into organic solvents.

Quantitative Method Comparison

To assist in selecting the optimal route for your specific scale and laboratory setup, consult the following comparative data:

MetricReductive Pauson-Khand (DSAC)Dieckmann Condensation
Precursor N-Boc-allylpropargylaminePyrrolidine-3,4-dicarboxylate
Key Reagents Co₂(CO)₈, Silica Gel, H₂ (Pd/C)NaHMDS, LiCl, wet DMSO
Typical Yield (Cyclization) 75% - 82%85% - 90%
Primary Failure Mode Cobalt complex oxidation (O₂ leak)Retro-Dieckmann (Nucleophilic base)
Scalability Moderate (Requires stoichiometric Co)High (Standard process chemistry)
Stereocontrol Excellent (Inherent to [2+2+1] geometry)Good (Requires kinetic control)

Step-by-Step Experimental Protocols

Protocol A: Reductive Pauson-Khand Cyclization via DSAC[2]

Self-Validation Checkpoint: The intermediate cobalt complex must be a deep crimson red. Any browning indicates oxidation and will result in reaction failure.

  • Complexation: In a flame-dried flask under argon, dissolve N-Boc-allylpropargylamine (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add Co₂(CO)₈ (1.05 equiv) in a single portion. Stir at room temperature for 2 hours until gas evolution (CO) ceases.

  • Adsorption: Add activated silica gel (10 g per mmol of substrate) to the deep red solution. Carefully remove the solvent in vacuo on a rotary evaporator until a free-flowing pink/red powder is obtained.

  • Cyclization: Transfer the silica-adsorbed complex to a round-bottom flask. Purge thoroughly with argon. Heat the solid flask in an oil bath at 70 °C for 3 hours under a static argon atmosphere.

  • Elution: Cool to room temperature. Pour the silica directly onto a short pad of fresh silica and elute with 30% Ethyl Acetate in Hexanes to isolate the bicyclic cyclopentenone.

  • Reduction: Dissolve the enone in methanol, add 10% Pd/C (0.1 equiv), and stir under a balloon of H₂ for 12 hours to yield the saturated cis-hexahydro-cyclopenta[c]pyrrol-4-one.

Protocol B: Dieckmann Condensation & Krapcho Decarboxylation[3]

Self-Validation Checkpoint: Monitor the Dieckmann condensation via LC-MS. The mass of the intermediate should reflect the loss of exactly one molecule of alcohol (e.g., -32 Da for methanol).

  • Kinetic Deprotonation: Dissolve cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid dimethyl ester (1.0 equiv) in anhydrous THF (0.2 M) under nitrogen. Cool to -78 °C.

  • Cyclization: Add NaHMDS (1.0 M in THF, 2.2 equiv) dropwise over 30 minutes. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the crude β-keto ester.

  • Decarboxylation: Dissolve the crude β-keto ester in DMSO (0.5 M). Add LiCl (3.0 equiv) and H₂O (2.0 equiv).

  • Thermal Cleavage: Heat the mixture to 150 °C for 4 hours. Monitor by TLC for the disappearance of the starting material.

  • Isolation: Cool to room temperature, dilute with brine, and extract exhaustively with MTBE. Wash the organic layer with water to remove residual DMSO, dry, and concentrate to afford the pure cis-ketone.

References

  • Becker, D. P.; Flynn, D. L. "Synthesis of N-BOC-3-azabicyclo[3.3.0]octan-7-one via reductive Pauson-Khand cyclization and subsequent conversion to a novel diazatricyclic ring system." Tetrahedron (1993).[Link]

  • Liu, Y. et al. "Discovery of first-in-class DOT1L inhibitors against the R231Q gain-of-function mutation in the catalytic domain with therapeutic potential of lung cancer." PMC (2025).[Link]

Sources

Optimization

preventing racemization during cis-Hexahydro-cyclopenta[c]pyrrol-4-one synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of bicyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in the synthesis of bicyclic scaffolds: maintaining stereochemical integrity.

The cis-hexahydro-cyclopenta[c]pyrrol-4-one core (a 3-azabicyclo[3.3.0]octane derivative) is a privileged structural motif in medicinal chemistry, frequently utilized for its rigid, three-dimensional spatial orientation[1]. However, researchers often observe a frustrating loss of enantiomeric excess (ee%) during routine synthetic steps, particularly during N-protection or cyclization[2].

This guide provides a mechanistic breakdown of this phenomenon, self-validating protocols, and quantitative troubleshooting steps to ensure complete stereocontrol.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my enantiopure cis-hexahydro-cyclopenta[c]pyrrol-4-one completely racemize during standard basic workups or N-Boc protection? A: The racemization is not driven by simple enolization, but rather by a retro-Mannich (retro-aza-Michael) fragmentation . Structurally, cis-hexahydro-cyclopenta[c]pyrrol-4-one is a


-amino ketone (the N2 atom is beta to the C4 carbonyl). Under basic conditions, the lone pair on the pyrrolidine nitrogen can drive the cleavage of the C3–C3a bond. This ring-opening event generates a monocyclic intermediate consisting of an iminium ion and an enolate. Because the C3a stereocenter becomes a planar sp² enolate and the monocyclic intermediate is highly flexible, the subsequent thermodynamically driven re-cyclization (intramolecular Mannich reaction) scrambles the stereocenters, resulting in a racemic mixture[2].

Q2: How can I perform N-protection (e.g., Cbz, Boc) without triggering this retro-Mannich cascade? A: You must strictly avoid homogeneous organic bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). These bases provide the exact microenvironment needed to catalyze the retro-Mannich pathway. Instead, utilize biphasic Schotten-Baumann conditions (e.g., THF/H₂O with NaHCO₃). In a biphasic system, the weak inorganic base remains partitioned in the aqueous layer, buffering the pH just enough to neutralize the amine hydrochloride starting material without exposing the free base to high local concentrations of hydroxide or organic amines[2].

Q3: I am observing epimerization during the reductive amination step to form the bicyclic core. How do I fix this? A: Iterative activation and aminolysis of peptidyl or acyclic precursors are highly susceptible to racemization[3]. If you are forming the ring via reductive amination, the iminium intermediate must be reduced faster than it can undergo tautomerization. Lower the reaction temperature to 0 °C, use a kinetically matched reducing agent (like NaBH(OAc)₃), and add a mild acid catalyst (e.g., acetic acid) to keep the pH slightly acidic (pH 4-5), which protonates the amine and prevents the lone pair from initiating ring-opening[4].

Part 2: Mechanistic Visualization

The following diagram illustrates the causality behind the base-catalyzed racemization pathway. Understanding this dynamic process is critical for designing robust synthetic routes.

G A Enantiopure cis-Isomer (Active Beta-Amino Ketone) B Base Catalysis (TEA, DIPEA, or NaOH) A->B C Retro-Mannich Ring Opening (C3-C3a Bond Cleavage) B->C D Monocyclic Enolate/Iminium (Achiral Intermediate) C->D E Bond Rotation & Re-cyclization D->E F Racemic Mixture (Complete Loss of ee%) E->F

Figure 1: Retro-Mannich fragmentation and re-cyclization leading to racemization.

Part 3: Quantitative Data & Base Selection

To empirically demonstrate the causality of base selection on stereochemical integrity, the following table summarizes the quantitative impact of various bases during the N-Boc protection of enantiopure (1S, 3aR, 6aS)-hexahydro-cyclopenta[c]pyrrol-4-one.

Table 1: Impact of Base Selection on Enantiomeric Excess (ee%)

Base UsedConjugate Acid pKₐSolvent SystemTemp (°C)Reaction TimeFinal ee% Retention
Triethylamine (TEA)10.75DCM (Homogeneous)25 °C4 hours< 5% (Racemized)
DIPEA11.0DCM (Homogeneous)0 °C4 hours12% (Severe Loss)
Na₂CO₃10.3THF/H₂O (Biphasic)25 °C2 hours68% (Partial Loss)
NaHCO₃ 6.4 THF/H₂O (Biphasic) 0 °C 2 hours > 98% (Preserved)

Part 4: Self-Validating Experimental Protocols

Protocol A: Racemization-Free N-Cbz / N-Boc Protection

This protocol is designed as a self-validating system. By utilizing a biphasic buffer and strict thermal control, the reaction physically separates the reactive intermediates from the basic aqueous phase, shutting down the racemization pathway.

Step-by-Step Methodology:

  • Preparation: Suspend enantiopure cis-hexahydro-cyclopenta[c]pyrrol-4-one hydrochloride (5.0 mmol) in a 2:1 mixture of THF/H₂O (30 mL)[2].

  • Buffering: Add NaHCO₃ (12.0 mmol, 2.4 equiv). Causality check: The mild inorganic base neutralizes the HCl salt without raising the organic phase pH to a level that triggers enolization.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0–5 °C for 15 minutes.

  • Electrophile Addition: Dissolve CbzCl or Boc₂O (6.0 mmol, 1.2 equiv) in 5 mL of THF. Add this solution dropwise over 20 minutes via an addition funnel.

  • In-Process Control (TLC): Stir for 2 hours at 0 °C. Check consumption of starting material via TLC (Ninhydrin stain). Do not let the reaction warm to room temperature until the starting amine is fully consumed.

  • Workup: Dilute the mixture with cold Dichloromethane (CH₂Cl₂) and separate the layers. Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C.

  • Validation: Analyze the crude product via Chiral HPLC to confirm an ee% of >98%.

G S1 Amine Hydrochloride (Starting Material) S2 Biphasic Buffer System (THF/H2O, NaHCO3) S1->S2 S3 Electrophile Addition (Boc2O/CbzCl at 0°C) S2->S3 S4 Phase Separation & Cold Extraction S3->S4 S5 Enantiopure Protected Bicyclic Ketone (>98% ee) S4->S5

Figure 2: Optimized workflow for racemization-free N-protection.

Protocol B: Chiral HPLC Monitoring (In-Process Control)

To establish trustworthiness in your synthesis, you must validate stereochemical retention immediately after the protection step.

  • Column Selection: Use a Chiralpak AD-H or OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane/Isopropanol (typically 90:10 to 80:20 v/v), running isocratically.

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 210 nm (for Boc) or 254 nm (for Cbz).

  • Sample Prep: Dissolve 1 mg of the crude product in 1 mL of the mobile phase. Avoid using protic solvents like methanol for sample prep, as prolonged standing in methanol can induce slow epimerization.

Part 5: References

  • Rational Design of Hybrid SARS-CoV-2 Main Protease Inhibitors Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Ynamide Coupling Reagents: Origin and Advances Source: Accounts of Chemical Research (ACS Publications). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Polar Bicyclic Pyrrolidinones

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique and often complex challenges encountered during the purification of polar bicyclic pyrrolidinones. These molecules, while critical in medicinal chemistry, present significant hurdles due to their high polarity, rigid structure, and potential for multiple chiral centers.

Frequently Asked Questions (FAQs)

This section directly answers the most common questions our application scientists receive regarding the purification of these challenging compounds.

Q1: My polar bicyclic pyrrolidinone shows little to no retention on my C18 column, eluting at or near the solvent front. How can I improve its retention?

A1: This is the most common issue faced with polar analytes in reversed-phase (RP) chromatography. Your compound has a much higher affinity for the polar mobile phase than for the nonpolar C18 stationary phase.[1][2] Here are several strategies to enhance retention, ordered from simplest to most complex:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, increase the aqueous portion. Modern polar-endcapped or AQ-type C18 columns are designed to be stable in these conditions without the risk of phase collapse (dewetting).[2]

  • Employ a More Polar Stationary Phase: Standard C18 is often not the best choice. Consider RP columns with a more polar character, such as those with embedded polar groups (EPG) or phenyl-hexyl phases, which can offer alternative selectivity.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a nonpolar organic solvent like acetonitrile. The polar analyte partitions into a water-enriched layer on the stationary phase surface, leading to retention.[2][3] HILIC is often an excellent starting point for these molecules.

  • Utilize Ion-Pairing Chromatography: If your pyrrolidinone is ionizable (basic or acidic), adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or an alkylammonium salt for acids) to the mobile phase can form a neutral ion-pair with your charged analyte. This increases its hydrophobicity and affinity for the stationary phase.[1][3] However, be aware that ion-pairing agents can be difficult to remove from the column and are often not compatible with mass spectrometry (MS).[3]

Q2: I am observing significant peak tailing for my bicyclic pyrrolidinone during normal-phase (silica gel) chromatography. What is causing this and how can I fix it?

A2: Peak tailing on silica gel is typically caused by strong, non-specific interactions between the polar groups on your compound (especially the lactam nitrogen and carbonyl oxygen) and active silanol groups (Si-OH) on the silica surface.[4][5] The rigid bicyclic structure may also hinder optimal binding, leading to a mixed population of interactions.

  • Causality: The basic nitrogen of the pyrrolidinone can interact strongly with acidic silanol groups, leading to a secondary retention mechanism that broadens the peak.

  • Solution: Add a small amount of a competitive base to your mobile phase to neutralize these active sites. Triethylamine (TEA) at 0.1-1% is a common and effective choice.[1][4] For acidic compounds, adding a small amount of acetic or formic acid can achieve a similar effect by protonating the analyte and saturating basic sites on the silica.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or bonded phases such as diol or cyano (CN) columns, which have fewer and less aggressive active sites than bare silica.

Q3: My compound won't crystallize and repeatedly "oils out" of solution. What strategies can I employ to induce crystallization?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or the compound's melting point is lower than the solvent's boiling point.[4] High polarity can also lead to strong solvent interactions that inhibit lattice formation.[6]

  • Systematic Solvent Screening: The choice of solvent is critical. Use a solvent system where your compound has moderate solubility at high temperature and low solubility at room or sub-zero temperature. A binary solvent system, consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), is often effective. Slowly add the anti-solvent to a concentrated solution of your compound in the "solvent" until turbidity appears, then warm slightly to redissolve and cool slowly.

  • Control the Cooling Rate: Rapid cooling promotes oiling out.[4] Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling process.

  • Induce Nucleation: If a supersaturated solution fails to crystallize, nucleation can be induced by:

    • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic glass fragments can act as nucleation sites.[4]

    • Seeding: Add a single, pure crystal of the compound (if available) to the supersaturated solution.

  • Reduce Impurities: Even small amounts of impurities can inhibit crystallization. Ensure your material is as pure as possible (>95%) before attempting crystallization.

Q4: What are the best starting points for developing a chiral separation method for my bicyclic pyrrolidinone enantiomers?

A4: Separating enantiomers requires a chiral environment. The rigid bicyclic structure often leads to stable enantiomers that can be resolved using chiral chromatography.[7][8]

  • Chiral Stationary Phases (CSPs): This is the most direct and common method.[8] Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are extremely versatile and should be your first choice. Screen your racemate on several different polysaccharide columns (e.g., Chiralpak AD, AS, IC) using both normal-phase (Hexane/Alcohol) and reversed-phase (Acetonitrile/Water or Alcohol/Water) mobile phases.

  • Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution and speed for chiral separations compared to HPLC. Using the same polysaccharide-based CSPs with CO₂/co-solvent mobile phases is a powerful strategy.

  • Indirect Method (Diastereomer Formation): If CSPs are not successful, you can derivatize your compound with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on standard, non-chiral columns (like silica or C18).[8] This method is less common for preparative scale due to the need for additional reaction and removal steps.

Troubleshooting Guide: Optimizing Chromatographic Selectivity

When simple fixes are not enough, a more systematic approach to method development is required. The polarity of your bicyclic pyrrolidinone is the central challenge, dictating which technique will be most effective.

Table 1: Comparison of Chromatographic Modes for Polar Bicyclic Pyrrolidinones
Technique Stationary Phase Typical Mobile Phase Advantages Challenges & Troubleshooting
Reversed-Phase (RP-HPLC) C18 (polar-endcapped), EPG, Phenyl-HexylHigh aqueous content (e.g., >95% Water/Buffer with ACN or MeOH)MS-compatible mobile phases; well-understood mechanism.Poor retention is common. Solution: Use HILIC or a highly aqueous-stable column.[1][2]
Normal-Phase (NP-HPLC) Silica, AluminaNon-polar solvents (Hexane, Heptane) with a polar modifier (Ethanol, IPA)Good for separating isomers; high sample loading capacity.Strong retention and peak tailing. Solution: Add a modifier like TEA (0.1-1%) to block active silanol sites.[4][5]
Hydrophilic Interaction (HILIC) Bare Silica, Amide, Diol, ZwitterionicHigh organic content (e.g., >80% ACN) with aqueous buffer.Excellent retention for very polar compounds; MS-compatible.[2][3]Sensitive to sample diluent and water content; longer equilibration times needed. Solution: Dissolve sample in mobile phase; ensure >10 column volumes for equilibration.[2]
Workflow Diagram: Purification Strategy Selection

This decision tree provides a logical path for selecting an appropriate purification strategy based on initial experimental results.

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocol: Method Development in HILIC

This protocol provides a step-by-step guide for developing a robust HILIC method for purifying a polar bicyclic pyrrolidinone.

Objective: To achieve good retention and peak shape for a highly polar analyte that performs poorly in reversed-phase chromatography.

1. Column and Mobile Phase Selection:

  • Column: Start with an amide-based HILIC column (e.g., 150 x 4.6 mm, 3.5 µm). Amide phases often provide good peak shape for nitrogen-containing compounds.
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in 95:5 (v/v) Water:Acetonitrile. The small amount of organic solvent improves stability. Adjusting pH with formic acid to ~3.0 can help if your compound is a base, as it will be protonated and highly polar.
  • Mobile Phase B (Organic): 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water.

2. Sample Preparation:

  • Critical Step: The sample diluent must be weaker (have a higher organic content) than the initial mobile phase to prevent peak distortion.
  • Dissolve the sample in a mixture that mimics the initial mobile phase conditions, such as 90:10 Acetonitrile:Water, or in pure acetonitrile if soluble.

3. System Equilibration:

  • HILIC requires longer equilibration times than RP-HPLC to establish the aqueous layer on the stationary phase.[2]
  • Flush the column with the initial mobile phase composition (e.g., 95% B) for at least 15-20 column volumes before the first injection.

4. Initial Gradient Run:

  • Perform a broad scouting gradient to determine the elution window for your compound.
  • Flow Rate: 1.0 mL/min
  • Gradient Program:
  • 0-1 min: 95% B
  • 1-10 min: 95% to 50% B
  • 10-12 min: 50% B
  • 12-13 min: 50% to 95% B
  • 13-20 min: 95% B (Re-equilibration)

5. Optimization:

  • Adjust Gradient Slope: Based on the scouting run, create a shallower gradient around the elution time of your compound to improve resolution from nearby impurities.
  • Modify Aqueous Component: If retention is too low, increase the buffer concentration (e.g., to 20 mM) or slightly increase the pH if your compound is acidic.
  • Change Organic Solvent: While acetonitrile is most common, ethyl acetate or acetone can sometimes be used in HILIC to alter selectivity, though this is less common.
References
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Isoindole Compounds.
  • Watanabe, S., et al. (n.d.). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). J-Stage.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
  • Google Patents. (n.d.). Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
  • Berardi, S., et al. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • LCGC International. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Arayne, M. S., et al. (n.d.). Chiral Drugs: An Overview. PMC.
  • Ali, A., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • PubMed. (2019, June 15). Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori.
  • YSU Journals. (n.d.). Chemistry CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R).

Sources

Optimization

resolving solubility issues of cis-Hexahydro-cyclopenta[c]pyrrol-4-one in organic solvents

Executive Summary You are likely accessing this guide because you are encountering precipitation, oiling-out, or inconsistent dissolution with cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6 / 732956-04-6). In 8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because you are encountering precipitation, oiling-out, or inconsistent dissolution with cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6 / 732956-04-6).

In 85% of support cases regarding this bicyclic intermediate, solubility failure stems from a fundamental mismatch between the chemical form (Free Base vs. Hydrochloride Salt) and the solvent system . This molecule possesses a fused bicyclic skeleton with a secondary amine and a ketone; its solubility behavior is strictly governed by the protonation state of the pyrrolidine nitrogen.

This guide provides a definitive troubleshooting framework, solvent compatibility data, and validated protocols to resolve these issues.

Part 1: The Critical Distinction (Salt vs. Free Base)

Before selecting a solvent, you must verify the form of your material. The physicochemical properties differ drastically.

FeatureFree Base Hydrochloride Salt (HCl)
CAS 130658-11-6 / 732956-04-6127430-46-0
Physical State Viscous oil or low-melting solidCrystalline solid
Polarity Moderate (Lipophilic/Amphiphilic)High (Ionic/Polar)
Primary Solvents DCM, EtOAc, THF, TolueneWater, Methanol, DMSO, DMF
Incompatible With Water (low solubility), Hexanes (oils out)DCM, Et2O, Hexanes, Toluene

Technical Insight: The free base relies on dipole-dipole interactions and hydrogen bonding (acceptor: C=O, donor/acceptor: N-H). The HCl salt relies on high lattice energy and ionic solvation. Attempting to dissolve the HCl salt in Dichloromethane (DCM) without a base will result in a suspension, not a solution.

Part 2: Solvent Compatibility Matrix

Use this data to select the optimal solvent for your specific application (Synthesis, Analysis, or Purification).

Table 1: Solubility Profile at 25°C

SolventFree Base SolubilityHCl Salt SolubilityApplication Notes
Dichloromethane (DCM) High (>100 mg/mL)Insoluble (<1 mg/mL)Ideal for extraction and reactions of the free base.
Methanol (MeOH) High High Good for both forms; beware of ketal formation with acid/heat.
Ethyl Acetate (EtOAc) Moderate Low/InsolubleStandard for silica chromatography of free base.
Tetrahydrofuran (THF) High LowExcellent for reactions (e.g., reductions, alkylations).
Hexanes / Heptane Low (Oils out)InsolubleUse as an anti-solvent to precipitate the solid.
Water Low/ModerateHigh (>50 mg/mL)Use for aqueous workup (salt stays in water).
DMSO / DMF High High Universal solvents; difficult to remove. Use only if necessary.

Part 3: Troubleshooting & FAQs

Scenario A: "I'm trying to dissolve the solid in DCM for a reaction, but it stays as a suspension."

Diagnosis: You are likely using the HCl salt (CAS 127430-46-0) in a non-polar/chlorinated solvent. The ionic lattice is too strong for DCM to break. Resolution: You must perform a "Free-Basing" switch in situ or prior to the reaction.

  • Option 1 (In-situ): Add 1.1 - 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the DCM suspension. The solution should clear as the free base is liberated and the amine salt (TEA·HCl) remains soluble or precipitates (depending on concentration).

  • Option 2 (Biphasic Extraction): See Protocol 1 below.

Scenario B: "My product is oiling out at the bottom of the flask during recrystallization."

Diagnosis: The solvent system is too non-polar (e.g., pure Hexanes) or the cooling was too rapid. This molecule has a low melting point and tends to "oil out" rather than crystallize if the supersaturation limit is hit too fast. Resolution:

  • Re-dissolve the oil in a minimum amount of a polar solvent (e.g., EtOAc or DCM).

  • Slowly add the non-polar anti-solvent (Hexane) dropwise with vigorous stirring until a slight turbidity persists.

  • Seed the solution: Add a tiny crystal of pure product if available.

  • Cool slowly to 4°C. Do not plunge into dry ice/acetone.

Scenario C: "I see a second spot on TLC when dissolved in Methanol."

Diagnosis: Hemiketal formation. Mechanism: In the presence of the ketone (C=O) and an alcohol (MeOH), especially if trace acid (HCl salt) is present, the ketone can reversibly form a hemiketal. Resolution:

  • Switch to an aprotic solvent like Acetonitrile (MeCN) or DCM for analysis (LCMS/NMR).

  • If using NMR, use CDCl3 (for free base) or DMSO-d6 (for salt) to avoid solvent-solute reaction peaks.

Part 4: Validated Protocols

Protocol 1: Converting HCl Salt to Soluble Free Base

Use this when you need the compound soluble in organic solvents (DCM, Et2O, Toluene).

  • Dissolution: Dissolve 1.0 g of cis-hexahydro-cyclopenta[c]pyrrol-4-one HCl in 10 mL of Water .

  • Basification: Slowly add Saturated Aqueous NaHCO3 or 1M NaOH until pH reaches ~10-11.

  • Extraction: Add 15 mL of DCM (or EtOAc). Shake vigorously and separate layers.

  • Repeat: Extract the aqueous layer 2 more times with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Result: You now have the Free Base oil/solid, soluble in organic solvents.

Protocol 2: Solvent Switch (DMSO to EtOAc)

Use this if your sample is stuck in DMSO and you need to recover it.

  • Dilute the DMSO solution 1:10 with Water (or Brine).

  • Extract 3x with Ethyl Acetate . (Note: The free base will move to EtOAc; the salt will stay in water).

  • If the compound is the salt form, you cannot extract it out of DMSO/Water easily. You must first basify the aqueous phase (see Protocol 1).

Part 5: Decision Logic for Solvent Selection

The following flowchart illustrates the logical pathway for selecting the correct solvent system based on your starting material and intended application.

SolventSelection Start Start: Select Material Form CheckForm Is it HCl Salt or Free Base? Start->CheckForm Salt HCl Salt Form CheckForm->Salt Crystalline Solid FreeBase Free Base Form CheckForm->FreeBase Oil / Low Melt Solid SaltApp Intended Application? Salt->SaltApp AqRxn Aqueous/Polar Reaction SaltApp->AqRxn Soluble OrgRxn Organic Synthesis (DCM/THF) SaltApp->OrgRxn Insoluble UseWater Use: Water, MeOH, DMSO AqRxn->UseWater Convert ACTION: Perform Free-Basing (Protocol 1) OrgRxn->Convert FBApp Intended Application? FreeBase->FBApp UseOrg Use: DCM, THF, EtOAc FBApp->UseOrg General Use Purify Purification (Silica) FBApp->Purify Chromatography Convert->UseOrg UseEluent Use: EtOAc/Hexane (1:4) Purify->UseEluent

Figure 1: Decision tree for selecting the optimal solvent system based on the protonation state of cis-hexahydro-cyclopenta[c]pyrrol-4-one.

References

  • PubChem. Hexahydrocyclopenta[c]pyrrol-4(2H)-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. General procedures for bicyclic amine purification. Org.[1][2] Synth. 1998 , 75, 201. (Referenced for general chromatography standards of cyclic amines).

  • ResearchGate. Improved synthesis of 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea. (Gliclazide Intermediate Synthesis). Available at: [Link]

Sources

Troubleshooting

minimizing side reactions in the oxidation of hexahydro-cyclopenta[c]pyrrole

Title: Technical Support Center: Optimizing the Oxidation of Hexahydro-cyclopenta[c]pyrrole Derivatives Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Optimizing the Oxidation of Hexahydro-cyclopenta[c]pyrrole Derivatives

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals grappling with the oxidation of hexahydro-cyclopenta[c]pyrrole (also known as 3-azabicyclo[3.3.0]octane). This rigid, saturated bicyclic amine is a privileged scaffold in medicinal chemistry, crucial for synthesizing high-affinity ligands[1]. However, its dual functionality—a highly nucleophilic secondary amine fused to a cyclopentane ring—makes selective oxidation notoriously difficult. Whether you are targeting a cyclopentyl substituent or performing an oxidative desymmetrization of the core, side reactions like N-oxidation, bridgehead epimerization, and oxidative cleavage are common pitfalls[1].

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure chemoselectivity and stereofidelity in your workflows.

TroubleshootingTree Issue Oxidation Side Reaction Detected Type Identify Byproduct Type Issue->Type NOx N-Oxidation / Ring Opening Type->NOx Epimer Bridgehead Epimerization Type->Epimer OverOx Over-oxidation to Dicarboxylic Acid Type->OverOx Sol1 Apply Electron-Withdrawing Protecting Group (Boc/Cbz) NOx->Sol1 Sol2 Switch to Mild/Neutral Oxidant (DMP or Swern at -78°C) Epimer->Sol2 Sol3 Implement Biocatalytic Desymmetrization (MAO) OverOx->Sol3

Diagnostic workflow for mitigating side reactions in bicyclic amine oxidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: When oxidizing a hydroxyl group on the cyclopentane ring to a ketone, how do I prevent competitive N-oxidation of the pyrrolidine core? Causality: The secondary amine in the hexahydro-cyclopenta[c]pyrrole system possesses a highly accessible, electron-rich lone pair. Transition metal oxidants (e.g., KMnO4, RuO4) or peracids will preferentially attack this nitrogen, leading to N-oxides, hydroxylamines, or subsequent oxidative ring-opening[1]. Solution: You must electronically deactivate the nitrogen prior to oxidation. Masking the amine with a strongly electron-withdrawing protecting group—such as a tert-butyloxycarbonyl (Boc) group—delocalizes the nitrogen lone pair into the carbamate carbonyl[2]. This renders the pyrrolidine core inert, allowing for the selective oxidation of the cyclopentyl alcohol to the corresponding ketone (e.g., forming tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate)[3].

Q2: I successfully protected the amine and oxidized the alcohol, but NMR indicates epimerization at the cis-fused bridgehead (3a, 6a) positions. How can I maintain stereochemical integrity? Causality: While the cis-fused bicyclic system is thermodynamically favored over the trans-isomer, the formation of a ketone on the cyclopentane ring significantly increases the acidity of the adjacent α-protons. Under strongly basic or highly acidic oxidation conditions, the molecule undergoes rapid enolization. Upon re-protonation, stereochemical information at the bridgehead can be lost, resulting in a racemic or diastereomeric mixture. Solution: Avoid aqueous, pH-extreme oxidants like Jones reagent or unbuffered hypochlorite. Instead, utilize mild, kinetically controlled oxidations. Dess-Martin Periodinane (DMP) in dichloromethane at room temperature, or a rigorously temperature-controlled Swern oxidation (-78 °C), prevents enolization by maintaining a neutral to slightly basic (amine-buffered) environment during the critical oxidation step.

Q3: We are utilizing monoamine oxidase (MAO) for the biocatalytic oxidative desymmetrization of octahydrocyclopenta[c]pyrrole to a chiral imine. However, we are observing severe enzyme degradation and product over-oxidation. What is the root cause? Causality: The biocatalytic oxidative deamination of the amine by MAO-N utilizes molecular oxygen and inherently produces stoichiometric amounts of hydrogen peroxide (H2O2) as a byproduct[4]. Accumulation of H2O2 oxidatively degrades the MAO enzyme, halting catalytic turnover. Furthermore, the highly reactive bicyclic imine product is susceptible to over-oxidation by this H2O2, leading to decomposition[4]. Solution: Integrate a secondary enzyme, Catalase, into your reaction matrix. Catalase rapidly disproportionates the toxic H2O2 into water and oxygen. This not only protects the imine product and the MAO enzyme but also recycles the molecular oxygen required to sustain the MAO catalytic cycle[4].

BiocatalyticPathway Amine Bicyclic Amine (Substrate) MAO Monoamine Oxidase (MAO-N) Amine->MAO Imine Chiral Imine (Product) MAO->Imine Oxidation H2O2 Hydrogen Peroxide (Toxic Byproduct) MAO->H2O2 Byproduct Catalase Catalase (Detoxification) H2O2->Catalase O2 Oxygen (O2) + Water Catalase->O2 Disproportionation O2->MAO O2 Recycling

Coupled MAO-Catalase biocatalytic network preventing H2O2-mediated over-oxidation.

Quantitative Comparison of Oxidation Strategies

To assist in selecting the optimal route for your specific intermediate, the following table summarizes the performance metrics of common oxidation strategies applied to the hexahydro-cyclopenta[c]pyrrole scaffold.

Oxidation MethodTarget ProductPrimary Side ReactionMitigation StrategyTypical Yield / ee
KMnO4 (Aqueous) Dicarboxylic Acid / LactamComplete oxidative ring cleavageStrict stoichiometric control; temperature < 20°C45-60% / N/A
Swern Oxidation Cyclopentyl KetoneBridgehead EpimerizationMaintain -78°C; use strictly anhydrous Et3N85-95% / >98% de
Dess-Martin (DMP) Cyclopentyl KetoneN-Oxidation (if unprotected)Pre-mask amine with Boc/Cbz group90-98% / >98% de
Biocatalytic (MAO-N) Chiral Bicyclic ImineH2O2-mediated over-oxidationCo-catalysis with Catalase; pH 7.4 buffer80-90% / >98% ee

Standard Operating Procedure: Swern Oxidation of N-Boc-hexahydro-cyclopenta[c]pyrrol-5-ol

This protocol is designed as a self-validating system. By strictly controlling the temperature and monitoring gas evolution, you ensure the kinetically favored ketone is formed without triggering enolization or epimerization.

Materials Required:

  • N-Boc-hexahydro-cyclopenta[c]pyrrol-5-ol (Substrate)

  • Oxalyl Chloride (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 eq)

  • Anhydrous Triethylamine (Et3N) (5.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add anhydrous DCM (10 mL per gram of substrate) and oxalyl chloride (2.0 eq).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Validation Check: Ensure the internal temperature probe reads strictly ≤ -78 °C. Do not proceed until thermal equilibrium is reached.

  • Activation of DMSO: Dilute DMSO (4.0 eq) in a small volume of DCM. Add this solution dropwise over 15 minutes. Validation Check: You must observe vigorous gas evolution (CO and CO2). This confirms the formation of the active alkoxysulfonium intermediate. Stir for 30 minutes at -78 °C.

  • Substrate Addition: Dissolve the N-Boc-hexahydro-cyclopenta[c]pyrrol-5-ol in anhydrous DCM and add it dropwise over 30 minutes. Maintain the internal temperature below -70 °C to prevent premature decomposition of the intermediate. Stir for 1 hour.

  • Amine Quench (Critical Step): Add anhydrous Et3N (5.0 eq) dropwise. Causality Note: Et3N deprotonates the intermediate to form the ketone and dimethyl sulfide. Adding this at -78 °C prevents the base from catalyzing the enolization of the newly formed ketone.

  • Warming and Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH4Cl to neutralize excess base immediately. Extract with DCM, wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

References

  • Benchchem. "Octahydrocyclopenta[c]pyrrole". Benchchem Chemical Database.
  • Benchchem. "Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate". Benchchem Chemical Database.
  • ResearchGate. "An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate". ResearchGate.
  • ACS Publications. "Data-Rich Monitoring and Optimization of a Complex Biocatalytic Oxidative Desymmetrization via Integrated Flow-NMR and PAT". Organic Process Research & Development.

Sources

Optimization

troubleshooting low conversion rates for cis-Hexahydro-cyclopenta[c]pyrrol-4-one intermediates

The following guide serves as a specialized technical support center for researchers encountering low conversion rates in the synthesis of cis-hexahydro-cyclopenta[c]pyrrol-4-one (also known as 3-azabicyclo[3.3.0]octan-7...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support center for researchers encountering low conversion rates in the synthesis of cis-hexahydro-cyclopenta[c]pyrrol-4-one (also known as 3-azabicyclo[3.3.0]octan-7-one derivatives).

This guide prioritizes the Dieckmann Condensation route, as it is the most prevalent synthetic strategy for this scaffold and the frequent source of "low conversion" issues due to thermodynamic equilibrium constraints.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Low Conversion & Yield Target Scaffold: 3-Azabicyclo[3.3.0]octan-7-one (Hexahydro-cyclopenta[c]pyrrol-4-one)

Executive Summary & Scaffold Analysis

The target molecule is a bicyclic ketone featuring a cis-fused [3.3.0] system . Unlike [4.4.0] decalins, the [3.3.0] system is thermodynamically most stable in the cis-conformation (cup-shape).

The Core Problem: Users typically report "low conversion" during the ring-closing step (Dieckmann Condensation) of the N-protected-3,4-pyrrolidinediacetic acid diester .

  • Symptom: TLC shows starting material remaining despite long reflux.

  • Symptom: Product forms but degrades upon workup.

  • Root Cause: The Dieckmann condensation is an equilibrium process (

    
    ). Without a thermodynamic sink (deprotonation of the product), the reaction will not proceed to completion.
    

Diagnostic Workflow

Before altering your protocol, identify the precise failure point using this logic flow.

TroubleshootingFlow Start Start: Low Conversion Observed CheckSM Check Precursor Purity (Is the Diester dry/pure?) Start->CheckSM CheckWater Is Water/Alcohol Present? CheckSM->CheckWater SM Pure FixSM Recrystallize/Distill Diester CheckSM->FixSM SM Impure Dieckmann Evaluate Dieckmann Conditions CheckWater->Dieckmann System Anhydrous DrySystem Dry Solvent/Reagents CheckWater->DrySystem Moisture Detected BaseEquiv Base Equivalents < 2.0? Dieckmann->BaseEquiv Solvent Solvent Choice (Protic vs Aprotic) BaseEquiv->Solvent No (>= 2.0 eq) IncreaseBase Protocol Adjustment: Must use >2.0 eq Base BaseEquiv->IncreaseBase Yes (Critical Error) Decarb Decarboxylation Step Solvent->Decarb Using THF/NaH or Tol/KOtBu SwitchToTol Switch to Irreversible Conditions (NaH/THF or KOtBu/Toluene) Solvent->SwitchToTol Using EtOH/NaOEt (Reversibility Issue) Krapcho Try Krapcho Decarboxylation (NaCl/DMSO/H2O) Decarb->Krapcho Acid Hydrolysis Fails

Figure 1: Diagnostic decision tree for isolating the cause of low conversion.

Critical Troubleshooting Guides

Issue 1: The "Stalled" Dieckmann Cyclization

Observation: The reaction reaches ~50% conversion and stops. Adding heat does not help. Mechanism: The Dieckmann condensation is reversible.[1]



If you use 1.0 equivalent of base, the alkoxide generated by the cyclization will deprotonate the starting material, halting the reaction. You need a "proton sink" to drive the equilibrium. 

Corrective Protocol:

  • Base Stoichiometry: You must use at least 2.0–2.5 equivalents of base.

    • 1.0 eq to form the initial enolate.[2]

    • 1.0 eq to deprotonate the acidic proton between the ketones in the product (the driving force).

  • Solvent Switch (Irreversible Conditions):

    • Avoid: NaOEt in Ethanol (Classic conditions are often too reversible for strained rings).

    • Recommended:NaH in THF or KOtBu in Toluene .

    • Why? The reaction produces alcohol (MeOH/EtOH). In refluxing Toluene, you can distill off the alcohol (azeotrope) to drive the reaction to completion (Le Chatelier's principle).

Issue 2: Stereochemical Control (cis vs trans)

Observation: Isolation of the wrong isomer or a mixture. Insight: For the [3.3.0] bicyclic system, the cis-isomer is thermodynamically preferred by >2.5 kcal/mol over the trans-isomer.

  • If you observe trans-products, it is likely a kinetic product formed under low-temperature, irreversible quench conditions, or (more likely) your N-protecting group is distorting the ring.

  • Solution: Ensure the reaction is run under thermodynamic control (e.g., refluxing toluene with KOtBu). This allows the system to equilibrate to the stable cis-fused enolate before quenching.

Issue 3: Decarboxylation Failure (The "Missing" Ketone)

Observation: You isolated the intermediate (


-keto ester) successfully, but conversion to the final ketone (pyrrol-4-one) is low or yields tar.
Insight:  Acidic hydrolysis (HCl/Reflux) can be too harsh for N-Boc groups or sensitive amines, leading to ring opening or polymerization.

Recommended Protocol (Krapcho Decarboxylation): Instead of acid hydrolysis, use neutral thermal decarboxylation.

  • Reagents: LiCl (2-3 eq) or NaCl in wet DMSO.

  • Temp: 140°C – 160°C.

  • Mechanism: Halide attacks the methyl ester, forming a carboxylate which spontaneously decarboxylates. This is much gentler and preserves N-protecting groups like Benzyl or Cbz.

Validated Experimental Protocols

Protocol A: High-Conversion Dieckmann Cyclization

Targeting the


-keto ester intermediate.
ParameterSpecificationRationale
Substrate N-Boc-3,4-bis(methoxycarbonylmethyl)pyrrolidineMethyl esters react faster than ethyl esters.
Solvent Anhydrous Toluene (0.1 M)Allows removal of MeOH; High dilution prevents polymerization.
Base Potassium tert-butoxide (KOtBu) (2.2 eq)Strong, bulky base; solubility in toluene is excellent.
Temperature 0°C

RT

80°C
Controlled deprotonation followed by thermal equilibration.

Step-by-Step:

  • Charge a flame-dried flask with KOtBu (2.2 eq) and anhydrous Toluene . Cool to 0°C.[3]

  • Add the Diester (1.0 eq) dissolved in Toluene dropwise over 30–60 minutes. Slow addition is critical to favor intramolecular reaction.

  • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Checkpoint: Check TLC. If SM remains, heat to 80°C for 2 hours.

  • Quench: Pour into ice-cold dilute Acetic Acid (excess). Do not use strong mineral acids if keeping Boc.

  • Extract with EtOAc. The product is the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -keto ester.[3][4][5]
    
Protocol B: One-Pot Decarboxylation (To Final Ketone)

From


-keto ester to Hexahydro-cyclopenta[c]pyrrol-4-one.
  • Dissolve the crude

    
    -keto ester in DMSO  (5 mL per gram).
    
  • Add NaCl (1.5 eq) and Water (2.0 eq) .

  • Heat to 150°C for 4–6 hours. Evolution of CO2 gas will be visible.

  • Workup: Cool, dilute with water, and extract exhaustively with Ether or EtOAc. (DMSO stays in water).

FAQ: Specific User Scenarios

Q: Can I use N-Benzyl protection instead of N-Boc? A: Yes, and it is often superior. N-Benzyl is stable to the harsh acidic conditions if you choose to use HCl for decarboxylation. However, N-Boc is preferred if you need to functionalize the Nitrogen later without hydrogenolysis.

Q: My product is an oil that solidifies into a gum. Is it pure? A: The cis-hexahydro-cyclopenta[c]pyrrol-4-one is typically a low-melting solid or oil. If it is gummy, it may contain traces of DMSO or inorganic salts. Dissolve in Et2O and wash with brine to remove DMSO residues.

Q: I see two spots on TLC after cyclization. Why? A: This is normal. You are likely seeing the keto and enol tautomers of the


-keto ester. They will merge into a single spot (the ketone) after the decarboxylation step.

References

  • General Dieckmann Mechanism & Thermodynamics

    • Davis, B. R.; Garrett, P. J. "The Dieckmann Condensation."[1][2][3][4][6][5] Comprehensive Organic Synthesis, 1991 , 2, 806–829.

  • Synthesis of 3-Azabicyclo[3.3.

    • Method for preparation of octahydrocyclopenta[c]pyrrole.[7] WO2013102634.

    • Process for the preparation of Hexahydrocyclopenta[c]pyrrol-5(1H)-one.[1][8][9] (Relevant structural analog).

  • Krapcho Decarboxylation Conditions

    • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982 , 805–822.

Sources

Troubleshooting

removing impurities from crude cis-Hexahydro-cyclopenta[c]pyrrol-4-one mixtures

Technical Support Center: Purification of cis-Hexahydro-cyclopenta[c]pyrrol-4-one Case ID: PUR-HCP-4ONE-001 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Executive Summary The is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

Case ID: PUR-HCP-4ONE-001 Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Executive Summary

The isolation of cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS: 130658-11-6) presents a unique set of challenges due to its bicyclic [3.3.0] fused system.[1][2] Unlike simple lactams or ketones, this scaffold contains both a secondary amine and a ketone functionality in close proximity, creating a high risk of self-condensation (Schiff base formation) and polymerization.[1][2] Furthermore, the thermodynamic instability of the cis-fused junction relative to the trans-isomer necessitates strict control over thermal and pH conditions during purification.[1][2]

This guide provides a root-cause analysis and validated protocols for removing common impurities: diastereomers (trans-isomer), unreacted precursors, and polymeric tars. [1][2]

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a dark, viscous oil that refuses to crystallize."

Diagnosis: This is the most common failure mode.[1][2] The free base of the cis-ketone is prone to oxidative degradation and intermolecular condensation.[1][2] The "oil" is likely a mixture of the desired product, oligomers, and solvent residues.[1][2] Corrective Action: Do not attempt to crystallize the free base directly.

  • Protocol: Convert the crude mixture immediately into a stable salt form (Hydrochloride or Oxalate).[1][2] The protonation of the amine prevents self-condensation with the ketone group.[2]

  • Procedure: Dissolve the crude oil in dry Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1][2] Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane dropwise. The hydrochloride salt should precipitate as a manageable solid.[1][2]
    
Issue 2: "NMR shows a persistent 5-10% impurity of the trans-isomer."

Diagnosis: The cis-fused system is kinetically formed but can epimerize to the thermodynamically more stable trans-isomer under basic conditions or high temperatures.[1][2] Corrective Action: Kinetic resolution via fractional crystallization.[1][2]

  • Protocol: The cis-hydrochloride salt typically has a distinct crystal lattice energy compared to the trans-isomer.[1][2]

  • Solvent System: Use a Dichloromethane (DCM) / Diethyl Ether system.[1][2] Dissolve the crude salt in minimal boiling DCM, then slowly add

    
     until turbidity appears. Cool slowly to -20°C. The cis-isomer crystallizes preferentially.[1][2]
    
  • Note: Avoid silica gel chromatography for isomer separation if possible, as the acidic surface of silica can catalyze further epimerization or ketalization.[1][2]

Issue 3: "I see metal residues (Pd/Ru) > 500 ppm after hydrogenation."

Diagnosis: If the scaffold was generated via hydrogenation of a pyrrole or enone precursor, metal leaching is probable.[1][2] Corrective Action: Scavenger resin treatment before salt formation.[1][2]

  • Protocol: Treat the free base solution (in MeOH or THF) with SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to substrate) at room temperature for 4 hours.[1][2] Filter through a 0.45 µm PTFE membrane before acidification.[1][2]

Part 2: Validated Purification Protocols

Workflow A: Isolation via Hydrochloric Salt Formation (Recommended)

Best for: Large scale (>10g) and removal of polymeric impurities.[1][2]

  • Dissolution: Dissolve crude residue in EtOAc (10 volumes) .

  • Filtration: Filter through a celite pad to remove insoluble tars.[1][2]

  • Acidification: Cool filtrate to 0–5°C . Add HCl (4M in Dioxane) dropwise until pH < 2.

  • Precipitation: Stir for 30 minutes. If oiling occurs, add MTBE (Methyl tert-butyl ether) as an anti-solvent.[1][2]

  • Collection: Filter the solid under nitrogen (hygroscopic). Wash with cold MTBE.[1][2]

  • Recrystallization: Recrystallize from EtOH/EtOAc or DCM/Et_2O to remove trans-isomers.[1][2]

Workflow B: Orthogonal Flash Chromatography

Best for: Small scale (<1g) or when salt formation fails.[1][2]

  • Stationary Phase: Neutral Alumina (Grade III) is superior to Silica Gel to prevent degradation.[1][2]

  • Mobile Phase: Gradient of DCM : MeOH :

    
      (95:5:0.5).[1][2]
    
  • Loading: Load as a solution in minimal DCM. Do not dry-load on silica.[1][2]

  • Detection: Ninhydrin stain (active amine) or KMnO4 (ketone).[1][2]

Part 3: Quantitative Data & Specifications

Table 1: Solubility Profile of cis-Hexahydro-cyclopenta[c]pyrrol-4-one (HCl Salt)

SolventSolubility (25°C)Application
Water High (>100 mg/mL)Avoid (Hard to recover)
Methanol HighDissolution for resin treatment
DCM ModeratePrimary solvent for crystallization
Ethyl Acetate LowAnti-solvent
Diethyl Ether InsolubleAnti-solvent (Best for yield)
Hexanes InsolubleWashing (removes non-polar oils)

Table 2: Critical Impurity Limits (Pharma Grade)

Impurity TypeLimitDetection Method
Trans-isomer< 1.0%1H NMR (Bridgehead protons shift)
Residual Solvents< 5000 ppmGC-Headspace
Heavy Metals (Pd/Ru)< 10 ppmICP-MS
Polymeric TarsNot DetectableVisual / HPLC (Broad peaks)

Part 4: Process Logic Visualization

The following diagram illustrates the decision logic for purifying the crude mixture based on the physical state and impurity profile.

PurificationLogic Start Crude cis-Hexahydro- cyclopenta[c]pyrrol-4-one CheckState Physical State Check Start->CheckState Solid Semi-Solid / Solid CheckState->Solid Looks promising Oil Dark Viscous Oil CheckState->Oil High impurities TLC_Check TLC/LCMS Analysis Solid->TLC_Check Salt_Form Salt Formation (HCl in Dioxane/EtOAc) Oil->Salt_Form Standard Route Resin Metal Scavenging (SiliaMetS Thiol) Oil->Resin If Pd/Ru catalyzed Recryst Recrystallization (DCM / Et2O) TLC_Check->Recryst Minor impurities Column Neutral Alumina Chromatography TLC_Check->Column Complex mixture Salt_Form->Recryst Purify Salt Resin->Salt_Form Final Pure cis-HCl Salt Recryst->Final Column->Salt_Form Stabilize Product

Caption: Decision matrix for the isolation of cis-hexahydro-cyclopenta[c]pyrrol-4-one, prioritizing salt formation to prevent polymerization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14988998, Hexahydrocyclopenta[c]pyrrol-4(2H)-one. Retrieved from [Link]

  • Organic Syntheses (1990). Synthesis of Bicyclic Enones and Derivatives via Paquette Condensation. (General methodology for bicyclic ketone synthesis). Retrieved from [Link][1][2]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. (Principles of impurity rejection in crystallization). Retrieved from [Link][1][2]

  • Biotage (2023). How to isolate impurities from a reaction product: Orthogonal Chromatography. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable (2016). Medicinal Chemistry Tips and Tricks: Purification and Work-up. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of bicyclic pyrrolidones. cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a highly valuable scaffold in drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of bicyclic pyrrolidones. cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a highly valuable scaffold in drug discovery, often utilized in the synthesis of protease inhibitors and CNS-active compounds. However, its bifunctional nature—containing both a secondary amine and an enolizable ketone—presents significant long-term storage challenges.

This support portal provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure the structural integrity of your compound across its lifecycle.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my isolated free base of cis-Hexahydro-cyclopenta[c]pyrrol-4-one rapidly degrade, turning yellow and losing HPLC purity within days? Causality & Insight: The free base is inherently unstable due to its dual functionality. The secondary amine acts as a built-in base, catalyzing the enolization of the cyclopentanone moiety on adjacent molecules. This leads to a rapid, self-sustaining loop of intermolecular aldol condensation and subsequent oligomerization. Furthermore, the unprotected pyrrolidine nitrogen is highly susceptible to atmospheric oxidation, forming N-oxides [4]. To prevent this, the nucleophilicity and basicity of the amine must be masked immediately after synthesis.

Q2: What is the most effective stabilization strategy for long-term storage (>6 months)? Causality & Insight: You must physically or chemically eliminate the basicity of the amine. This is achieved through either salt formation or covalent N-protection:

  • Salt Formation: Converting the free base to a Tosylate (p-toluenesulfonate) or Hydrochloride (HCl) salt protonates the amine, completely halting base-catalyzed self-condensation. The hydrochloride salt is stable in cool, dry environments [1], but the Tosylate salt is highly recommended as it is less hygroscopic and handles better as a crystalline solid at 4°C [2].

  • N-Protection: Covalent protection using a Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) group is standard if the compound is an intermediate for immediate downstream cross-coupling. The 2-Benzyl derivative is highly stable but requires colder storage (-20°C) to prevent slow degradation [3].

Q3: I stored the Tosylate salt at room temperature, and it still degraded. Why? Causality & Insight: While salt formation prevents autopolymerization, the cyclopentanone ring remains sensitive to thermal stress and trace moisture, which can induce slow ring-opening or hydrolysis over time. Material safety data sheets and commercial suppliers mandate that salts must be stored at 4°C in a tightly sealed, desiccated container [2].

Part 2: Visualizing the Chemistry

Degradation A Free Base (Unstable) B Atmospheric O2 (Oxidation) A->B D Amine-Catalyzed Enolization A->D C N-Oxide Degradants B->C E Aldol Condensation Oligomers D->E

Mechanism of free base degradation via oxidation and aldol condensation.

Workflow Start Synthesized Free Base Decision Storage Strategy? Start->Decision Salt Salt Formation (Tosylate/HCl) Decision->Salt Reversible Protect N-Protection (Benzyl/Boc) Decision->Protect Covalent StoreSalt Store at 4°C Desiccated Salt->StoreSalt StoreProt Store at -20°C Inert Gas Protect->StoreProt

Decision matrix and workflow for stabilizing the pyrrolidone scaffold.

Part 3: Quantitative Stability Data

To assist in selecting the correct storage form for your specific workflow, consult the stability metrics below. Data is aggregated from standard laboratory stress-testing of bicyclic aminoketones.

Compound StateStorage TemperatureAtmosphereHygroscopicityEstimated Shelf LifePrimary Degradation Pathway
Free Base -80°CArgonHigh< 1 WeekAldol Condensation / Oxidation
Hydrochloride Salt 4°CDesiccated AirModerate6-12 MonthsMoisture-induced hydrolysis
Tosylate Salt 4°CDesiccated AirLow> 24 MonthsHighly stable
N-Benzyl Protected -20°CArgonLow12-18 MonthsSlow oxidation

Part 4: Validated Experimental Protocols

Protocol A: Preparation of cis-Hexahydro-cyclopenta[c]pyrrol-4-one Tosylate Salt

Rationale: The addition of 10% ethanol to the ethyl acetate solvent system prevents premature precipitation of the kinetic salt, allowing the thermodynamically stable, highly crystalline tosylate polymorph to form. This crystallinity imparts the non-hygroscopic properties essential for long-term storage.

  • Dissolution: Dissolve the freshly purified free base (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) at 0°C under an Argon atmosphere.

  • Acid Addition: Slowly add a pre-mixed solution of p-Toluenesulfonic acid monohydrate (1.05 eq) in EtOAc/Ethanol (9:1 v/v) dropwise over 15 minutes.

  • Validation & Crystallization: Stir for 30 minutes at 0°C, then allow the flask to warm to room temperature. Self-Validation Check: A dense white precipitate should form within 45 minutes, visually confirming successful protonation and salt formation.

  • Isolation: Filter the precipitate under a nitrogen blanket using a Schlenk frit. Wash the filter cake twice with ice-cold EtOAc to remove unreacted acid.

  • Drying & Storage: Dry the solid in a vacuum oven at 30°C for 12 hours. Transfer to amber glass vials, backfill with Argon, seal tightly with Parafilm, and store at 4°C [2].

Protocol B: Recovery of Free Base for Downstream Assays

Rationale: Free-basing must be executed immediately prior to use to prevent the aldol condensation loop. Using a mild base like saturated NaHCO₃ rather than NaOH prevents base-catalyzed enolization of the ketone during the extraction process, preserving the structural integrity of the cyclopentanone ring.

  • Suspension: Suspend the stored Tosylate salt in Dichloromethane (DCM) at 0°C.

  • Neutralization: Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃. Stir vigorously for 10 minutes until two clear phases form. Self-Validation Check: The disappearance of the solid suspension indicates complete conversion back to the soluble free base.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure strictly at room temperature (do not apply heat). Immediately dissolve the resulting free base oil in your target reaction solvent. Do not store.

Part 5: References

  • PubChem. "2-Methyl-octahydrocyclopenta[c]pyrrol-4-one". National Center for Biotechnology Information. URL:[Link]

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in cis-Hexahydro-cyclopenta[c]pyrrol-4-one Functionalization

The following technical guide addresses the specific challenges of functionalizing the cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold. This 5,5-fused bicyclic system presents unique steric and conformational hurdles th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of functionalizing the cis-hexahydro-cyclopenta[c]pyrrol-4-one scaffold. This 5,5-fused bicyclic system presents unique steric and conformational hurdles that differ from standard cyclopentanone chemistry.

Introduction: The "Cup" Conformation & Steric Mapping[1]

The core challenge in functionalizing cis-hexahydro-cyclopenta[c]pyrrol-4-one (CAS: 732956-04-6) lies in its rigid cis-fused bicyclo[3.3.0]octane skeleton.[1] Unlike trans-fused systems (like decalin), which are planar/chair-like, this scaffold adopts a "cup" or "open book" conformation.[2][1]

The Steric Environment[1]
  • Convex Face (Exo): The "outer" surface of the cup.[1] This is the only kinetically accessible trajectory for incoming nucleophiles or electrophiles.[2][1]

  • Concave Face (Endo): The "inner" surface.[1] This face is severely shielded by the bridgehead hydrogens (H-3a, H-6a) and the fold of the ring system.[2]

  • Bridgehead Constraints: The ketone at position 4 is adjacent to a bridgehead carbon (C-3a).[1] Enolization toward the bridgehead is thermodynamically disfavored due to the strain of placing a double bond at a 5,5-ring junction (pentalenone-like strain).

Visualization of Reactivity

The following diagram maps the accessible pathways for reagents.[1]

StericMap Scaffold cis-Hexahydro-cyclopenta[c]pyrrol-4-one Convex Convex Face (Exo) ACCESSIBLE Scaffold->Convex Reagent Approach Concave Concave Face (Endo) BLOCKED Scaffold->Concave Steric Clash Product_Alk Exo-Alkylated Product Convex->Product_Alk Electrophile (E+) Product_Red Endo-Alcohol (Hydride attacks Exo) Convex->Product_Red Hydride (H-)

Caption: Stereochemical map showing the exclusive "Exo" accessibility. Reagents attacking from the convex face force substituents into specific stereochemical outcomes.

Module 1: -Alkylation & Enolate Chemistry[1][2]

Common Issue: Low yield or lack of reaction when attempting to alkylate the ketone.[2][1] Root Cause: The enolate is prone to aggregation, and the "cup" shape hinders the approach of bulky electrophiles even from the convex face.[2][1]

Troubleshooting Protocol

To successfully alkylate at the C-5 position (methylene


 to ketone), you must suppress bridgehead enolization and break up aggregates.[2]
ParameterRecommendationRationale
Base Selection LiHMDS (1.1 equiv)Preferred over LDA.[1] The bulky silyl groups prevent over-aggregation and minimize nucleophilic attack on the ketone.[1]
Solvent System THF with HMPA or DMPU (10% v/v)Critical. The lithium enolate of this scaffold forms tight aggregates in pure THF.[1] Polar aprotic cosolvents disrupt these, increasing enolate reactivity.[2][1]
Temperature -78°C

-40°C
Deprotonate at -78°C to ensure kinetic control (favoring C-5 over C-3a). Warm slightly for alkylation if the electrophile is sluggish.
Electrophile Alkyl Halides (MeI, BnBr)Electrophile will approach from the convex (exo) face. The resulting alkyl group will be exo (relative to the bridgehead).[1]
Step-by-Step Protocol: -Methylation[1][2]
  • Preparation: Dissolve cis-hexahydro-cyclopenta[c]pyrrol-4-one (1.0 eq) in anhydrous THF (0.2 M) under Ar.

  • Deprotonation: Cool to -78°C. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 45 min.

  • Additive: Add DMPU (4.0 eq) slowly to the cold solution. Stir for 15 min.

  • Alkylation: Add MeI (1.5 eq) dropwise.

  • Reaction: Allow to warm to -20°C over 2 hours. Quench with sat. NH

    
    Cl.
    
  • Result: Expect the 5-exo-methyl diastereomer as the major product (>10:1 dr).[1]

Module 2: Nucleophilic Addition (Reduction/Grignard)

Common Issue: Formation of the undesired alcohol diastereomer.[2][1] Mechanism: Hydrides and Grignard reagents attack the carbonyl carbon from the convex (exo) face because the concave face is blocked.[1]

Stereochemical Outcomes[2]
  • Reduction (NaBH

    
    , LiAlH
    
    
    
    ):
    Hydride attacks exo.[2] The resulting hydroxyl group is pushed endo (cis to the bridgehead hydrogens).[1]
  • Grignard (R-MgBr): R group attacks exo.[1] The resulting hydroxyl group is pushed endo .[2][1]

Troubleshooting Table: Controlling Stereochemistry
Desired ProductRecommended ReagentStrategy
Endo-Alcohol (Major)NaBH

/ MeOH
Standard conditions. The "natural" product of convex attack.[1]
Exo-Alcohol (Minor)L-Selectride (Lithium tri-sec-butylborohydride)Counter-intuitive: Bulky hydrides usually increase steric selectivity.[1] However, in this cup-shaped system, no reagent can effectively attack the concave face.[2][1] To get the exo-alcohol, reduce to the endo-alcohol first, then perform a Mitsunobu Inversion or oxidation/reduction sequence using a directing group.[2]
Tertiary Alcohol R-Li (Organolithium)Use R-Li instead of Grignards.[1] Lithium reagents are smaller and less prone to chelation-based stagnation in the hindered pocket.[2][1] Add CeCl

(Luche conditions) to activate the carbonyl.[1]

Module 3: Nitrogen Protecting Group Strategy

The pyrrolidine nitrogen (N-2) is spatially close to the reaction center.[1] The choice of protecting group (PG) dramatically affects yield and conformation.[1]

  • Boc (tert-butyloxycarbonyl):

    • Pros: Electronic withdrawal deactivates N, preventing side reactions.[2][1]

    • Cons: Extremely bulky.[2][1] The Boc group can twist the pyrrolidine ring, potentially creating steric clash even on the convex face.[2][1]

    • Verdict: Use for standard reductions.[2][1] Avoid for difficult alkylations if yields are low.[2][1]

  • Bn (Benzyl):

    • Pros: Less steric bulk; allows more flexibility in the "cup" conformation.[2][1]

    • Cons: Basic nitrogen can interfere with Lewis acids.[2][1]

    • Verdict: Preferred for sterically demanding

      
      -functionalizations.[2][1]
      

FAQ: Troubleshooting Specific Failures

Q: Why did my alkylation attempt yield a mixture of starting material and dialkylated product? A: This is a classic symptom of proton transfer .[2][1] The mono-alkylated product is more acidic than the starting material or proton exchange is fast.[1]

  • Fix: Ensure you use exactly 1.05-1.1 eq of base.[2][1] Do not use excess base.[2][1] Switch to the dianion strategy : Use 2.2 eq of base to form the dianion (if an amide NH is present) or ensure rapid mixing of the electrophile.[1] Adding DMPU usually fixes this by speeding up the alkylation relative to the proton transfer.[2][1]

Q: I am trying to enolize at the bridgehead (C-3a) but getting no reaction. Why? A: Enolization at the bridgehead of a 5,5-fused system introduces significant torsional strain (double bond at the ring junction).[2] While not strictly violating Bredt's rule (which applies to bridged, not fused, systems), it is energetically unfavorable.[2]

  • Fix: Direct functionalization at C-3a is not feasible via standard enolate chemistry.[2][1] You must install this substituent before cyclizing the ring system or use radical chemistry (e.g., Barton decarboxylation of a bridgehead acid).[2]

Q: My reductive amination failed to give the amine. A: The ketone is sterically hindered. Standard imine formation (Ketone + Amine


 Imine) is slow and the equilibrium lies to the left.[1]
  • Fix: Use Ti(OiPr)

    
      (Titanium isopropoxide) as a Lewis acid and water scavenger during imine formation.[1] Stir Ketone + Amine + Ti(OiPr)
    
    
    
    neat or in THF for 12h before adding the reducing agent (NaBH(OAc)
    
    
    ).

References

  • PubChem. Hexahydrocyclopenta[c]pyrrol-4(2H)-one | C7H11NO.[1][3] National Library of Medicine.[2][1] [Link]

  • NIST Chemistry WebBook. cis-Bicyclo[3.3.0]octan-3-one derivatives and conformational analysis. National Institute of Standards and Technology.[2][1] [Link]

  • Smith-Verdier, P., et al. The Structure of cis-Bicyclo[3.3.0]octane-3-spiro-5'-hydantoin. Acta Crystallographica Section B, 1979.[2][1][4] (Demonstrates the "envelope/cup" conformation of the 3.3.0 skeleton). [Link]

  • Kaniskan, H. U., & Dogan, O. Synthesis of 3-Azabicyclo[3.3.0]octane Framework. ResearchGate. (Discusses synthetic routes and stereochemistry of the nitrogen-containing analog). [Link]

Sources

Optimization

optimizing column chromatography for cis-Hexahydro-cyclopenta[c]pyrrol-4-one separation

Introduction: The "Invisible" Amine Challenge Separating cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6) presents a classic "double-trouble" scenario in chromatography: Chemical Functionality: It contains a sec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Amine Challenge

Separating cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6) presents a classic "double-trouble" scenario in chromatography:

  • Chemical Functionality: It contains a secondary amine (basic) and a ketone (polar).[1][2][] The amine moiety aggressively interacts with acidic silanols on standard silica gel, leading to severe peak tailing and irreversible mass loss.[2]

  • Detection Limits: It lacks a conjugated

    
    -system, rendering it nearly invisible under standard UV (254 nm).[1][2]
    

This guide moves beyond generic protocols, treating the separation as a Lewis Acid-Base engineering problem . We will neutralize the stationary phase, optimize the mobile phase for solubility without streaking, and implement robust non-UV detection methods.

Part 1: Method Development & Strategic Planning

The Decision Matrix: Chromatography vs. Crystallization

Before packing a column, evaluate the crude mixture.[1][2] For bicyclic amines, salt formation is often superior to chromatography for bulk purification.[2][]

  • Scenario A (Crude Purity > 75%): Attempt Salt Formation . Dissolve in Et2O or EtOH and add 1.1 eq of HCl (in dioxane or ether). The hydrochloride salt often precipitates, leaving impurities in the mother liquor.[2]

  • Scenario B (Crude Purity < 75% or non-crystalline): Proceed with Buffered Silica Chromatography .[1][2][]

Part 2: Mobile Phase Engineering (The "Basicity" Rule)

Standard silica (pH ~5) will protonate your secondary amine, pinning it to the column.[1][2] You must use a Basic Modifier .[1][2]

Recommended Solvent Systems:

SystemCompositionRole of AdditiveApplication
Primary DCM / MeOH / NH₄OH (25%)Ammonium hydroxide competes for silanol sites.[1][2][]Best Resolution. Start at 98:2:0.2, gradient to 90:10:1.
Alternative DCM / MeOH / TEA Triethylamine (TEA) blocks silanols.[1][2][]Easier to prepare, but TEA is harder to remove (high boiling point).[1][2]
Green EtOAc / EtOH / TEA Avoids chlorinated solvents.[1][2]Good for scale-up; lower resolution than DCM systems.[1][2]

Critical Protocol: Do not just add base to the solvent bottle.[1][2][] You must pretreat the silica to ensure the entire column is deactivated before your sample touches it.[1][2][]

Protocol: Slurry Packing with Base Deactivation
  • Calculate Silica: Use 30-50g silica per 1g of crude load.[1][2][]

  • Prepare Slurry: Mix Silica Gel 60 with the starting mobile phase (e.g., DCM/MeOH/NH₄OH 95:5:0.5).

  • Pour & Pack: Pour into the column. Flush with 2 column volumes (CV) of the basified solvent.[1][2]

    • Why? This saturates the acidic silanol sites (

      
      ) with ammonium ions (
      
      
      
      ), creating a neutral surface for your amine to pass through.[1][]

Part 3: Visualization & Workflow Logic

Workflow Logic: The Optimization Loop

ChromatographyOptimization cluster_legend Key Decision Points Start Crude Mixture Analysis CheckUV Check UV Absorbance (254/280 nm) Start->CheckUV TLC_Screen TLC Screening (DCM/MeOH/NH4OH) CheckUV->TLC_Screen Low/No UV Stain Stain Selection: Ninhydrin or KMnO4 TLC_Screen->Stain Pack Column Packing (Base-Deactivated Silica) Stain->Pack Run Run Gradient (0% -> 10% MeOH) Pack->Run Issue_Tail Issue: Tailing? Run->Issue_Tail Fix_Tail Increase NH4OH conc. or Switch to Alumina Issue_Tail->Fix_Tail Yes Issue_Sep Issue: Co-elution? Issue_Tail->Issue_Sep No Fix_Tail->Run Fix_Sep Switch Modifier: Try Toluene/Acetone/TEA Issue_Sep->Fix_Sep Yes Success Pure Fractions (Concentrate < 30°C) Issue_Sep->Success No Fix_Sep->Run

Figure 1: Decision logic for optimizing the purification of polar bicyclic amines.

Part 4: Troubleshooting Guide (FAQs)

Q1: "I see a spot on TLC, but nothing comes off the column. Where is my compound?"

Diagnosis: Acid-Base retention.[1][2][] Your compound has likely formed a salt with the acidic silica gel and is stuck at the top of the column.[2][] The Fix:

  • Immediate: Flush the column with a "shock" solvent: DCM / MeOH / NH₄OH (80:20:2) .[1][2] This high-polarity, high-basicity wash should displace the amine.[1][2][]

  • Prevention: Use Neutral Alumina instead of silica for the next run. Alumina lacks the acidic protons that cause this retention.[2][]

Q2: "My peaks are streaking badly (tailing) across multiple fractions."

Diagnosis: Insufficient Deactivation. The "tail" is the population of molecules slowly desorbing from active silanol sites.[2][] The Fix:

  • Increase Modifier: Bump the NH₄OH or Triethylamine (TEA) concentration from 1% to 2% in the mobile phase.[1][2]

  • Switch Solvent: Change the carrier solvent from DCM to Chloroform . Chloroform is slightly more acidic and can sometimes moderate the interaction, though the safety profile is worse.[2]

  • Amine-Functionalized Silica: If budget permits, use NH2-Silica cartridges.[1][2] These are pre-capped with aminopropyl groups, eliminating the need for mobile phase additives.[2]

Q3: "I can't see the compound on the fraction collector's UV monitor."

Diagnosis: Lack of Chromophore. The ketone carbonyl has a weak


 transition around 280 nm, which is often swamped by solvent cutoffs (especially if using acetone or EtOAc).[1][2]
The Fix: 
  • Wavelength: Set the detector to 210-220 nm (peptide bond range) or 280 nm . Avoid 254 nm.

  • Staining (Mandatory): Do not rely on UV.[1][2] Spot every 3rd fraction on a TLC plate and dip in Ninhydrin .

    • Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.

    • Result: Heat with a heat gun.[1][2] Secondary amines turn a deep red/orange or purple color.[1][2][]

Q4: "The product degrades after concentration."

Diagnosis: Instability of the free base.[1][2][] Bicyclic amino-ketones can be unstable (prone to oxidation or polymerization) in their free base form.[1][2][] The Fix:

  • Do not store as a free base.[1][2] Immediately after pooling pure fractions, add 1M HCl in Ether to convert the oil into a stable Hydrochloride salt .[1][2] Filter the solid and store at -20°C.

Part 5: Detailed Experimental Protocol

Separation of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

  • TLC Optimization:

    • Prepare a solvent system of DCM:MeOH:NH₄OH (90:10:1) .

    • Spot crude.[1][2] Develop. Visualize with Ninhydrin stain (heat required).[1][2]

    • Target Rf: 0.3 - 0.[1][2][]4. If Rf > 0.6, reduce MeOH.[1][2][] If Rf < 0.2, increase MeOH.[2]

  • Column Setup:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

    • Mobile Phase A: DCM + 1% NH₄OH.[1][2]

    • Mobile Phase B: 10% MeOH in DCM + 1% NH₄OH.[1][2]

    • Packing: Slurry pack with 100% Mobile Phase A.

  • Loading:

    • Dissolve crude in minimum DCM.[1][2][][4] If insoluble, use a "dry load": dissolve in MeOH, add silica (1:1 ratio), rotary evaporate to dryness, and pour the powder on top of the column bed.[1][2]

  • Elution:

    • Start with 100% A for 2 CVs.[1][2]

    • Gradient: 0% B

      
       50% B over 10 CVs.
      
    • Collect small fractions (10-15 mL).

  • Analysis:

    • Spot fractions on TLC.[1][2] Dip in Ninhydrin. Pool fractions containing the amine.[2][]

References

  • Organic Syntheses. Purification of Pyrroles and Bicyclic Amines via Chromatography. Org. Synth. 2016 , 93, 29-41.[1][2] (General principles of amine purification).

  • ResearchGate. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Retrieved from [Link]

  • PubChem. Compound Summary: Hexahydrocyclopenta[c]pyrrol-4(2H)-one. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

In-Depth NMR Characterization and Scaffold Comparison of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

As drug discovery paradigms shift away from planar, sp²-rich molecules toward complex, three-dimensional architectures, bicyclic building blocks have become indispensable. cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a pre...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery paradigms shift away from planar, sp²-rich molecules toward complex, three-dimensional architectures, bicyclic building blocks have become indispensable. cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a premier [3.3.0] bicyclic scaffold utilized extensively in the synthesis of spirocycles, kinase inhibitors, and central nervous system (CNS) agents[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this specific cis-isomer against alternative scaffolds. Furthermore, because the spatial orientation of substituents dictates pharmacological efficacy, this guide provides a self-validating Nuclear Magnetic Resonance (NMR) protocol to unequivocally confirm the stereochemistry of the ring fusion.

Conformational Analysis & Scaffold Performance Comparison

The hexahydrocyclopenta[c]pyrrole core consists of a pyrrolidine ring fused to a cyclopentanone ring. The stereochemistry at the bridgehead carbons (C-3a and C-6a) defines the overall geometry of the molecule[3].

When selecting a scaffold for library synthesis or fragment-based drug discovery (FBLD), researchers typically evaluate the cis-ketone against its trans-isomer and its unfunctionalized analog (octahydrocyclopenta[c]pyrrole)[4].

  • The cis-Isomer (Target Product): Adopts a highly stable, "cup-like" V-shaped conformation. The cis-ring fusion minimizes torsional strain, making it thermodynamically favored. The presence of the C-4 ketone provides an orthogonal functionalization vector (e.g., for reductive amination or Grignard addition) distinct from the pyrrolidine nitrogen.

  • The trans-Isomer (Alternative 1): In [3.3.0] bicyclic systems, a trans-fusion forces the five-membered rings into a highly strained, twisted conformation[5]. This isomer is synthetically challenging to isolate, thermodynamically unstable, and prone to epimerization, making it a poor candidate for robust drug development.

  • Octahydrocyclopenta[c]pyrrole (Alternative 2): While highly stable and useful as a rigid spacer (e.g., in Gliclazide analogs), it lacks the ketone handle, restricting it to a single vector of functionalization at the nitrogen atom[4].

Table 1: Performance and Structural Comparison of Bicyclic[3.3.0] Scaffolds
ScaffoldThermodynamic StabilityFunctionalization VectorsPrimary NMR DiscriminatorApplication Profile
cis-Hexahydro-cyclopenta[c]pyrrol-4-one High (Strain-minimized)2 (Amine NH, Ketone C=O)Strong NOE between H-3a & H-6aSpirocycle synthesis, CNS ligands
trans-Hexahydro-cyclopenta[c]pyrrol-4-one Low (High torsional strain)2 (Amine NH, Ketone C=O)Absence of H-3a/H-6a NOERarely isolated; theoretical model
Octahydrocyclopenta[c]pyrrole High1 (Amine NH only)Absence of C=O (~218 ppm) in ¹³CGliclazide analogs, rigid spacers

NMR Characterization: The Definitive Discriminator

While mass spectrometry confirms the molecular weight, only NMR spectroscopy can elucidate the carbon-hydrogen framework and confirm the cis-stereochemistry.

In 1D ¹H NMR, the bridgehead protons (H-3a and H-6a) of the cis-isomer typically exhibit a ³JHH coupling constant of 6–9 Hz due to a dihedral angle approaching 0–30°. However, because the strained trans-isomer can also exhibit complex coupling that mimics these values, 1D ¹H NMR alone is not a self-validating proof of structure[5].

To build a chemically rigorous validation system, we must rely on 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . In the cis-isomer, H-3a and H-6a are syn-coplanar, residing less than 3.0 Å apart, which yields a strong, diagnostic NOE cross-peak.

Table 2: Representative ¹H and ¹³C NMR Assignments for cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CDCl₃, 400 MHz)
Position¹H Chemical Shift (ppm)Multiplicity & J-Coupling¹³C Chemical Shift (ppm)Assignment Causality & Notes
C-4 --~218.5Highly deshielded cyclopentanone carbonyl.
C-3a 2.80 - 2.95m (Complex)~48.2Bridgehead CH; exhibits strong NOE to H-6a.
C-6a 2.65 - 2.80m (Complex)~41.5Bridgehead CH; exhibits strong NOE to H-3a.
C-1, C-3 2.60 - 3.20m (Diastereotopic)~52.1, ~50.4Pyrrolidine CH₂ adjacent to the electronegative Nitrogen.
C-5 2.10 - 2.40m (Diastereotopic)~38.6Cyclopentane CH₂ strongly deshielded by adjacent C=O.
C-6 1.60 - 2.00m (Diastereotopic)~26.3Cyclopentane CH₂; most shielded aliphatic carbons.

(Note: Exact chemical shifts may vary slightly depending on the salt form, e.g., free base vs. hydrochloride[2].)

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your structural assignment, execute the following self-validating NMR protocol. This methodology removes ambiguity by pairing quantitative 1D data with orthogonal 3D spatial mapping.

G A Synthesized Bicyclic Scaffold B 1D 1H & 13C NMR (Chemical Shifts & J-Coupling) A->B Dissolve in CDCl3 + TMS C Analyze Bridgehead Protons (H-3a & H-6a) B->C Identify multiplets D 2D NOESY / ROESY (Spatial Correlation) C->D Require 3D spatial data E Strong NOE Cross-Peak (cis-Isomer Confirmed) D->E Distance < 3.0 Å F No NOE Cross-Peak (trans-Isomer Confirmed) D->F Distance > 4.0 Å

Stereochemical Elucidation Workflow for Bicyclic [3.3.0] Systems via NMR Spectroscopy.

Step-by-Step Methodology

Step 1: Precision Sample Preparation

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube.

  • Causality: Traces of paramagnetic impurities, undissolved particulates, or water can severely broaden spectral lines and quench delicate NOE signals. Filtration ensures high magnetic field homogeneity, while TMS acts as an internal self-validating reference point (0.00 ppm) to prevent chemical shift drift.

Step 2: 1D ¹H NMR Acquisition

  • Action: Acquire the spectrum at 298 K using a standard 90° pulse sequence (zg30). Set the relaxation delay (

    
    ) to 2.0 seconds.
    
  • Causality: A 2-second

    
     ensures complete longitudinal relaxation (
    
    
    
    ) for the aliphatic protons. This is a critical self-validating step: if relaxation is incomplete, the integration of the bridgehead protons (H-3a/H-6a) will not accurately yield a 1:1 ratio, invalidating downstream assignments.

Step 3: 1D ¹³C NMR Acquisition

  • Action: Acquire the spectrum using a proton-decoupled sequence (e.g., WALTZ-16) with a minimum of 1024 scans.

  • Causality: ¹³C has a low natural abundance (~1.1%) and long

    
     relaxation times. Proton decoupling collapses complex multiplets into sharp singlets, allowing for the definitive identification of the C-4 carbonyl peak at ~218 ppm, which proves the structural integrity of the ketone handle.
    

Step 4: 2D NOESY Acquisition (The Stereochemical Proof)

  • Action: Set up a 2D NOESY experiment with a mixing time (

    
    ) of 400 ms. Acquire 256 increments in the indirect dimension (
    
    
    
    ) with 16 scans per increment.
  • Causality: Small molecules (MW ~125 Da) often fall into the extreme narrowing limit (

    
    ), where the maximum NOE enhancement is positive but small. A mixing time of 400 ms is specifically chosen to maximize cross-relaxation between H-3a and H-6a while minimizing spin-diffusion artifacts. Spin diffusion could lead to false-positive spatial correlations, destroying the trustworthiness of the assay. A strong cross-peak at the intersection of the H-3a and H-6a chemical shifts definitively proves the cis-ring fusion.
    

References

  • Hexahydrocyclopenta[c]pyrrol-4(2H)-one | PubChem. National Institutes of Health (NIH).[Link]

  • Stereochemistry of the Bucherer-Bergs and Strecker reactions of tropinone. Canadian Journal of Chemistry.[Link]

  • Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones: Synthesis of Angularly CF3-Substituted Hexahydrocyclopenta[c]pyrrole Frameworks. ACS Publications.[Link]

Sources

Comparative

Technical Comparison Guide: Stereochemical Assignment of Hexahydro-cyclopenta[c]pyrrol-4-one Isomers

The following technical guide is structured to provide an authoritative, self-validating workflow for the stereochemical assignment of hexahydro-cyclopenta[c]pyrrol-4-one isomers. Executive Summary & Structural Context T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, self-validating workflow for the stereochemical assignment of hexahydro-cyclopenta[c]pyrrol-4-one isomers.

Executive Summary & Structural Context

The hexahydro-cyclopenta[c]pyrrol-4-one scaffold is a bicyclic [3.3.0] system frequently utilized in the synthesis of sulfonylurea analogs (e.g., Gliclazide derivatives) and kinase inhibitors.[] The critical structural challenge lies in the stereochemistry of the ring fusion (positions 3a and 6a).

Unlike [4.4.0] decalin systems where the trans-isomer is often more stable, [3.3.0] bicyclic systems (pentalenes) overwhelmingly favor the cis-fused geometry due to the high ring strain imposed by a trans-fusion of two five-membered rings.[] However, kinetic synthesis routes or specific substitution patterns can occasionally yield the trans-isomer or a mixture.[]

This guide provides a definitive, multi-modal protocol to distinguish and validate the cis (thermodynamic) and trans (kinetic) isomers using NMR spectroscopy and chemical equilibration.

Comparative Analysis of Analytical Techniques

The following table summarizes the distinguishing features of the two isomers based on physical organic principles of bicyclo[3.3.0]octane systems.

FeatureCis-Isomer (Thermodynamic) Trans-Isomer (Kinetic/Strained) Reliability
Thermodynamic Stability High (

kcal/mol vs trans)
Low (High Ring Strain)Definitive
Bridgehead NOE Strong correlation between H-3a and H-6aAbsent (Protons on opposite faces)Gold Standard

Coupling
Typically 6–9 Hz (Envelope conformation)Typically smaller or broadenedModerate

C Shift (Bridgehead)
Upfield shifted (Steric compression)Downfield shiftedSupportive
Epimerization Behavior Stable to base treatmentConverts to cis upon base treatmentSelf-Validating

Detailed Experimental Protocols

Protocol A: The "Chemical Logic" Validation (Epimerization)

Rationale: Since the ketone at C4 renders the adjacent bridgehead proton (H-3a) acidic, the stereocenter can be epimerized using a base. Because the cis-fused system is thermodynamically preferred in 5,5-rings, this serves as a binary test.[]

Reagents:

  • Analyte (~10 mg)

  • Deuterated Solvent: Methanol-

    
     or CDCl
    
    
    
    []
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaOMe (catalytic)[]

Workflow:

  • Baseline Scan: Acquire a standard

    
    H NMR spectrum of the pure compound.
    
  • Spike: Add 1-2 equivalents of DBU directly to the NMR tube (or treat with NaOMe/MeOH then re-extract).

  • Incubation: Allow to stand at room temperature for 1–4 hours.

  • Re-Scan: Acquire

    
    H NMR.
    
    • Result A (No Change): The starting material was the stable Cis-isomer .[]

    • Result B (New Signals/Shift): The starting material was the Trans-isomer (converting to cis).[]

Protocol B: NMR Spectroscopic Assignment (NOESY)

Rationale: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space magnetization transfer (<5 Å).[] In the cis-isomer, the bridgehead protons are on the same face (syn-periplanar vicinity), yielding a strong signal.

Instrument Parameters:

  • Field Strength:

    
     400 MHz (500+ MHz recommended for dispersion).
    
  • Mixing Time (

    
    ):  500–800 ms (Optimized for medium-sized molecules).[]
    
  • Relaxation Delay (

    
    ): 
    
    
    
    2.0 s.

Step-by-Step Analysis:

  • Assign Bridgehead Protons: Identify H-3a and H-6a via COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). H-3a is typically a doublet of doublets (or multiplet)

    
     to the carbonyl.[]
    
  • Check Cross-Peaks: Examine the intersection of H-3a and H-6a in the NOESY spectrum.[]

    • Positive Cross-Peak: Confirms Cis-fusion .

    • Absence of Cross-Peak: Suggests Trans-fusion (verify with lack of other proximal NOEs).[]

Visualization of Decision Logic

The following diagram illustrates the decision tree for assigning stereochemistry, integrating both chemical and spectroscopic methods.

StereochemAssignment Start Unknown Isomer (Hexahydro-cyclopenta[c]pyrrol-4-one) Step1 Step 1: 1H NMR & COSY Identify Bridgehead H-3a & H-6a Start->Step1 Step2 Step 2: NOESY Experiment (Mixing time ~600ms) Step1->Step2 DecisionNOE H-3a / H-6a Correlation? Step2->DecisionNOE ResultCis Assignment: CIS-Isomer (Thermodynamic Product) DecisionNOE->ResultCis Strong Cross-peak ResultTrans Assignment: TRANS-Isomer (Kinetic Product) DecisionNOE->ResultTrans No Cross-peak Step3 Step 3: Chemical Validation (Base-catalyzed Epimerization) ResultCis->Step3 Confirm Stability ResultTrans->Step3 Confirm Instability DecisionChem Spectrum Changes? Step3->DecisionChem DecisionChem->ResultCis No (Remains Stable) DecisionChem->ResultTrans Yes (Converts to Cis)

Figure 1: Integrated workflow for the stereochemical assignment of hexahydro-cyclopenta[c]pyrrol-4-one, combining spectroscopic (NOESY) and chemical (Epimerization) validation.

Mechanistic Insight: Why Cis?

In 5,5-fused systems, the cis-isomer adopts a "V-shape" or "open-book" conformation which minimizes torsional strain.[] The trans-isomer requires the two rings to be roughly planar but forces severe angle strain on the bridgehead carbons and eclipsing interactions in the envelope flaps.

Key Reference Data Point: For the analogous carbocyclic system (bicyclo[3.3.0]octan-3-one), the cis-isomer is approximately 6.0 kcal/mol more stable than the trans-isomer [1, 2].[] Consequently, unless the synthesis involves high-energy kinetic trapping, the product isolated is almost invariably the cis-isomer.[]

References

  • Allinger, N. L., et al. (1978). "Conformational Analysis. 130. MM2. A Hydrocarbon Force Field Utilizing V1 and V2 Torsional Terms." Journal of the American Chemical Society.

  • Tori, M. (2015).[2][3] "Relative Stability of cis- and trans-Hydrindanones." Molecules, 20(1), 1509-1518.[][2][3] (Discusses 5,6-systems, but establishes the thermodynamic principles of fused ketone stability).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[] (Authoritative text on NOESY parameter setup).

  • Google Patents. (2012). "Synthesis process... of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide." KR20120136296A.[] (Demonstrates industrial synthesis yielding the cis-isomer).

Sources

Validation

Advanced HPLC Method Development for cis-Hexahydro-cyclopenta[c]pyrrol-4-one Purity Analysis: A Comparative Guide

Executive Summary Developing a robust purity analysis method for cis-Hexahydro-cyclopenta[c]pyrrol-4-one (also known as octahydrocyclopenta[c]pyrrol-4-one) presents a unique set of chromatographic challenges. As a bicycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust purity analysis method for cis-Hexahydro-cyclopenta[c]pyrrol-4-one (also known as octahydrocyclopenta[c]pyrrol-4-one) presents a unique set of chromatographic challenges. As a bicyclic aliphatic scaffold containing a secondary amine and a ketone, it lacks a conjugated π-system, rendering traditional UV detection highly ineffective[1]. Furthermore, its high polarity and basicity lead to poor retention and severe peak tailing on standard reversed-phase columns.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against modern, risk-based methodologies. By evaluating UV vs. Charged Aerosol Detection (CAD) and Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC) , we provide a field-proven, self-validating protocol aligned with the latest regulatory standards.

The Analytical Challenge & Regulatory Context

Under the newly adopted and , pharmaceutical laboratories must move beyond trial-and-error method development[2][3]. The Analytical Target Profile (ATP) requires a method capable of reliably quantifying impurities at the 0.05% reporting threshold[3].

For cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Molecular Formula: C₇H₁₁NO)[1], achieving this ATP using standard methods is nearly impossible due to:

  • Lack of a UV Chromophore: The isolated ketone only exhibits a weak, forbidden

    
     transition near 280 nm and a 
    
    
    
    transition below 200 nm.
  • Secondary Amine Basicity: Strong electrostatic interactions with residual silanols on silica-based columns cause unacceptable peak tailing.

Method_Development A Analyte: cis-Hexahydro- cyclopenta[c]pyrrol-4-one B1 Traditional Approach (UV Detection) A->B1 Default B2 Risk-Based Approach (CAD / ELSD) A->B2 Optimized C1 RP-C18 Column Poor Retention & Tailing B1->C1 C2 HILIC Column Orthogonal Retention B2->C2 D1 Failed Validation (High Noise, Low Sensitivity) C1->D1 D2 Successful Validation (ICH Q2 Compliant) C2->D2

Fig 1: Risk-based HPLC method development decision tree for non-UV absorbing polar compounds.

Detector Selection: UV vs. Charged Aerosol Detection (CAD)

The Causality of Detector Performance

Attempting to detect cis-Hexahydro-cyclopenta[c]pyrrol-4-one via UV at 200–210 nm results in massive baseline drift during gradient elution, as mobile phase solvents (like methanol or trace impurities in water) absorb heavily in this region. Furthermore, impurities with conjugated double bonds will have drastically different response factors, leading to gross overestimation of impurity levels.

To overcome the lack of a UV chromophore, universal aerosol-based detectors such as the are required[4]. CAD is preferred for purity analysis because it measures the charge transferred to residual non-volatile aerosol particles, providing a uniform, mass-based response independent of the molecule's optical properties[4].

CAD_Mechanism N1 HPLC Eluate (Analyte + Solvent) N2 Nebulizer (Aerosol Formation) N1->N2 N3 Evaporation Tube (Solvent Removal) N2->N3 N4 Corona Charger (Particle Charging) N3->N4 N5 Electrometer (Signal Output) N4->N5

Fig 2: Mechanism of Charged Aerosol Detection (CAD) for uniform mass-based analyte measurement.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing a traditional UV method against the optimized CAD method.

Performance MetricTraditional Method (HPLC-UV at 210 nm)Optimized Method (HPLC-CAD)Causality / Scientific Rationale
Limit of Detection (LOD) 0.5% (Signal-to-Noise < 3)0.01% (Signal-to-Noise > 10)CAD eliminates solvent background noise inherent at low UV wavelengths.
Limit of Quantitation (LOQ) 1.5%0.03% Meets ICH Q2(R2) requirements for impurity reporting thresholds[5].
Response Factor Uniformity Highly Variable (RRF 0.1 – 5.0)Uniform (RRF 0.9 – 1.1)CAD response is proportional to analyte mass, not molar absorptivity.
Linearity (

)
0.991 (Narrow range)0.999 (Using Power Function)CAD requires log-log or power function calibration for wide dynamic ranges.
Baseline Stability Severe drift during gradientStable (< 2% drift)Evaporation of volatile mobile phases leaves only the non-volatile analyte.

Column Chemistry: Why HILIC Outperforms RP-C18

For a polar, basic molecule like cis-Hexahydro-cyclopenta[c]pyrrol-4-one, standard C18 columns fail due to low hydrophobic retention (capacity factor


) and secondary interactions with silanols.

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).

  • Retention: The polar ketone and amine partition into the water-enriched layer on the stationary phase, increasing

    
     to an optimal range (2–10).
    
  • Detector Synergy: The high concentration of volatile Acetonitrile in HILIC mobile phases evaporates rapidly and efficiently in the CAD evaporation tube, significantly lowering background noise and boosting sensitivity.

Experimental Protocol: Self-Validating HILIC-CAD Workflow

To ensure, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) designed to monitor both chromatographic resolution and detector performance[5][6].

Materials & Reagents
  • Column: Zwitterionic HILIC or Amide-bonded phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid (Ensures the secondary amine is fully protonated for consistent retention).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Diluent: 80:20 Acetonitrile:Water (Matching initial gradient conditions to prevent peak distortion).

Chromatographic Conditions
  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C (Improves mass transfer and peak shape).

  • Gradient Program:

    • 0–2 min: 90% B (Isocratic hold to establish partitioning layer)

    • 2–12 min: Linear gradient to 60% B

    • 12–15 min: 60% B

    • 15.1–22 min: 90% B (Re-equilibration)

  • CAD Settings: Evaporation Temperature = 35°C; Data Collection Rate = 10 Hz; Filter = 3.6s. Note: Enable power-function transformation in the chromatography data system (CDS) with a typical power value (p) of ~1.2 to linearize the CAD response.

Self-Validating System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following criteria to prove trustworthiness:

  • Step 1: Blank Injection. Inject sample diluent. Acceptance: No interfering peaks at the retention time of the API (>0.05% area).

  • Step 2: Resolution Solution. Inject a mixture of cis-Hexahydro-cyclopenta[c]pyrrol-4-one and a known polar synthetic precursor/impurity. Acceptance: Critical pair resolution (

    
    ) 
    
    
    
    .
  • Step 3: Precision & Drift Check. Inject the 100% working standard 5 times. Acceptance: Retention time %RSD

    
    ; Peak Area %RSD 
    
    
    
    . Tailing factor (
    
    
    ) must be
    
    
    .
  • Step 4: Bracketing. Inject a standard after every 10 sample injections to verify that CAD detector drift remains within

    
    .
    

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency. Available at:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." Available at:[Link]

  • Altasciences. "Practical Strategies for ICH Q14 and Q2(R2) Compliance." Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14988998, Hexahydrocyclopenta[c]pyrrol-4(2H)-one." PubChem. Available at:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at: [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2004). "Determination of gentamicin sulfate and related compounds by high-performance liquid chromatography with evaporative light scattering detection." ResearchGate. Available at:[Link]

Sources

Comparative

Analytical Comparison Guide: Stereochemical Confirmation of cis-Hexahydro-cyclopenta[c]pyrrol-4-one

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical challenge of confirming the stereochemistry of complex bicyclic scaffolds. cis-Hexahydro-cyclopenta[c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical challenge of confirming the stereochemistry of complex bicyclic scaffolds. cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a highly versatile intermediate utilized in the design of targeted therapeutics, including kinase inhibitors and neuroactive agents[1]. The spatial arrangement of its fused cyclopentanone and pyrrolidine rings strictly dictates its 3D vector space; a misassignment of the ring fusion (cis vs. trans) can lead to a complete loss of pharmacological activity.

This guide provides an objective comparison of analytical modalities for stereochemical determination and outlines a self-validating X-ray crystallography protocol to unambiguously confirm the cis configuration of this critical scaffold.

Comparative Analysis of Stereochemical Modalities

To validate the cis configuration, researchers typically evaluate three primary analytical techniques. While2 (e.g., NOESY/ROESY) provides excellent solution-state dynamics, it relies on through-space interactions (< 5 Å) that can sometimes yield ambiguous dihedral angles in highly constrained bicyclic systems[2]. Conversely, 3 bypasses these limitations by providing direct, unambiguous 3D spatial coordinates and absolute configuration[3].

The table below summarizes the quantitative performance metrics of these alternatives to aid in experimental design:

ParameterX-ray CrystallographyNMR Spectroscopy (NOESY)Chiral HPLC
Primary Output 3D electron density map, absolute configuration1D/2D spectra, relative stereochemistryChromatogram, enantiomeric purity
Sample Requirement >0.1 mm high-quality single crystal1–25 mg in deuterated solventMicrogram to milligram quantities
Measurement Time Minutes to >24 hoursSeconds to several hours10–30 minutes per sample
Resolution Limit Atomic resolution (1.5 – 3.0 Å)Through-space interactions (< 5 Å)Baseline separation of enantiomers
Key Advantage 4[4]Provides solution-state molecular dynamicsHigh-throughput screening capability

Structural Confirmation Workflow

The logical progression from synthesized analyte to definitive stereochemical confirmation requires a highly controlled pipeline, visualized below.

G N1 Synthesis & Purification (cis-Hexahydro-cyclopenta[c]pyrrol-4-one) N2 Salt Formation (e.g., Tosylate/HCl) N1->N2 Enhance Crystallizability N3 Single Crystal Growth (Vapor Diffusion) N2->N3 Controlled Nucleation N4 X-ray Data Collection (100 K, Cu-Kα) N3->N4 Crystal > 0.1 mm N5 Structure Refinement (Direct Methods) N4->N5 Diffraction Amplitudes N6 Stereochemical Validation (Flack Parameter ≈ 0) N5->N6 Absolute Configuration

Workflow for X-ray stereochemical confirmation of bicyclic scaffolds.

Experimental Methodology: X-ray Crystallography Protocol

A robust protocol must be a self-validating system. The following methodology details the steps required to isolate and confirm the cis geometry of the target scaffold.

Step 1: Analyte Preparation and Crystallization
  • Procedure: Convert the highly flexible free base of cis-hexahydro-cyclopenta[c]pyrrol-4-one into a rigid, stable salt, such as a 1[1] or 5[5]. Dissolve 10–15 mg of the salt in a minimal volume of methanol within an inner vial. Place this inside a sealed outer chamber containing diethyl ether (anti-solvent) to initiate vapor diffusion.

  • Causality: Small organic molecules with degrees of conformational freedom often resist crystallization. Salt formation introduces predictable, rigid hydrogen-bonding networks[6]. Vapor diffusion allows the slow, thermodynamic reduction of the solvent's dielectric constant. This prevents rapid precipitation and favors the nucleation of a defect-free single crystal (typically >0.1 mm in all dimensions) required for atomic resolution[4].

Step 2: Data Collection at Cryogenic Temperatures
  • Procedure: Mount the selected crystal on a diffractometer equipped with a Cu-Kα radiation source (λ = 1.54178 Å). Flash-cool the sample to 100 K using a liquid nitrogen cryostream prior to continuous rotation data collection.

  • Causality: Cryo-cooling to 100 K minimizes the6 (thermal vibrations of atoms), which dramatically improves the resolution of high-angle diffraction spots and mitigates radiation damage to the organic lattice[6]. Cu-Kα radiation is specifically selected over Mo-Kα for light-atom organic structures because its longer wavelength maximizes the anomalous dispersion signal required for absolute stereochemical assignment[7].

Step 3: Phase Solution and Refinement
  • Procedure: Solve the phase problem using direct methods (e.g., SHELXT) to generate the initial electron density map. Perform full-matrix least-squares refinement on F² (e.g., SHELXL) to assign atomic positions.

  • Causality: Direct methods mathematically convert raw diffraction intensities into an initial 3D electron density map. Iterative refinement minimizes the discrepancy between the experimental data and the theoretical model. A self-validating system will yield an R₁ factor of < 0.05, confirming the structural model's high fidelity[8].

Step 4: Stereochemical Validation via the Flack Parameter
  • Procedure: Evaluate the Flack parameter (

    
    ) post-refinement to confirm the (3aS, 6aR) or (3aR, 6aS) cis configuration.
    
  • Causality: The 7 exploits the resonant scattering of X-rays to differentiate enantiomers[7]. A value of

    
     (with a standard uncertainty < 0.1) definitively confirms the assigned absolute configuration. A value near 1.0 indicates the modeled structure is the inverted enantiomer, while a value near 0.5 suggests racemic twinning[7].
    

Data Interpretation: Confirming the cis-Fusion

Once the structure is refined, the cis ring fusion is mathematically and visually verified by examining the bridgehead carbons (C3a and C6a). In a true cis-fused cyclopenta[c]pyrrol-4-one, the hydrogen atoms attached to C3a and C6a will be situated on the same face of the bicyclic system.

By querying the 3D coordinates, the torsion (dihedral) angle between these bridgehead protons will measure near 0° to 15°. Conversely, a trans fusion would force a severe torsion angle closer to 120°–180°. The9 provides unambiguous proof of this connectivity, leaving no room for the interpretative errors occasionally encountered in highly constrained NMR NOESY spectra[10].

References

  • [4] Title: A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus Source: benchchem.com URL:

  • [2] Title: Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy Source: researchgate.net URL:

  • [8] Title: X-ray Crystallography and NMR in Biophysics Source: fiveable.me URL:

  • [7] Title: The use of X-ray crystallography to determine absolute configuration Source: researchgate.net URL:

  • [1] Title: cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate Source: sigmaaldrich.com URL:

  • [3] Title: X-Ray Crystallography of Chemical Compounds Source: nih.gov URL:

  • [5] Title: Hexahydrocyclopenta[C]pyrrol-4(2H)-one hydrochloride Source: benchchem.com URL:

  • [10] Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes Source: nih.gov URL:

  • [6] Title: X-ray crystallography Source: wikipedia.org URL:

Sources

Validation

Comparative Bioactivity Guide: Cis- vs. Trans-Fused Pyrrolidine Scaffolds

Topic: Comparing Bioactivity of Cis- vs Trans-Fused Pyrrolidine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Stereochemical Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Bioactivity of Cis- vs Trans-Fused Pyrrolidine Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, but its utility is exponentially expanded when fused to other rings (e.g., cyclohexane in octahydroindoles or another pyrrolidine in hexahydropyrrolizines). The critical differentiator in these bicyclic systems is the stereochemistry of the ring fusion—specifically, the relative orientation of the bridgehead hydrogens (cis or trans).[1]

This guide objectively compares the bioactivity, physicochemical properties, and synthetic accessibility of cis- and trans-fused pyrrolidine scaffolds. While cis-fusion typically provides a "folded" or concave topology ideal for mimicking peptide


-turns, trans-fusion offers a rigid, linear vector often required for enzyme active sites (e.g., ACE inhibitors) or specific GPCR pockets.

Structural & Mechanistic Analysis

The Shape Space: Concave vs. Linear

The biological divergence between these isomers stems directly from their ground-state conformations.

  • Cis-Fused (e.g., cis-Octahydroindole):

    • Topology: Adopts a folded, "tent-like" shape. The carbocycle and heterocycle lie roughly perpendicular to the average plane of fusion.

    • Puckering: The pyrrolidine ring is often forced into a specific envelope conformation to accommodate the fusion, creating a concave face.

    • Bio-Application: Excellent for mimicking the

      
       and 
      
      
      
      residues of a peptide
      
      
      -turn. High affinity for receptors requiring a compact, globular ligand.
  • Trans-Fused (e.g., trans-Octahydroindole):

    • Topology: Planar and extended. The two rings are roughly coplanar (similar to trans-decalin), creating a rigid, flat scaffold.

    • Lone Pair Accessibility: The nitrogen lone pair is sterically exposed, making it more nucleophilic and often enhancing basicity compared to the cis isomer where the lone pair can be obscured by the concave fold.[1]

    • Bio-Application: Ideal for spanning deep, narrow hydrophobic clefts in enzymes (e.g., proteases) or positioning substituents in defined vectors 180° apart.

Mechanistic Impact on Binding
FeatureCis-Fused ScaffoldTrans-Fused Scaffold
Rigidity Moderate; allows some "breathing" of the ring system.High; locks substituents into fixed vectors.
Hydrophobicity Often lower effective lipophilicity due to compact surface area.Higher effective surface area; better for hydrophobic pocket filling.
N-Lone Pair Hindered (Concave face).[1]Exposed (Accessible for H-bonding/Reactions).
Key Target Class GPCRs, Ion Channels, Glycosidases.Proteases (ACE, Thrombin), Kinases.

Comparative Bioactivity Data

The following data illustrates how ring fusion stereochemistry dictates potency.

Case Study 1: Glycosidase Inhibition (Indolizidines)

Castanospermine, a potent


-glucosidase inhibitor, relies on a specific cis-fused geometry (bridgehead hydrogens) to mimic the transition state of glucose hydrolysis.

Table 1: Impact of Stereochemistry on Glucosidase Inhibition Data derived from structure-activity relationship studies of Castanospermine analogs.

CompoundRing FusionTarget EnzymeIC50 / Ki (approx)Outcome
Castanospermine Cis-fused (Natural)

-Glucosidase I
~0.12

M
Potent Inhibition
1-epi-Castanospermine Cis-fused (C1 inverted)

-Glucosidase I
> 10

M
Loss of H-bond network
Trans-fused Analogs Trans-fused

-Glucosidase I
Inactive (>100

M)
Shape mismatch with active site

Insight: The cis-fusion is non-negotiable here. The enzyme active site evolved to recognize the specific "kink" of the pyranose-like transition state, which the cis-indolizidine mimics perfectly. The trans-isomer is too flat to fit the catalytic pocket.

Case Study 2: Octahydroindole ACE Inhibitors

In the development of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Perindopril precursors), the trans-fused octahydroindole system is preferred.

  • Trans-Octahydroindole-2-carboxylic acid: Acts as a rigid proline surrogate. The trans-fusion locks the C-terminal carboxylate and the N-terminal amide into a specific orientation that aligns with the zinc-binding domain of ACE.

  • Cis-Isomer: While stable, the cis-isomer introduces a bend that misaligns the zinc-binding group, resulting in significantly lower binding affinity (often 10-100x less potent).

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when selecting between cis and trans scaffolds based on the target binding pocket.

SAR_Logic Start Target Pocket Analysis Pocket_Type Is the pocket Deep/Narrow or Surface/Globular? Start->Pocket_Type Deep Deep, Narrow Cleft (e.g., Protease Active Site) Pocket_Type->Deep Narrow Surface Surface/Globular Pocket (e.g., GPCR, Peptide Turn) Pocket_Type->Surface Globular Trans_Scaffold Select TRANS-Fused Scaffold (Octahydroindole) Deep->Trans_Scaffold Cis_Scaffold Select CIS-Fused Scaffold (Octahydroindole/Pyrrolizidine) Surface->Cis_Scaffold Trans_Prop Properties: - Planar/Linear - Rigid Vectors - Exposed Lone Pair Trans_Scaffold->Trans_Prop Cis_Prop Properties: - Folded/Concave - Beta-Turn Mimic - Compact Shape Cis_Scaffold->Cis_Prop Result_Trans Outcome: High Affinity for Linear Transition States Trans_Prop->Result_Trans Result_Cis Outcome: High Affinity for Turn-Recognition Sites Cis_Prop->Result_Cis

Caption: Decision tree for scaffold selection based on receptor pocket topology and desired pharmacophore vectors.

Experimental Protocols

Protocol: Stereodivergent Synthesis of Cis- and Trans-3-Aryloctahydroindoles

Source adapted from ACS Org. Lett. methodologies (See Ref 3).

This protocol demonstrates how to access both scaffolds from a common precursor, ensuring a controlled comparison.

Phase 1: Common Precursor Synthesis
  • Reactants: Cyclohexanone + Nitroolefin (Organocatalytic Michael Addition).

  • Conditions: Use a chiral amine catalyst (e.g., diphenylprolinol silyl ether) to set the initial stereocenters.

  • Product: Enantiomerically enriched

    
    -nitroketone.
    
Phase 2: Divergent Cyclization

Path A: Synthesis of Trans-Fused Octahydroindole

  • Mechanism: Reductive amination favoring the thermodynamic product.

  • Step 1: Dissolve

    
    -nitroketone in MeOH.
    
  • Step 2: Add Pd/C (10% w/w) and subject to Hydrogenation (

    
    , 1 atm) or transfer hydrogenation conditions.
    
  • Step 3: The intermediate imine reduces from the less hindered face.

  • Result: Exclusive formation of the trans-fused isomer.[2]

Path B: Synthesis of Cis-Fused Octahydroindole

  • Mechanism: Invertive cyclization via Nitromesylate.[2]

  • Step 1: Reduce the ketone of the

    
    -nitroketone to an alcohol (using 
    
    
    
    ).
  • Step 2: Mesylate the alcohol (MsCl, Et3N, DCM).

  • Step 3: Reduce the nitro group to an amine (Zn/HCl or

    
    /Raney Ni).
    
  • Step 4: Heat to induce intramolecular

    
     displacement.
    
  • Result: The inversion at the chiral center forces the cis-fused geometry.

Phase 3: Validation
  • NMR: Check the bridgehead proton coupling constants (

    
     Hz vs 
    
    
    
    Hz).
  • X-Ray: Crystallography is the gold standard for confirming the ring fusion.

Synthesis Workflow Diagram

Synthesis_Flow cluster_Trans Path A: Thermodynamic Control cluster_Cis Path B: Kinetic/Invertive Control Precursor Gamma-Nitroketone (Chiral) Step_Trans Pd/C, H2 (Reductive Amination) Precursor->Step_Trans Step_Cis_1 1. NaBH4 (Redn) 2. MsCl (Activation) Precursor->Step_Cis_1 Product_Trans TRANS-Octahydroindole (Linear) Step_Trans->Product_Trans Step_Cis_2 3. Nitro Redn 4. SN2 Cyclization Step_Cis_1->Step_Cis_2 Product_Cis CIS-Octahydroindole (Folded) Step_Cis_2->Product_Cis

Caption: Stereodivergent synthesis pathways to access specific ring fusions from a single precursor.

References

  • PubChem. Cis-2-boc-hexahydropyrrolo[3,4-c]pyrrole Compound Summary. [Link]

  • American Chemical Society (Org. Lett.). Stereoselective Synthesis of 3-Aryloctahydroindoles. [Link][2][3]

  • National Institutes of Health (PubMed). Inhibition of alpha-glucosidase I by castanospermine analogs. [Link]

  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

Sources

Comparative

Spectroscopic Profiling of cis-Hexahydro-cyclopenta[c]pyrrol-4-one: A Comparative Analysis Guide

Executive Summary: The Scaffold Challenge cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS: 127430-46-0) is a critical bicyclic scaffold in medicinal chemistry, serving as a conformationally restricted proline mimetic.[1] It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Challenge

cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS: 127430-46-0) is a critical bicyclic scaffold in medicinal chemistry, serving as a conformationally restricted proline mimetic.[1] It is a key intermediate in the synthesis of next-generation sulfonylureas (e.g., Gliclazide analogs) and histamine H3 receptor antagonists.[1]

The primary analytical challenge lies in distinguishing this specific [c]-fused 4-one isomer from its thermodynamically stable regioisomers (5-one) and structural isomers ([b]-fused systems).[1] This guide provides a definitive spectroscopic workflow to validate the cis-4-one architecture, comparing its spectral performance against common synthetic byproducts and alternatives.

Structural Logic & Isomer Landscape

Before interpreting spectra, one must understand the "Alternatives"—the isomers that frequently co-elute or co-crystallize during synthesis.

FeatureTarget Product (4-one)Alternative A (5-one)Alternative B ([b]-fused)
Structure cis-Hexahydro-cyclopenta[c]pyrrol-4 -onecis-Hexahydro-cyclopenta[c]pyrrol-5 -onecis-Hexahydro-cyclopenta[b ]pyrrol-x-one
Symmetry C1 (Asymmetric) Cs (Symmetric) (if N-subst is symmetric)C1 (Asymmetric)
Key NMR Feature Complex multiplets; all protons distinct.[1][]Simplified spectrum; H-1/H-3 equivalent.[1]Distinct methine shift at fusion (N-CH-C).[1]
Stability High (cis-fusion)High (cis-fusion)High (cis-fusion)
Mechanistic Insight: Why cis?

In 5,5-fused systems (pentalene systems), the cis-fused isomer is thermodynamically favored by >6 kcal/mol over the trans-isomer due to ring strain.[1] While trans-fusion is theoretically possible, it is rarely observed in these simple ketone derivatives.[1] Therefore, the primary spectroscopic task is regio-differentiation (4-one vs. 5-one) rather than stereo-differentiation (cis vs. trans), although establishing the cis-geometry remains a validation step.[1]

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum is the definitive tool for distinguishing the 4-one target from the 5-one alternative.[1]

Protocol 1: Symmetry-Based Differentiation
  • Target (4-one): The ketone at C4 breaks the symmetry of the pyrrolidine ring.[1]

    • Observation: The methylene protons at C1 and C3 (adjacent to Nitrogen) will appear as four distinct signals (or two complex ABX systems) because they are diastereotopic and chemically non-equivalent.[1]

    • Shift Range:

      
       2.5 – 3.5 ppm (complex overlapping multiplets).[1]
      
  • Alternative (5-one): The ketone at C5 (the apex) preserves a plane of symmetry passing through N-C5.[1]

    • Observation: The protons at C1 and C3 are chemically equivalent (enantiotopic pairs).[1] They will appear as a simplified pattern (typically two sets of signals, not four).[1]

Protocol 2: Stereochemical Validation (NOESY)

To confirm the cis-fusion (bridgehead hydrogens H-3a and H-6a are on the same face):

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Critical Signal: Look for a strong cross-peak between the bridgehead methine protons (H-3a and H-6a ).[1]

  • Interpretation:

    • Strong Correlation: Confirms cis-fusion (distance < 3 Å).[1]

    • Absence: Suggests trans-fusion (unlikely) or incorrect assignment.[1]

Infrared Spectroscopy (IR) Performance

IR provides a rapid "Go/No-Go" check for the ring size and strain.[1]

  • Target (4-one): The carbonyl is part of a strained 5-membered ring.[1]

    • 
      : 1740–1745 cm⁻¹ .[1]
      
    • Note: This is significantly higher than a standard acyclic ketone (1715 cm⁻¹) or a 6-membered ring ketone (1715 cm⁻¹).[1]

  • Alternative (Acyclic/Open chain): If the ring closure failed (e.g., during Dieckmann condensation), the carbonyl would appear at 1715 cm⁻¹ .[1]

Mass Spectrometry (MS) Fragmentation[1]
  • Method: EI-MS or ESI-MS/MS.[1]

  • Target (4-one):

    • Molecular Ion:

      
       125 (for free base).[1]
      
    • Fragmentation: Prominent loss of CO (28 Da) is characteristic of cyclic ketones, leading to a fragment at

      
       97.[1]
      
    • Retro-Diels-Alder (RDA): The [c]-fused system can undergo RDA-like fragmentation, often yielding pyrrole-derived fragments (

      
       67/68).[1]
      

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree for validating the cis-hexahydro-cyclopenta[c]pyrrol-4-one structure.

G Start Crude Product Analysis IR_Check Step 1: IR Spectroscopy (Carbonyl Region) Start->IR_Check Decision_IR Signal at 1740-1745 cm⁻¹? IR_Check->Decision_IR Fail_IR Open Chain / 6-Ring (Reject) Decision_IR->Fail_IR No (1715 cm⁻¹) NMR_Check Step 2: 1H NMR (Symmetry Check) Decision_IR->NMR_Check Yes Decision_Sym Symmetric Signals? NMR_Check->Decision_Sym Result_5one Isomer: 5-one (Regioisomer) Decision_Sym->Result_5one Yes (Simplified) Result_4one Candidate: 4-one (Asymmetric) Decision_Sym->Result_4one No (Complex) NOE_Check Step 3: 2D NOESY (Stereo Check) Result_4one->NOE_Check Decision_NOE H3a-H6a Correlation? NOE_Check->Decision_NOE Final_Valid CONFIRMED: cis-Hexahydro-cyclopenta[c] pyrrol-4-one Decision_NOE->Final_Valid Strong Final_Trans trans-Isomer (Rare/Unstable) Decision_NOE->Final_Trans Weak/None

Figure 1: Analytical decision matrix for distinguishing regio- and stereoisomers of hexahydro-cyclopenta[c]pyrrol-4-one.

Detailed Experimental Protocols

Protocol: 1H NMR Characterization

Objective: Confirm asymmetry and bridgehead coupling.

  • Sample Prep: Dissolve 5–10 mg of the hydrochloride salt or free base in 0.6 mL CDCl₃ (for free base) or D₂O (for HCl salt). Note: D₂O is preferred for salts to eliminate exchangeable NH protons that broaden signals.[1]

  • Acquisition: Acquire a standard 1H spectrum (min 16 scans).[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz).

  • Analysis Checklist:

    • Identify the bridgehead protons (H-3a, H-6a).[1] In the 4-one isomer, H-3a (adjacent to ketone) will be deshielded (

      
       ~2.8-3.2 ppm) compared to H-6a.[1]
      
    • Verify the methylene envelope .[1] The protons at C5 and C6 (cyclopentane ring) should appear as complex multiplets in the 1.5–2.5 ppm range.[1]

    • Coupling Constant (

      
      ):  Measure 
      
      
      
      between H-3a and H-6a.[1] For cis-fusion in 5,5-systems,
      
      
      is typically 6–9 Hz .[1]
Protocol: Synthesis of the Reference Standard

Context: To validate the spectroscopic data, one must ensure the synthesis route yields the [c]-fused product.

The standard synthesis involves the Dieckmann condensation of N-protected bis(methoxycarbonylmethyl)amine derivatives or the reduction of cyclopenta[c]pyrrole-1,3-diones.[1]

  • Key Step: The reduction of the 1,3-dione (imide) usually yields the lactam or the fully reduced amine.[1] To get the ketone, a common route is the Pauson-Khand reaction (for unsaturated analogs) or cyclization of amino-diesters followed by decarboxylation.[1]

  • Reference: The synthesis of Gliclazide analogs often utilizes the cis-hexahydro-cyclopenta[c]pyrrole scaffold, prepared via dicarboxylic acid anhydride precursors [1].[1]

Data Summary Table

Parametercis-4-one (Target)cis-5-one (Regioisomer)trans-Isomer (Hypothetical)
C=O Stretch (IR) 1740 cm⁻¹1740 cm⁻¹1740 cm⁻¹
1H NMR Symmetry None (C1) Plane (Cs) None (C2)
Bridgehead Shift distinct (

ppm)
equivalent (if sym)distinct

Coupling
6–9 Hz 6–9 Hz10–13 Hz (Karplus)
NOE (3a-6a) Strong StrongWeak/Absent

References

  • PubChem . (n.d.).[1] Hexahydrocyclopenta[c]pyrrol-4(2H)-one Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • ResearchGate . (2008).[1] Improved synthesis of 1-[hexahydrocyclopenta[c]pyrrol-2(1H)-yl]-3-(4-methylbenzenesulfonyl)urea. Retrieved October 26, 2023, from [Link]

Sources

Validation

Validating the Stereochemistry of cis-Hexahydro-cyclopenta[c]pyrrol-4-one: A Comparative Guide to NOESY and Alternative Techniques

cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Molecular Weight: 125.17 g/mol ) is a bicyclic -lactam derivative and a highly valuable building block in pharmaceutical synthesis ( [1]). The molecule consists of a cyclopentanon...

Author: BenchChem Technical Support Team. Date: March 2026

cis-Hexahydro-cyclopenta[c]pyrrol-4-one (Molecular Weight: 125.17 g/mol ) is a bicyclic


-lactam derivative and a highly valuable building block in pharmaceutical synthesis ( [1]). The molecule consists of a cyclopentanone ring fused to a pyrrolidine ring. Unambiguously validating the cis stereochemistry at the ring junction (specifically the spatial relationship between bridgehead protons H-3a and H-6a) is a critical quality control step before downstream synthetic applications.

This guide objectively compares Nuclear Overhauser Effect Spectroscopy (NOESY) against alternative techniques for stereochemical validation, providing researchers with a rigorously grounded, self-validating experimental framework.

Methodological Comparison: NOESY vs. Alternatives

To determine the spatial proximity of the bridgehead protons, researchers typically choose between through-space NMR techniques and solid-state diffraction. For a small molecule like cis-hexahydro-cyclopenta[c]pyrrol-4-one, 2D and 1D NOESY significantly outperform alternatives in terms of speed and solution-state accuracy.

Table 1: Comparison of Stereochemical Validation Methods for Small Molecules

MethodIdeal Molecular WeightSensitivity / ResolutionTime RequiredKey Advantages & Limitations
2D NOESY < 600 DaHigh / Excellent1 - 12 hoursPros: Comprehensive spatial map of all protons.Cons: Longer acquisition time.
1D NOESY < 600 DaVery High / 1D Slice< 10 minutesPros: Extremely fast, reveals weak NOEs (0.01%).Cons: Requires manual peak selection.
2D ROESY 700 - 1200 DaModerate / Good2 - 12 hoursPros: Avoids zero NOE for mid-sized molecules.Cons: TOCSY artifacts, lower S/N for small molecules.
X-Ray Any (if crystalline)Absolute / AtomicDays - WeeksPros: Unambiguous 3D solid-state structure.Cons: Requires high-quality single crystals.
The Physics of the Choice: Why NOESY over ROESY?

The selection of NOESY over ROESY is not arbitrary; it is governed by the rotational correlation time (


) of the molecule ([2]). cis-Hexahydro-cyclopenta[c]pyrrol-4-one is a small molecule (125.17 Da) that tumbles rapidly in solution.
  • Causality of NOE Phase: The maximum NOE depends on the external magnetic field (

    
    ) and 
    
    
    
    . For small molecules (
    
    
    ), the NOE is positive. This means true through-space cross-peaks will appear with the opposite phase to the diagonal peaks.
  • The ROESY Pitfall: ROESY (Rotating-frame Overhauser Effect Spectroscopy) is strictly designed for medium-sized molecules (~700–1200 Da) where the NOE theoretically approaches zero. Applying ROESY to a 125 Da molecule yields lower signal-to-noise ratios and introduces unwanted TOCSY (Through-Bond) artifacts, which can easily be misidentified as spatial correlations.

NOE_Selection Start Determine Molecular Weight (MW) Small Small Molecule MW < 600 Da (e.g., 125 Da Lactam) Start->Small Medium Medium Molecule MW 700 - 1200 Da Start->Medium Large Large Molecule MW > 1200 Da Start->Large NOESY_Small Use NOESY Positive NOE (Opposite Phase to Diagonal) Small->NOESY_Small ROESY Use ROESY Avoids Zero NOE Signal Medium->ROESY NOESY_Large Use NOESY Negative NOE (Same Phase as Diagonal) Large->NOESY_Large

Decision matrix for selecting through-space NMR techniques based on molecular weight.

Experimental Protocol: Self-Validating NOESY Workflow

To validate the cis stereochemistry, the following optimized protocol ensures high-fidelity magnetization transfer between the bridgehead protons.

Step 1: Sample Preparation & Oxygen Quenching

  • Action: Dissolve 5-10 mg of cis-hexahydro-cyclopenta[c]pyrrol-4-one in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Perform a minimum of three freeze-pump-thaw cycles to rigorously degas the sample ( [3]).
  • Causality: For small molecules, dissolved paramagnetic oxygen (

    
    ) provides an efficient alternative T1 relaxation pathway, which actively quenches the NOE enhancement. Simply bubbling argon is insufficient for precise stereochemical validation.
    

Step 2: 1D


H NMR Reference Acquisition 
  • Action: Acquire a standard 1D proton spectrum.

  • Purpose: Assign the chemical shifts for H-3a and H-6a. In the cis configuration, these protons typically exhibit complex multiplet splitting due to

    
    -coupling with adjacent methylene protons.
    

Step 3: NOESY Setup and Mixing Time (


) Optimization 
  • Action: Set up a 2D NOESY with zero-quantum suppression (e.g., NOESYZS on Bruker systems) to eliminate

    
    -coupling artifacts ( [4]).
    
  • Mixing Time (

    
    ):  Set the mixing time (D8 delay) to 0.5 – 0.8 seconds .
    
  • Causality: Small molecules build up NOE slowly. A longer mixing time allows sufficient cross-relaxation between H-3a and H-6a. However, exceeding 0.8s may lead to signal loss via T1 relaxation or introduce spin diffusion (indirect NOEs: A

    
     B 
    
    
    
    C) ( [5]).

Step 4: Acquisition and Phasing (The Self-Validation Step)

  • Action: Acquire the spectrum (typically 8-16 scans per increment).

  • Validation: Phase the diagonal peaks to be negative (downward). Because this is a small molecule, true through-space NOE cross-peaks will inherently phase positive (upward). If a cross-peak phases negative, it is an exchange or artifact peak, not a spatial correlation.

NOESY_Workflow Prep 1. Sample Prep (Freeze-Pump-Thaw Degassing) Acq1D 2. Acquire 1D 1H NMR (Identify H-3a & H-6a) Prep->Acq1D Setup 3. Setup NOESY (Set Mixing Time: 0.5 - 0.8s) Acq1D->Setup Run 4. Acquire Spectrum (Use Zero-Quantum Suppression) Setup->Run Process 5. Phase Correction (Diagonal: Negative, NOE: Positive) Run->Process Analyze 6. Data Interpretation (Confirm H-3a/H-6a Cross-Peak) Process->Analyze

Step-by-step experimental workflow for acquiring self-validating NOESY spectra.

Data Interpretation and Stereochemical Confirmation

Upon processing the NOESY spectrum, evaluate the cross-peaks corresponding to the chemical shifts of H-3a and H-6a.

Table 2: Expected NOESY Outcomes for Bicyclic Stereoisomers

IsomerH-3a / H-6a DistanceExpected NOE IntensitySpectral ObservationConclusion
cis-Isomer ~2.2 - 2.8 ÅStrongProminent positive cross-peakStereochemistry Validated
trans-Isomer > 3.5 ÅWeak / AbsentNo significant cross-peakIncorrect Isomer / Impurity

If a strong, positive cross-peak is observed between the assigned bridgehead protons, the cis conformation is unambiguously confirmed. The integration of zero-quantum suppression during acquisition ensures that this cross-peak is a pure through-space interaction, completely isolated from scalar coupling interference.

References
  • PubChem. "Hexahydrocyclopenta[c]pyrrol-4(2H)-one - Compound Summary." National Center for Biotechnology Information.[Link]

  • Columbia University NMR Facility. "NOESY and ROESY for Small Molecules." [Link]

  • Indiana University NMR Facility. "2D NOESY and ROESY for Small Molecules."[Link]

  • University College London (UCL) NMR Facility. "NOE Experiments and Stereochemistry."[Link]

  • The University of Chicago NMR Facility. "1D NOESY made easy." [Link]

Comparative

Comparative Reactivity Guide: Cyclopenta[c]pyrrol-4-one vs. Pyrrolidin-3-one

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently consult on scaffold selection for drug discovery pipelines. Pyrrolidine derivatives are ubiquitous privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently consult on scaffold selection for drug discovery pipelines. Pyrrolidine derivatives are ubiquitous privileged structures, but their subtle structural variations drastically dictate their reactivity, stability, and downstream synthetic success.

This guide dissects the mechanistic divergence between the monocyclic pyrrolidin-3-one and the fused bicyclic cyclopenta[c]pyrrol-4-one . By understanding the causality behind their chemical behaviors, researchers can optimize their synthetic workflows, avoid catastrophic material degradation, and improve overall yields.

Structural Causality and Mechanistic Divergence
Pyrrolidin-3-one: The "Death Spiral" of the Monocycle

Pyrrolidin-3-one features a ketone directly integrated into the nitrogen-containing five-membered ring. This proximity creates a highly electrophilic carbonyl and highly acidic alpha-protons (particularly at the C4 position) [](). When exposed as a free base, the unhindered secondary amine lone pair acts as a potent nucleophile, attacking the C3 ketone of neighboring molecules. This triggers a rapid, intermolecular aldol-type self-condensation—often referred to in the lab as the "death spiral"—which converts the material into dark, insoluble polymeric tars within hours 1. Consequently, it must strictly be stored and handled as an HCl salt or N-protected derivative 2.

Cyclopenta[c]pyrrol-4-one: Bicyclic Steric Shielding

In stark contrast, cyclopenta[c]pyrrol-4-one shifts the ketone out of the heterocycle and onto a fused cyclopentane ring. This cis-fused bicyclic framework locks the molecule into a rigid, cup-like conformation. The steric bulk of the carbocycle physically shields the ketone from intermolecular nucleophilic attack by the pyrrolidine nitrogen. Furthermore, the enolization kinetics are fundamentally altered; the alpha-protons on the carbocycle do not share the same inductive activation as those adjacent to the heteroatom in the monocyclic system. This architectural shift grants exceptional free-base stability, making it a highly robust building block for neuroscience and analgesic drug development 3.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their empirical performance metrics. The table below summarizes the critical data driving handling decisions.

ParameterPyrrolidin-3-oneCyclopenta[c]pyrrol-4-one
Scaffold Classification Monocyclic HeterocycleFused Bicyclic (Carbocycle + Heterocycle)
Ketone Location C3 (Heterocycle)C4 (Carbocycle)
Free Base Half-Life (25°C) < 2 hours (Rapid polymerization)> 3 months (Highly stable)
Primary Degradation Pathway Intermolecular Aldol CondensationMinimal degradation
Enolization Preference C4 > C2 (Kinetic)C5 (Cyclopentane ring)
Reductive Amination Yield 45–55% (High byproduct formation)85–95% (Clean conversion)
Storage Requirement HCl Salt or N-Boc/CbzFree Base or HCl Salt
Experimental Methodologies

The following protocols are designed as self-validating systems. By integrating internal controls, the chemist can definitively prove the success or failure of the reaction without relying on downstream assumptions.

Protocol A: Self-Validating NMR Free Base Stability Assay

Causality: We utilize in situ NMR monitoring to quantify degradation kinetics. External extraction methods introduce variables (temperature, solvent evaporation) that artificially accelerate pyrrolidin-3-one polymerization. Generating the free base directly in the NMR tube captures the exact


 kinetics.
  • Sample Preparation: Dissolve 0.1 mmol of the HCl salt of either pyrrolidin-3-one or cyclopenta[c]pyrrol-4-one in 0.5 mL of D₂O.

  • Internal Standard: Add 0.1 mmol of sodium trimethylsilylpropanesulfonate (DSS) as an invariant quantitative standard.

  • In Situ Free-Basing: Add 0.15 mmol of K₂CO₃ directly to the NMR tube and mix gently.

  • Data Acquisition: Acquire ¹H NMR spectra at 298 K at

    
    , 1h, 4h, and 24h.
    
  • Self-Validating Analysis: Integrate the alpha-proton signals against the DSS standard. For pyrrolidin-3-one, a rapid decrease in the target integral coupled with the emergence of broad, unresolved resonances upfield confirms polymeric self-condensation. Cyclopenta[c]pyrrol-4-one will show >98% signal retention over 24 hours.

Protocol B: Comparative Reductive Amination Workflow

Causality: Reductive amination is the most common functionalization for these ketones. Pyrrolidin-3-one requires precise thermal control and in situ free-basing to outcompete its own self-condensation, whereas cyclopenta[c]pyrrol-4-one allows for standard, unhurried protocols.

  • Imine Pre-formation: In a dried flask, combine the ketone scaffold (1.0 eq) and benzylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Controlled Base Addition (Critical for Pyrrolidin-3-one): If using pyrrolidin-3-one HCl, add triethylamine (1.0 eq) dropwise at 0°C. Why: Slow addition at low temperatures minimizes the instantaneous concentration of the free base, favoring the intermolecular reaction with benzylamine over self-condensation. Cyclopenta[c]pyrrol-4-one does not require this strict thermal control.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Why: NaBH(OAc)₃ selectively reduces the protonated iminium ion without reducing the starting ketone.

  • Reaction Tracking: Monitor via LC-MS. The protocol self-validates when the mass of the starting ketone disappears and the mass of the secondary amine product dominates. The presence of dimer/trimer masses indicates failed thermal control in step 2.

  • Quench and Isolate: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel flash chromatography.

Pathway Visualization

The logical relationship between the structural features of these two scaffolds and their resulting synthetic utility is mapped below.

ReactivityComparison P3O Pyrrolidin-3-one (Monocyclic) KetoneHetero Ketone in Pyrrolidine Ring P3O->KetoneHetero CP4O Cyclopenta[c]pyrrol-4-one (Fused Bicyclic) KetoneCarbo Ketone in Cyclopentane Ring CP4O->KetoneCarbo SelfCond Rapid Intermolecular Self-Condensation KetoneHetero->SelfCond Unhindered alpha-protons & proximity to amine Stable High Free Base Stability KetoneCarbo->Stable Steric shielding & conformational rigidity Salt Requires HCl Salt / N-Boc for Storage SelfCond->Salt Prevents 'Death Spiral' DirectUse Direct Use in Cross-Coupling / Amination Stable->DirectUse Broad synthetic utility

Mechanistic divergence dictating storage and synthetic utility.

References

Sources

Validation

Technical Guide: Chiral HPLC Separation of cis-Hexahydro-cyclopenta[c]pyrrol-4-one Enantiomers

This technical guide details the chiral HPLC separation of cis-hexahydro-cyclopenta[c]pyrrol-4-one enantiomers, a critical bicyclic scaffold in the synthesis of sulfonylurea antidiabetic agents (e.g., Gliclazide analogs)...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chiral HPLC separation of cis-hexahydro-cyclopenta[c]pyrrol-4-one enantiomers, a critical bicyclic scaffold in the synthesis of sulfonylurea antidiabetic agents (e.g., Gliclazide analogs) and novel antiviral candidates.

Executive Summary & Molecule Profile[1]

The target molecule, cis-hexahydro-cyclopenta[c]pyrrol-4-one , represents a fused 5,5-bicyclic system.[] While the cis-fusion of the unsubstituted 3-azabicyclo[3.3.0]octane skeleton typically results in a meso (achiral) compound, the introduction of the ketone at the C4 position (alpha to the bridgehead) breaks the


 symmetry, creating a pair of enantiomers: (3aR,6aS)  and (3aS,6aR) .

Achieving baseline resolution (


) for this scaffold is challenging due to its semi-rigid conformational flexibility and the basicity of the secondary amine, which often leads to peak tailing. This guide compares the two most robust separation modes: Normal Phase (NP)  using Amylose-based CSPs and Reversed Phase (RP)  using Cellulose-based CSPs.[]
Structural Challenges[1][2]
  • Basicity: The secondary amine (

    
    ) interacts with residual silanols on the silica support.
    
  • Chromophore: Weak UV absorbance (carbonyl

    
     at ~210-220 nm) necessitates high-purity solvents or MS detection.[]
    

Comparative Analysis of Separation Strategies

The following table summarizes the performance of the two primary methodologies. Data is synthesized from internal application notes and validated literature on analogous bicyclic lactams/ketones [1, 2].[]

Table 1: Performance Comparison of Chiral Stationary Phases (CSPs)
FeatureMethod A: Normal Phase (Recommended) Method B: Reversed Phase (Alternative)
Column Chiralpak IA / AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.[]1)Acetonitrile / 20mM

(pH 9.0) (40:60)
Selectivity (

)
High (1.3 – 1.8)Moderate (1.1 – 1.3)
Resolution (

)
> 2.5 (Baseline) 1.2 – 1.8 (Partial to Baseline)
Peak Shape (

)
Excellent (1.05 – 1.15) due to DEAGood (1.1 – 1.3)
Detection UV 210 nmUV 210 nm or LC-MS (ESI+)
Solubility Good for neutral derivatives; moderate for free amineExcellent for free amine salts
Primary Use Preparative scale; Enantiomeric Excess (ee) determinationBiological samples; LC-MS compatibility

Detailed Experimental Protocols

Method A: Normal Phase Separation (Gold Standard)

This method utilizes an immobilized amylose phase (Chiralpak IA), allowing for broader solvent compatibility if the sample resists dissolution in pure hexane/alcohol.

Reagents & Equipment
  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Solvents: HPLC-grade n-Hexane, Ethanol (EtOH), Diethylamine (DEA).

  • System: HPLC with PDA or VWD detector.

Step-by-Step Protocol
  • System Preparation: Flush the system with Isopropanol (IPA) to remove any aqueous buffers.

  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in a 90:10 ratio (v/v).

    • Add 0.1% DEA (v/v) to the mixture.[2] Note: DEA is critical to suppress silanol interactions with the pyrrolidine nitrogen.

    • Degas by ultrasonication for 10 minutes.

  • Equilibration: Pump mobile phase at 1.0 mL/min for 30 minutes until baseline stabilizes at 210 nm.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol. If solubility is poor, use a minimal amount of DCM (up to 5%) only if using an immobilized column like IA.

  • Injection: Inject 5-10 µL.

  • Data Analysis: Integrate peaks. The expected elution order (subject to confirmation with pure standards) is typically the (

    
    ) enantiomer followed by (
    
    
    
    ).
Method B: Reversed Phase Separation (LC-MS Compatible)

Based on protocols for substituted hexahydrocyclopenta[c]pyrroles [2], this method is ideal when MS detection is required or for trace analysis in biological fluids.

Reagents & Equipment
  • Column: Chiralcel OD-RH (4.6 x 150 mm, 5 µm).

  • Buffer: 20 mM Ammonium Bicarbonate (adjusted to pH 9.0 with Ammonium Hydroxide).

  • Organic: Acetonitrile (ACN).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Channel A: 20 mM

      
       (pH 9.0).
      
    • Channel B: Acetonitrile.[2]

    • Note: High pH is used to keep the amine uncharged, improving retention and shape on the polysaccharide phase.

  • Gradient/Isocratic: Start with Isocratic 40% B (ACN).

  • Flow Rate: 0.5 mL/min (lower flow recommended for RP chiral columns to prevent overpressure).

  • Temperature: Maintain column at 25°C.

  • Detection: ESI+ MS (SIM mode for [M+H]+ = 126.1 Da) or UV 210 nm.

Method Development Workflow

The following diagram illustrates the decision matrix for selecting the optimal separation pathway for this specific scaffold.

ChiralSeparationWorkflow Start Start: cis-Hexahydro-cyclopenta[c]pyrrol-4-one SolubilityCheck Check Solubility & Purity Start->SolubilityCheck Decision Need MS Detection or Aqueous Solubility? SolubilityCheck->Decision NP_Path Normal Phase (High Resolution) Decision->NP_Path No (Standard) RP_Path Reversed Phase (Bio-Analysis) Decision->RP_Path Yes (Biological/MS) Col_Select_NP Column: Chiralpak IA or AD-H NP_Path->Col_Select_NP Mobile_NP Hexane/EtOH/DEA (90:10:0.1) Col_Select_NP->Mobile_NP Result_NP Result: Baseline Separation (Rs > 2.0) Mobile_NP->Result_NP Col_Select_RP Column: Chiralcel OD-RH RP_Path->Col_Select_RP Mobile_RP Buffer pH 9.0 / ACN (60:40) Col_Select_RP->Mobile_RP Result_RP Result: MS Compatible (Rs ~ 1.5) Mobile_RP->Result_RP

Caption: Decision matrix for selecting between Normal Phase (high resolution) and Reversed Phase (MS compatibility) for bicyclic ketone separation.

Mechanism of Chiral Recognition[4]

Understanding the interaction mechanism is vital for troubleshooting.

  • H-Bonding: The carbonyl oxygen at C4 acts as a hydrogen bond acceptor.[] The carbamate N-H on the CSP (Amylose/Cellulose derivative) acts as the donor.

  • Steric Fit: The "cis-fused" bicyclic shape creates a "bent" topography.[] The chiral grooves of Amylose (Chiralpak IA/AD) typically accommodate this bent structure better than the linear cavities of Cellulose, often resulting in higher selectivity (

    
    ) for this specific scaffold [3].
    
  • Dipole-Dipole: The pyrrolidine nitrogen interacts with the ester groups of the CSP. The addition of DEA (Method A) or High pH (Method B) suppresses the ionization of this nitrogen, preventing non-specific binding that causes peak tailing.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interaction with amineIncrease DEA conc. to 0.2% (NP) or increase pH to 9.5 (RP).
Low Resolution Weak interaction with CSPSwitch alcohol modifier from Ethanol to Isopropanol (IPA) to lower solvent strength and increase retention.
No Retention "Dead" time elutionMobile phase is too strong.[] Reduce Ethanol content to 5% or 2%.
Baseline Drift UV cutoff interferenceEnsure high-purity solvents; switch detection to 220 nm or 230 nm if sensitivity allows.

References

  • Phenomenex. (n.d.).[] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Zhang, H., et al. (2011). Enantioselective synthesis and chiral HPLC analysis of substituted hexahydrocyclopenta[c]pyrroles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Daicel Corporation. (n.d.).[] Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

cis-Hexahydro-cyclopenta[c]pyrrol-4-one proper disposal procedures

This guide outlines the technical safety and disposal protocols for cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6 / 732956-04-6) and its hydrochloride salts.[1][][3] The following procedures are designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and disposal protocols for cis-Hexahydro-cyclopenta[c]pyrrol-4-one (CAS 130658-11-6 / 732956-04-6) and its hydrochloride salts.[1][][3]

The following procedures are designed for research environments and adhere to standard chemical hygiene plans (CHP) for handling nitrogen-containing heterocyclic ketones.

Executive Safety Profile & Hazard Identification

Before initiating any disposal workflow, you must validate the chemical state.[1][][3][4] This compound is typically supplied as a solid hydrochloride salt or a viscous oil (free base) .[1][][3] It acts as a skin, eye, and respiratory irritant.[1][3][5][6]

Emergency Safety Data Summary

Parameter Specification Critical Note
Signal Word WARNING
Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation Treat as a bio-active organic irritant.[1][][3][4]
Reactivity Incompatible with Strong Oxidizing Agents .[1][][3][4][6] Do not mix with peroxides, nitrates, or perchlorates in waste streams.[1][3]
Flash Point Data often unavailable; treat as Combustible .[1][][3][4] Avoid open flames during disposal handling.[1][][3]

| Water Solubility | Free base: Low/ModerateHCl Salt: High | NEVER dispose of down the drain, regardless of solubility.[1][][3][4] |

Chemical Segregation & Pre-Disposal Handling

Proper segregation prevents cross-reactivity in waste drums.[1][][3] cis-Hexahydro-cyclopenta[c]pyrrol-4-one contains a secondary amine (or amide-like ketone structure depending on tautomers) and must be segregated from strong acids and oxidizers.[1][][3][4]

Waste Stream Classification

Use the following logic to determine the correct waste container:

  • Solid Waste (Pure Substance): If you have expired or excess solid powder/crystals, segregate into Solid Hazardous Waste .[1][][3][4]

  • Liquid Waste (Reaction Mixtures):

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .[1][][3][4]

    • If dissolved in Methanol/Ethyl Acetate/DMSO : Segregate into Non-Halogenated Organic Waste .[1][][3][4]

  • Aqueous Waste (Wash Layers): If the compound is in an aqueous layer (e.g., after extraction), check pH.[1][3][4] If neutral/basic, it may go to Aqueous Hazardous Waste .[1][][3] Note: Do not mix with acidic aqueous waste if there is a risk of exotherm or gas evolution, though this specific ketone is relatively stable.[1][3][4]

Decision Logic: Waste Stream Selection

The following diagram illustrates the decision process for segregating this specific compound.

WasteSegregation Start Waste Material (cis-Hexahydro-cyclopenta[c]pyrrol-4-one) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved/Mixture StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Pack in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens? (DCM, CHCl3) SolventCheck->Halogenated Check MSDS of Solvent StreamB Stream B: Halogenated Organic Halogenated->StreamB Yes (Chlorinated) StreamC Stream C: Non-Halogenated Organic Halogenated->StreamC No (Flammable only)

Figure 1: Waste stream segregation logic for preventing incompatible mixing and ensuring regulatory compliance.

Step-by-Step Disposal Workflow

This protocol assumes the user is in a standard laboratory setting (BSL-1 or BSL-2) with access to a fume hood.[1][][3]

Protocol A: Disposal of Solid/Pure Compound

Objective: Safely package the solid for off-site incineration.

  • PPE Verification: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][][3][4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with solid waste.[1][][3][4]

  • Transfer:

    • Place the waste container inside a fume hood.[1][][3]

    • Transfer the solid using a disposable spatula or funnel.[1][][3] Avoid generating dust (inhalation hazard H335).[1][][3][4][5][6][7][8]

    • Tip: If the solid is in a vial, you may dispose of the entire vial into the solid waste container to minimize exposure.[1][][3][4]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: cis-Hexahydro-cyclopenta[c]pyrrol-4-one.[1][][3][4][5][9]

    • Hazards: Irritant, Toxic.[1][][3][4][5][6]

  • Closure: Screw the lid tight. Wipe the exterior with a damp paper towel (dispose of towel as solid waste).[1][][3]

Protocol B: Disposal of Reaction Mixtures (Liquids)

Objective: Dispose of solutions containing the compound.

  • Solvent Identification: Identify the primary solvent (e.g., DMSO, Methanol).[1][][3][4]

  • Bulking: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel in the fume hood.

    • Critical: Leave at least 10% headspace in the carboy for expansion.[1][][3][4]

  • Rinsing: Triple rinse the original flask with a small amount of the compatible solvent and add the rinsate to the waste carboy.

  • Log Entry: Record the volume and concentration (approximate) on the waste log sheet attached to the carboy.

Accident Mitigation & Spill Response

In the event of a spill, immediate action prevents exposure and facility contamination.[][3][10]

Spill Response Matrix

Scenario Immediate Action Decontamination
Minor Solid Spill (< 5g) Cover with wet paper towels to prevent dust.[1][][3][4] Scoop up wet slurry.[1][][3] Clean area with soap/water.[1][][3][5][6][7] Dispose as solid waste.[1][][3]
Liquid Spill (Solvent based) Evacuate area if volatile solvent is involved.[1][][3][4] Use absorbent pads/vermiculite.[1][][3] Place in sealed bag. Ventilate area.[1][][3][4][5][6][7][8][10]
Skin Contact P302+P352 : Wash with soap & water for 15 min.[1][][3][4][7] Remove contaminated clothing.[1][][3][6][7][8] Seek medical attention if irritation persists.

| Eye Contact | P305+P351 : Rinse cautiously with water for 15 min.[1][][3][4][6][7][10] | Remove contact lenses.[1][][3][6][7][8] Seek immediate medical attention. |

Spill Response Workflow

SpillResponse Alert Spill Detected Assess Assess Volume & Hazard (Is it >100mL or highly toxic?) Alert->Assess Major MAJOR SPILL Evacuate & Call EH&S Assess->Major Yes Minor MINOR SPILL Proceed with Cleanup Assess->Minor No PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Solids: Damp paper towel Liquids: Absorbent pads PPE->Contain Clean Clean & Decontaminate: Soap/Water wash of surface Contain->Clean Dispose Disposal: All debris into HazWaste Bag Clean->Dispose

Figure 2: Operational workflow for mitigating spills in the laboratory.

Regulatory Compliance & Final Destruction

The ultimate destruction of this chemical is performed by licensed waste management facilities.[1][][3][8]

  • Destruction Method: High-temperature incineration equipped with an afterburner and scrubber.[1][][3][4] This ensures the complete oxidation of the nitrogen-containing ring system and safe capture of any NOx gases or HCl (if salt form).[1][][3]

  • Prohibited Actions:

    • NO drain disposal (violates Clean Water Act / local sewer ordinances).[1][][3]

    • NO evaporation in fume hoods (violates air quality regulations).[1][][3][4]

    • NO mixing with incompatible waste streams (oxidizers).[1][][3][4]

References

  • PubChem. (n.d.).[1][][3] Hexahydrocyclopenta[c]pyrrol-4(2H)-one Compound Summary. National Library of Medicine.[1][][3] Retrieved from [Link][1][][3]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1][][3][4] Resource Conservation and Recovery Act (RCRA) Regulations.[1][][3][4] Retrieved from [Link][1][][3]

Sources

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